molecular formula C29H39N6O11P B606240 BMS-663749 lysine CAS No. 864953-34-4

BMS-663749 lysine

货号: B606240
CAS 编号: 864953-34-4
分子量: 678.6 g/mol
InChI 键: ZBSWJVQMWMTXIV-ZSCHJXSPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BMS-663749 lysine is a phosphonooxymethyl prodrug 4 of a HIV-1 attachment inhibitor.

属性

CAS 编号

864953-34-4

分子式

C29H39N6O11P

分子量

678.6 g/mol

IUPAC 名称

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI 键

ZBSWJVQMWMTXIV-ZSCHJXSPSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS-663749 lysine;  BMS 663749 lysine;  BMS663749 lysine;  BMS-663749 lysine salt; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-663749 (Fostemsavir) in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir (BMS-663749) is a first-in-class HIV-1 attachment inhibitor approved for heavily treatment-experienced adults with multidrug-resistant HIV-1. It is a phosphonooxymethyl prodrug of temsavir (BMS-626529), its active moiety. Temsavir targets the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to the host cell's CD4 receptor. This unique mechanism of action provides a crucial therapeutic option for patients who have exhausted other antiretroviral regimens. This guide details the molecular mechanism, quantitative antiviral activity, resistance pathways, and the experimental protocols used to characterize this novel antiretroviral agent.

Core Mechanism of Action

Fostemsavir's therapeutic effect is initiated after its conversion to the active compound, temsavir. This process and its subsequent antiviral action can be detailed in a multi-step molecular pathway.

1.1. Prodrug Conversion Following oral administration, fostemsavir, a water-soluble prodrug, is rapidly hydrolyzed by alkaline phosphatases at the brush border membrane of the small intestine.[1][2] This enzymatic cleavage releases the active metabolite, temsavir (BMS-626529), which is then absorbed into the bloodstream.[1][2] Fostemsavir itself is generally undetectable in plasma.[1]

1.2. Targeting the HIV-1 Envelope Glycoprotein gp120 HIV-1 entry into a host T-cell is a coordinated process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell.[3] Temsavir is a direct-acting attachment inhibitor that specifically targets gp120.[1][4][5][6]

1.3. Allosteric Inhibition of CD4 Binding and Conformational Locking Temsavir binds to a highly conserved, hydrophobic pocket within gp120, located near the CD4 binding site.[4][7][8] This binding is not directly competitive with CD4 but functions through a dual mechanism:

  • Allosteric Interference: At higher concentrations, temsavir's presence allosterically hinders the interaction between gp120 and the CD4 receptor.[8]

  • Conformational Locking: At lower, more clinically relevant concentrations, temsavir binding stabilizes gp120 in a "closed" or "State 1" conformation.[8][9] This "locked" state prevents the essential conformational changes that are normally induced upon CD4 binding. These changes are required to expose the co-receptor binding sites (for CCR5 or CXCR4), a critical subsequent step for viral entry.[3][4][7]

By preventing both the initial attachment and the necessary conformational shifts, temsavir effectively blocks the first step of the HIV-1 lifecycle.[1][10] This mechanism is effective against a broad range of HIV-1 subtypes, including CCR5-tropic, CXCR4-tropic, and dual-tropic viruses, and shows no cross-resistance with other antiretroviral classes.[8][11][12][13]

Fostemsavir_Mechanism_of_Action cluster_GI Gastrointestinal Lumen cluster_Blood Bloodstream cluster_VirusHost Virus-Host Interaction Fostemsavir Fostemsavir (BMS-663749) Prodrug Temsavir_GI Temsavir (BMS-626529) Active Moiety Fostemsavir->Temsavir_GI Hydrolysis by Alkaline Phosphatases Temsavir_Blood Absorbed Temsavir Temsavir_GI->Temsavir_Blood Absorption NoBinding Temsavir_Blood->NoBinding Binds to gp120 HIV1 HIV-1 Virion gp120 gp120 HIV1->gp120 Binding gp120->Binding Binds to gp120->NoBinding CD4 CD4 Receptor on T-Cell CD4->Binding Block Attachment Blocked CD4->Block NoBinding->Block Prevents CD4 Interaction

Caption: Conversion of Fostemsavir and subsequent blockage of HIV-1 attachment.

Quantitative Data

The antiviral activity of temsavir has been quantified across numerous studies. The following tables summarize key potency and resistance data.

Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529)

ParameterVirus/Cell TypeValueReference
EC50 (Average) HIV-1 LAI0.7 ± 0.4 nM[14]
EC50 (Range) Panel of Clinical Isolates0.01 nM to >2,000 nM[14]
IC50 (Range) Panel of Clinical IsolatesSubnanomolar to >0.1 µM[14]
CC50 PM1 T-cell line105 µM[14]
CC50 PBMCs192 µM[14]
Viral Load Reduction 8-day monotherapy (Phase 2a)1.21 to 1.73 log10 copies/mL[5]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral blood mononuclear cells.

Table 2: Fold-Change in Temsavir IC50 for Pseudoviruses with gp120 Polymorphisms

gp120 Substitution(s)Fold-Change in IC50 (Relative to Wild-Type)Reference
Single Polymorphisms4-fold to >12,500-fold[15][16]
S375H + M475I>29,700-fold[15][16]
M426LCommon emergent substitution[5]
S375, M434Other key emergent substitutions[5]

Resistance Mechanisms

Resistance to fostemsavir is associated with specific amino acid substitutions in the env gene, which encodes the gp120 glycoprotein.[9]

  • Key Resistance-Associated Mutations (RAMs): Genotypic analyses of patients experiencing virologic failure have identified substitutions at key positions within gp120, including S375, M426, M434, and M475.[5][8][11]

  • Impact of Mutations: These mutations are thought to reduce the binding affinity of temsavir to its target pocket on gp120.[12][15] For example, polymorphisms at these sites can lead to a loss of van der Waals interactions or physically hinder the inhibitor from binding effectively.[12]

  • Biophysical Correlation: Studies have shown a strong correlation between reduced temsavir affinity (specifically, a slower on-rate) for polymorphic gp120 proteins and the degree of resistance observed in phenotypic assays.[15]

Resistance_Pathway Temsavir Temsavir gp120_WT Wild-Type gp120 (High Affinity Binding) Temsavir->gp120_WT Binds gp120_Mutant Mutant gp120 (S375, M426, M434, M475) Temsavir->gp120_Mutant Binds Poorly Inhibition Viral Attachment Inhibited gp120_WT->Inhibition ReducedBinding Reduced Binding Affinity (Lower on-rate) gp120_Mutant->ReducedBinding Failure Virologic Failure (Attachment Occurs) ReducedBinding->Failure

Caption: Logical flow of Fostemsavir resistance due to gp120 mutations.

Experimental Protocols

The characterization of fostemsavir's mechanism and activity relies on several key experimental methodologies.

4.1. Single-Cycle HIV-1 Pseudovirus Infectivity Assay

This assay is fundamental for determining the inhibitory concentration (IC50) of antiviral compounds.

  • Objective: To measure the ability of temsavir to inhibit viral entry in a single round of infection.

  • Methodology:

    • Pseudovirus Production: Co-transfect producer cells (e.g., HEK 293T) with two plasmids: one encoding the HIV-1 genome with a defective envelope gene and a reporter gene (e.g., luciferase), and a second plasmid encoding a specific HIV-1 envelope glycoprotein (gp160).

    • Virus Harvest: Harvest the cell supernatant containing pseudotyped virus particles capable of only a single round of infection.

    • Neutralization Assay: Incubate serial dilutions of temsavir with a fixed amount of the pseudovirus.

    • Infection: Add the virus-drug mixture to target cells (e.g., Cf2Th cells engineered to express CD4 and a co-receptor like CCR5).

    • Readout: After a set incubation period (e.g., 3 days), lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).

    • Analysis: Plot the reporter signal against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Plasmids 1. Co-transfect 293T cells: - Env-deficient HIV-1 vector (luc+) - Env expression vector Harvest 2. Harvest pseudovirus from supernatant Plasmids->Harvest Dilute 3. Create serial dilutions of Temsavir Harvest->Dilute Incubate 4. Incubate pseudovirus with Temsavir Dilute->Incubate Infect 5. Add mixture to target cells (e.g., Cf2Th-CD4/CCR5) Incubate->Infect Lyse 6. Incubate & Lyse cells Infect->Lyse Measure 7. Measure Luciferase activity Lyse->Measure Calculate 8. Plot dose-response curve & Calculate IC50 Measure->Calculate

Caption: Workflow for a single-cycle pseudovirus neutralization assay.

4.2. Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

These methods provide quantitative data on the binding kinetics between temsavir and gp120.

  • Objective: To determine the association (on-rate, ka), dissociation (off-rate, kd), and affinity (KD) of temsavir binding to gp120.

  • Methodology:

    • Immobilization: Covalently immobilize a capture molecule (e.g., an antibody that binds a tag on gp120) to a sensor chip surface.

    • Ligand Capture: Flow purified, recombinant gp120 protein over the surface to be captured by the immobilized antibody.

    • Analyte Association: Inject a series of concentrations of temsavir (the analyte) across the surface and monitor the binding response in real-time.

    • Dissociation: Replace the temsavir solution with buffer and monitor the dissociation of the temsavir-gp120 complex.

    • Data Analysis: Fit the association and dissociation curves to kinetic models to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka). This methodology was used to demonstrate that resistance polymorphisms primarily affect the on-rate of temsavir binding.[15]

Conclusion

BMS-663749 (fostemsavir) represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action for patients with extensive treatment experience and multidrug resistance. Its active moiety, temsavir, effectively inhibits HIV-1 entry by binding to gp120 and locking it in a closed, non-functional conformation, thereby preventing attachment to the host CD4 receptor. While resistance can emerge through specific mutations in gp120 that reduce binding affinity, fostemsavir remains a critical component in constructing viable salvage regimens. The experimental protocols outlined herein are standard for the continued evaluation of this and future generations of HIV-1 attachment inhibitors.

References

An In-depth Technical Guide to BMS-663749 Lysine: A Phosphonooxymethyl Prodrug Approach for Enhanced HIV-1 Attachment Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, a potent, orally bioavailable small-molecule inhibitor of HIV-1 attachment. The development of BMS-663749 as a lysine salt was a strategic approach to overcome the poor aqueous solubility of the parent compound, BMS-488043, thereby enhancing its oral absorption and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemistry, mechanism of action, pharmacokinetics, and relevant experimental methodologies associated with BMS-663749 and its active metabolite.

Introduction: The Challenge of HIV-1 Entry Inhibition

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of host T-cells. Small molecules that inhibit this interaction are known as attachment inhibitors. BMS-488043 emerged as a promising orally bioavailable attachment inhibitor. However, its development was hampered by low aqueous solubility, which limited its oral absorption and bioavailability. To address this, a prodrug strategy was employed, leading to the synthesis of BMS-663749.

The Phosphonooxymethyl Prodrug Strategy

BMS-663749 is a phosphonooxymethyl ether derivative of BMS-488043, formulated as a lysine salt to further improve its physicochemical properties. The core principle of this prodrug approach is to mask a hydroxyl group on the parent drug with a phosphonooxymethyl group. This modification significantly increases the aqueous solubility of the compound.

Mechanism of Prodrug Conversion

Upon oral administration and absorption, BMS-663749 is designed to be rapidly and efficiently converted to the active parent drug, BMS-488043, through enzymatic cleavage. This bioconversion is primarily mediated by alkaline phosphatases, which are ubiquitously present in the body, particularly in the plasma membrane of the intestine, liver, and other tissues. The enzymatic hydrolysis removes the phosphonooxymethyl group, releasing the active BMS-488043, formaldehyde, and inorganic phosphate.

An In-depth Technical Guide: The Role of Fostemsavir (BMS-663749) in Preventing HIV-1 CD4 Receptor Attachment

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Mechanism for Multidrug-Resistant HIV-1

The emergence of multidrug-resistant (MDR) strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge in clinical practice. For heavily treatment-experienced (HTE) patients, dwindling therapeutic options necessitate the development of antiretroviral agents with novel mechanisms of action. Fostemsavir (formerly BMS-663068) is a first-in-class HIV-1 attachment inhibitor developed to address this critical need. It targets the first step of the viral lifecycle—attachment to the host cell—offering a unique approach for individuals whose viral strains have developed resistance to other drug classes. This guide provides a detailed technical overview of its mechanism, clinical efficacy, resistance profile, and the experimental protocols used for its evaluation.

From Prodrug to Active Moiety: The Conversion of Fostemsavir

Fostemsavir (BMS-663068) is a phosphonooxymethyl prodrug of the active antiviral agent, temsavir (BMS-626529).[1][2] This formulation enhances the bioavailability of the active compound. Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases, primarily at the gut epithelium, to release temsavir into the bloodstream.[3] This conversion is essential, as temsavir itself has limited oral absorption due to suboptimal dissolution and solubility.[1]

Core Mechanism of Action: Inhibition of CD4 Receptor Attachment

Temsavir's antiviral activity is centered on the HIV-1 envelope glycoprotein gp120, a critical component for viral entry.[1][3] The process of HIV-1 entry begins when gp120 binds to the CD4 receptor on the surface of host immune cells, such as T-helper cells. This binding event triggers a series of conformational changes in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4). Subsequent engagement with the co-receptor facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.

Temsavir disrupts this entire cascade at its inception. It is a small-molecule inhibitor that binds directly to a highly conserved, flexible pocket within the gp120 subunit, adjacent to the CD4 binding site.[4][5] This binding action locks the gp120 protein in a "closed," pre-fusion conformational state.[3][5] By stabilizing this closed conformation, temsavir allosterically prevents the necessary structural changes that gp120 must undergo to effectively engage the CD4 receptor.[4][5] This inhibition of the initial virus-cell attachment is the primary mechanism by which fostemsavir prevents HIV-1 from infecting host cells.[1][5]

G cluster_0 Standard HIV-1 Entry Pathway cluster_1 Inhibitory Action of Temsavir HIV_Virus HIV-1 Virion gp120_Unbound gp120 (Unbound State) HIV_Virus->gp120_Unbound approaches CD4_Receptor CD4 Receptor on T-Cell gp120_Unbound->CD4_Receptor binds to gp120_Closed gp120 Stabilized in 'Closed' State Conformational_Change gp120 Conformational Change CD4_Receptor->Conformational_Change induces No_Binding CD4 Binding Blocked CD4_Receptor->No_Binding Coreceptor_Binding Co-receptor Binding (CCR5/CXCR4) Conformational_Change->Coreceptor_Binding Viral_Entry Viral Entry & Infection Coreceptor_Binding->Viral_Entry Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir hydrolysis in vivo Temsavir->gp120_Unbound binds to gp120 pocket Temsavir->gp120_Closed gp120_Closed->CD4_Receptor prevents interaction gp120_Closed->No_Binding

Caption: Mechanism of Temsavir-mediated inhibition of HIV-1 entry.

Clinical Efficacy: Summary of the BRIGHTE Study

The efficacy and safety of fostemsavir were rigorously evaluated in the Phase III BRIGHTE study, an international trial involving heavily treatment-experienced adults with multidrug-resistant HIV-1.[6][7] The study included a randomized cohort (RC), where participants had 1 or 2 remaining fully active antiretroviral agents, and a non-randomized cohort (NRC) for participants with no remaining fully active options.[8]

The primary endpoint, the mean change in plasma HIV-1 RNA from Day 1 to Day 8 in the randomized cohort, demonstrated the potent antiviral activity of fostemsavir. Participants receiving fostemsavir experienced a mean decrease of 0.8 log10 copies/mL, compared to a 0.2 log10 copies/mL decrease in the placebo group.[7] Long-term data show durable virologic suppression and immune reconstitution.[7][8]

Efficacy Endpoint (Snapshot Analysis)Randomized Cohort (n=272)Non-Randomized Cohort (n=99)
Virologic Suppression (HIV-1 RNA <40 copies/mL)
Week 2453%[7]37%[7]
Week 4854%[9]38%[9]
Week 9660%[8]37%[8]
Mean Change in CD4+ T-cell Count from Baseline
Week 48+139 cells/mm³[7]+63 cells/mm³[7]
Week 96+205 cells/mm³[8]+119 cells/mm³[8]

Experimental Protocols for Evaluation

The characterization of fostemsavir's antiviral activity and resistance profile relies on specialized in vitro assays.

Protocol: Phenotypic Antiviral Activity Assay

This assay determines the concentration of temsavir required to inhibit HIV-1 replication by 50% (IC50) and is crucial for assessing susceptibility. A common method involves single-cycle infectivity assays using pseudoviruses.

Methodology:

  • Vector Preparation: The HIV-1 env gene, encoding gp120 and gp41, is amplified from patient plasma viral RNA or laboratory strains via RT-PCR.

  • Pseudovirus Production: The amplified env gene is cloned into an expression vector. This vector is then co-transfected into a producer cell line (e.g., HEK 293T) along with an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase or green fluorescent protein (GFP).[10] The producer cells release viral particles (pseudoviruses) that are capable of a single round of infection.

  • Target Cell Preparation: Target cells (e.g., TZM-bl cells), which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Inhibition Assay: The target cells are pre-incubated with serial dilutions of temsavir.

  • Infection: A standardized amount of pseudovirus is added to each well.

  • Data Acquisition: After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: The reduction in luciferase signal at each drug concentration, relative to a no-drug control, is used to calculate the IC50 value through non-linear regression analysis.

G cluster_0 Assay Workflow p1 1. Amplify env gene from patient plasma p2 2. Co-transfect 293T cells: - env expression vector - env-deficient HIV backbone (contains Luciferase gene) p1->p2 p3 3. Harvest Pseudovirus (single-cycle infectious) p2->p3 p6 6. Infect cells with pseudovirus p3->p6 p4 4. Seed TZM-bl target cells in 96-well plate p5 5. Add serial dilutions of Temsavir p4->p5 p5->p6 p7 7. Incubate 48-72h p6->p7 p8 8. Lyse cells & measure Luciferase activity p7->p8 p9 9. Calculate IC50 value p8->p9

Caption: Workflow for a pseudovirus-based phenotypic susceptibility assay.
Protocol: Genotypic Resistance Analysis

Genotypic analysis is used to identify specific amino acid substitutions in the gp120 protein that are associated with reduced susceptibility to temsavir.

Methodology:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.

  • RT-PCR: The env gene is reverse transcribed and amplified using PCR with primers specific to the gp160 coding region.

  • Sequencing: The resulting PCR product is purified and sequenced using Sanger or next-generation sequencing methods.

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type reference sequence (e.g., HXB2) to identify substitutions at positions known to be associated with fostemsavir resistance.

Mechanisms of Resistance

While fostemsavir targets a highly conserved region of gp120, resistance can develop through the selection of specific mutations within the drug-binding pocket or at allosterically linked sites.[11] These substitutions can reduce the binding affinity of temsavir, allowing the gp120-CD4 interaction to proceed despite the presence of the drug.

Key resistance-associated mutations (RAMs) that have been identified in in vitro and clinical studies include substitutions at amino acid positions S375, M426, M434, and M475 of gp120.[8][11] The presence of these mutations, particularly in combination, can significantly reduce viral susceptibility to temsavir.[11] For instance, substitutions like M426L and M434I have been observed in patients experiencing virologic failure on fostemsavir-based regimens.[11][12] The prevalence of pre-existing (natural) polymorphisms at these positions is generally low but can vary by HIV-1 subtype.[13]

G cluster_wt Wild-Type (Susceptible) Virus cluster_mut Resistant Virus WT_gp120 WT gp120 Bound_Complex Stable Temsavir-gp120 Complex WT_gp120->Bound_Complex Temsavir_WT Temsavir Temsavir_WT->WT_gp120 High-affinity binding No_CD4_Binding CD4 Binding Inhibited Bound_Complex->No_CD4_Binding Mut_gp120 Mutant gp120 (e.g., M426L, M434I) Reduced_Binding Reduced Binding Affinity Mut_gp120->Reduced_Binding Temsavir_Mut Temsavir Temsavir_Mut->Mut_gp120 Low-affinity binding CD4_Binding CD4 Binding Occurs Reduced_Binding->CD4_Binding

References

An In-depth Technical Guide to the Discovery and Development of BMS-663749 Lysine (Fostemsavir)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-663749, chemically a lysine salt of a phosphonooxymethyl prodrug, is known as fostemsavir and marketed under the brand name Rukobia®. It represents a first-in-class HIV-1 attachment inhibitor, offering a novel mechanism of action for the treatment of multidrug-resistant HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of fostemsavir. Detailed experimental protocols, extensive quantitative data, and visualizations of key pathways and processes are presented to offer a thorough understanding of this significant advancement in antiretroviral therapy.

Introduction: The Unmet Need and a Novel Target

The landscape of human immunodeficiency virus type 1 (HIV-1) therapy has been transformed by the advent of combination antiretroviral therapy (cART). However, the emergence of multidrug-resistant (MDR) HIV-1 strains presents a significant clinical challenge, particularly in heavily treatment-experienced (HTE) patients. This necessitates the development of novel antiretroviral agents with unique mechanisms of action.

The entry of HIV-1 into host CD4+ T-cells is a multistep process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which in turn leads to a cascade of events culminating in the fusion of the viral and cellular membranes. The initial attachment of gp120 to CD4 is a critical and highly conserved step in the viral life cycle, making it an attractive target for therapeutic intervention. BMS-663749 (fostemsavir) was developed to specifically inhibit this initial attachment, thereby preventing viral entry and replication.

Discovery and Lead Optimization

The journey to fostemsavir began with a high-throughput screening campaign that identified an indole-3-glyoxamide derivative as an inhibitor of HIV-1 infectivity.[1] Subsequent structure-activity relationship (SAR) studies led to the development of a series of potent HIV-1 attachment inhibitors.

From Indole Glyoxamide to BMS-488043

Systematic optimization of the initial hit compound focused on improving antiviral potency, metabolic stability, and pharmacokinetic properties. This led to the identification of BMS-488043, a 4,7-dimethoxy-azaindole derivative.[2] BMS-488043 demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and showed promise in early clinical studies.[3] However, its development was hampered by low aqueous solubility and dissolution rate-limited absorption, which necessitated high doses and co-administration with a high-fat meal to achieve therapeutic plasma concentrations.[4]

The Prodrug Approach: Development of BMS-663749 (Fostemsavir)

To overcome the pharmacokinetic limitations of BMS-488043 and its successor, temsavir (BMS-626529), a phosphonooxymethyl prodrug strategy was employed. This approach involves chemically modifying the active drug (the "parent drug") to enhance its physicochemical properties, such as solubility, leading to improved absorption. Once absorbed, the prodrug is converted to the active parent drug by endogenous enzymes.

BMS-663749 (fostemsavir) is the phosphonooxymethyl prodrug of temsavir. The addition of the polar phosphonooxymethyl group significantly improves the aqueous solubility of the molecule.[5] Fostemsavir is formulated as a lysine salt to further enhance its stability and dissolution. Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to release the active moiety, temsavir.[6] This prodrug strategy successfully addressed the solubility and absorption issues, leading to improved and more consistent plasma exposure of the active drug.[4]

Mechanism of Action

Temsavir, the active form of fostemsavir, is a first-in-class HIV-1 attachment inhibitor. Its mechanism of action involves direct binding to the viral envelope glycoprotein gp120.

Binding to gp120 and Inhibition of CD4 Attachment

Temsavir binds to a highly conserved pocket on gp120, near the CD4 binding site.[7] This binding induces and stabilizes a "closed" conformation of the gp120 trimer, preventing the conformational changes necessary for its interaction with the host cell's CD4 receptor.[7][8] By locking gp120 in this inactive state, temsavir effectively blocks the initial attachment of the virus to the CD4+ T-cell, thereby inhibiting the first step of viral entry.[9]

Dual Mechanism of Action

At higher concentrations, temsavir binding can allosterically interfere with CD4 binding. At lower, more physiologically relevant concentrations, it stabilizes the closed conformation of the gp120 trimer, which prevents the CD4-induced conformational changes required for subsequent steps in the viral entry process.[7]

Experimental Protocols

Synthesis of BMS-663749 (Fostemsavir)

The synthesis of fostemsavir is a multi-step process. A detailed, step-by-step synthesis is described in the literature.[10] The key steps involve the construction of the substituted azaindole core, followed by coupling with the piperazine moiety, and finally, the introduction of the phosphonooxymethyl group to form the prodrug, which is then converted to the lysine salt.

Diagram: Synthesis of Fostemsavir

G cluster_0 Azaindole Core Synthesis cluster_1 Functionalization and Coupling cluster_2 Prodrug Formation and Salt Synthesis Substituted_Pyrrole Substituted_Pyrrole Friedel_Crafts_Acylation Friedel_Crafts_Acylation Substituted_Pyrrole->Friedel_Crafts_Acylation Acetyl chloride, AlCl3 alpha_Chlorination alpha_Chlorination Friedel_Crafts_Acylation->alpha_Chlorination NCS, MsOH Displacement Displacement alpha_Chlorination->Displacement Sodium tosylamide Ketopyrrole Ketopyrrole Displacement->Ketopyrrole Ketal_Protection Ketal_Protection Ketopyrrole->Ketal_Protection Ethylene glycol, H2SO4 Pictet_Spengler_Cyclization Pictet_Spengler_Cyclization Ketal_Protection->Pictet_Spengler_Cyclization Tosyl_Deprotection_Oxidation Tosyl_Deprotection_Oxidation Pictet_Spengler_Cyclization->Tosyl_Deprotection_Oxidation CHP Azaindole Azaindole Tosyl_Deprotection_Oxidation->Azaindole Bromination Bromination Azaindole->Bromination PyBroP Oxalylation Oxalylation Bromination->Oxalylation Methyl oxalyl chloride, AlCl3 Ester_Hydrolysis Ester_Hydrolysis Oxalylation->Ester_Hydrolysis Amidation Amidation Ester_Hydrolysis->Amidation Piperazine derivative, DPPCl Coupled_Product Coupled_Product Amidation->Coupled_Product Ullman_Coupling Ullman_Coupling Coupled_Product->Ullman_Coupling 3-methyl-1H-1,2,4-triazole, CuI Temsavir_Intermediate Temsavir_Intermediate Ullman_Coupling->Temsavir_Intermediate Phosphonooxymethylation Phosphonooxymethylation Temsavir_Intermediate->Phosphonooxymethylation Phosphonooxymethylating agent Fostemsavir_Free_Acid Fostemsavir_Free_Acid Phosphonooxymethylation->Fostemsavir_Free_Acid Salt_Formation Salt_Formation Fostemsavir_Free_Acid->Salt_Formation L-Lysine BMS_663749_Lysine BMS_663749_Lysine Salt_Formation->BMS_663749_Lysine

Caption: High-level overview of the synthetic route to BMS-663749 Lysine.

In Vitro Anti-HIV-1 Activity Assay: Single-Cycle Infectivity Assay

The antiviral activity of temsavir is typically determined using a single-cycle infectivity assay. This assay measures the ability of the compound to inhibit a single round of viral replication, providing a direct measure of its effect on viral entry.

Protocol:

  • Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are used as the target cells.

  • Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector that lacks the env gene and expresses a reporter gene (e.g., luciferase or green fluorescent protein), and a separate plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from a laboratory-adapted strain or a clinical isolate).

  • Compound Preparation: Temsavir is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.

  • Infection and Inhibition: TZM-bl cells are seeded in 96-well plates. The cells are then infected with the HIV-1 pseudovirus in the presence of varying concentrations of temsavir. Control wells with virus only (no drug) and cells only (no virus) are included.

  • Endpoint Measurement: After 48-72 hours of incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase activity) is measured.

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Diagram: Single-Cycle Infectivity Assay Workflow

G Co_transfect_HEK293T Co-transfect HEK293T cells with - HIV-1 genomic vector (Δenv, reporter) - Env-expressing plasmid Harvest_Pseudovirus Harvest pseudovirus-containing supernatant Co_transfect_HEK293T->Harvest_Pseudovirus Infect_Cells Infect TZM-bl cells with pseudovirus in the presence of Temsavir Harvest_Pseudovirus->Infect_Cells Seed_TZM_bl Seed TZM-bl target cells in 96-well plate Seed_TZM_bl->Infect_Cells Prepare_Temsavir_Dilutions Prepare serial dilutions of Temsavir Prepare_Temsavir_Dilutions->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Measure_Reporter Lyse cells and measure reporter gene activity (e.g., luciferase) Incubate->Measure_Reporter Calculate_IC50 Calculate IC50 from dose-response curve Measure_Reporter->Calculate_IC50

Caption: Workflow for determining the in vitro anti-HIV-1 activity of Temsavir.

Quantitative Data

In Vitro Antiviral Activity of Temsavir

Temsavir exhibits potent activity against a wide range of HIV-1 subtypes and demonstrates a high barrier to resistance.

HIV-1 Isolate IC50 (nM) Reference
Subtype B (Lab-adapted)0.7 - 3.2[3]
Subtype B (Clinical isolates)36.5 (median)[3]
Subtype C (Clinical isolates)61.5 (median)[3]
Resistant to NRTIs, NNRTIs, PIsPotent activity maintained[11]

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.

Pharmacokinetic Properties of Fostemsavir and Temsavir

The prodrug approach significantly improved the pharmacokinetic profile of the active moiety, temsavir.

Parameter Fostemsavir (600 mg BID) Reference
Temsavir (active moiety)
Tmax (median, h)4.0[12]
Cmax (ng/mL)1770[13]
AUCtau (ng·h/mL)12900[13]
Ctau (ng/mL)478[13]
Half-life (h)11[13]
Protein Binding (%)88.4[6]
Bioavailability (%)26.9[13]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUCtau: Area under the plasma concentration-time curve over a dosing interval; Ctau: Trough plasma concentration.

Efficacy and Safety from the BRIGHTE Clinical Trial

The BRIGHTE study (NCT02362503) was a pivotal Phase 3 trial that evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study included a randomized cohort (RC) and a non-randomized cohort (NRC).[14][15]

Efficacy: Virologic Response (HIV-1 RNA < 40 copies/mL)

Time Point Randomized Cohort (%) Non-randomized Cohort (%) Reference
Week 485438[16]
Week 966037[17]
Week 24082 (Observed analysis)66 (Observed analysis)[18]

Immunologic Response: Mean Change in CD4+ T-cell Count from Baseline (cells/mm³)

Time Point Randomized Cohort Non-randomized Cohort Reference
Week 96+205+119[17]
Week 240+296+240[19]

Safety: Most Common Adverse Events (≥10% in either cohort)

Adverse Event Randomized Cohort (%) Non-randomized Cohort (%) Reference
Nausea1710[19]
Diarrhea1416[19]
Headache1211[19]

Visualizations

HIV-1 Entry Signaling Pathway and Inhibition by Temsavir

This diagram illustrates the key steps in HIV-1 entry into a host CD4+ T-cell and the point of intervention by temsavir.

Diagram: HIV-1 Entry and Inhibition by Temsavir

G cluster_0 HIV-1 Virion cluster_1 Host CD4+ T-Cell gp120 gp120 (Inactive) gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment gp120_active gp120 (Active) CD4->gp120_active 2. Conformational Change Coreceptor CCR5/CXCR4 Coreceptor Fusion Membrane Fusion Coreceptor->Fusion 4. gp41-mediated Fusion Temsavir Temsavir (BMS-626529) Temsavir->gp120 Inhibits Attachment gp120_active->Coreceptor 3. Coreceptor Binding Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: HIV-1 entry pathway and the inhibitory action of Temsavir on gp120.

Drug Discovery and Development Workflow for Fostemsavir

This diagram outlines the major phases in the discovery and development of fostemsavir, from initial screening to clinical approval.

Diagram: Fostemsavir Development Workflow

G HTS High-Throughput Screening Hit_ID Hit Identification (Indole Glyoxamide) HTS->Hit_ID Lead_Op Lead Optimization (SAR) Hit_ID->Lead_Op BMS_488043 Identification of BMS-488043 Lead_Op->BMS_488043 Preclinical Preclinical Studies (In vitro & In vivo) BMS_488043->Preclinical Prodrug_Dev Prodrug Development (BMS-663749) Preclinical->Prodrug_Dev Address PK issues Phase_I Phase I Clinical Trials (Safety & PK) Prodrug_Dev->Phase_I Phase_II Phase II Clinical Trials (Dose Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trial (BRIGHTE Study) Phase_II->Phase_III Regulatory Regulatory Submission & Approval Phase_III->Regulatory

Caption: The discovery and development pipeline of Fostemsavir.

Conclusion

The discovery and development of BMS-663749 (fostemsavir) represents a significant achievement in the field of antiretroviral therapy. Through a systematic process of lead optimization and the innovative application of prodrug technology, researchers were able to develop a first-in-class HIV-1 attachment inhibitor with a favorable pharmacokinetic profile and robust clinical efficacy. Fostemsavir's unique mechanism of action provides a much-needed therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1, for whom constructing an effective suppressive regimen is a major challenge. The data presented in this technical guide underscore the scientific rigor and perseverance required to bring a novel therapeutic agent from the laboratory to the clinic, ultimately benefiting patients with limited treatment options.

References

An In-Depth Technical Guide to the Chemical Structure of BMS-663749 Lysine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of BMS-663749 lysine salt, a significant phosphonooxymethyl prodrug of an HIV-1 attachment inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and antiviral research.

Chemical Identity and Structure

BMS-663749 is the phosphonooxymethyl prodrug of BMS-626529, a potent inhibitor of HIV-1 attachment. The lysine salt form enhances the aqueous solubility and oral bioavailability of the active compound.

Chemical Name: L-Lysine, compd. with 1-benzoyl-4-(2-(4,7-dimethoxy-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)-1,2-dioxoethyl)piperazine (1:1)[1]

Molecular Formula: C₂₃H₂₅N₄O₉P·C₆H₁₄N₂O₂[1]

Molecular Weight: 678.63 g/mol [1]

Chemical Structures:

  • BMS-663749 (Free Acid):

    • SMILES: COc1cnc(c2c1c(cn2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)c4ccccc4)OC[2]

    • InChI: InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33)[2]

  • L-Lysine:

    • SMILES: C(CCN)C--INVALID-LINK--N[2]

    • InChI: InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1[2]

Physicochemical Properties

PropertyValue (for Fostemsavir)Source
Water Solubility0.431 mg/mLALOGPS[3]
logP0.64ALOGPS[3]
pKa (Strongest Acidic)1.75Chemaxon[3]
pKa (Strongest Basic)0.97Chemaxon[3]
Physiological Charge-2Chemaxon[3]
Hydrogen Acceptor Count10Chemaxon[3]
Hydrogen Donor Count2Chemaxon[3]
Polar Surface Area194. ŲChemaxon[3]
Rotatable Bond Count7Chemaxon[3]

Mechanism of Action: HIV-1 Attachment Inhibition

BMS-663749 is a prodrug that is converted in vivo to its active form, BMS-626529. This active moiety is an HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120. This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process. By blocking this attachment, the subsequent conformational changes in gp120 required for co-receptor binding (CCR5 or CXCR4) and membrane fusion are inhibited, effectively neutralizing the virus before it can enter the host cell.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell cluster_drug Drug Action HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Host Cell Membrane gp41->CellMembrane 4. Viral Entry CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Fusion BMS663749 BMS-663749 (Prodrug) BMS626529 BMS-626529 (Active Drug) BMS663749->BMS626529 In vivo conversion BMS626529->gp120 Binds to gp120 BMS_Block->CD4 Blocks Attachment

HIV-1 entry and inhibition by BMS-663749's active metabolite.

Experimental Protocols

While a specific, detailed protocol for the synthesis and characterization of this compound salt is proprietary, the following sections outline a plausible and illustrative methodology based on the synthesis of similar phosphonooxymethyl prodrugs of HIV-1 attachment inhibitors.

Synthesis of this compound Salt

The synthesis can be conceptualized as a multi-step process, beginning with the parent active molecule, followed by the addition of the phosphonooxymethyl prodrug moiety, and concluding with the formation of the lysine salt.

Synthesis_Workflow Start Parent HIV-1 Attachment Inhibitor (Azaindole derivative) Step1 Alkylation with di-tert-butyl chloromethyl phosphate Start->Step1 Intermediate1 Di-tert-butyl Phosphate Intermediate Step1->Intermediate1 Step2 Acid-promoted Deprotection Intermediate1->Step2 Intermediate2 BMS-663749 (Free Acid) Step2->Intermediate2 Step3 Salt Formation with L-Lysine Intermediate2->Step3 FinalProduct This compound Salt Step3->FinalProduct

Illustrative workflow for the synthesis of this compound salt.

Step 1: Alkylation The parent azaindole is alkylated using di-tert-butyl chloromethyl phosphate in the presence of a suitable base (e.g., potassium carbonate) and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the reaction.

Step 2: Deprotection The resulting di-tert-butyl phosphate intermediate is deprotected using acidic conditions to yield the free acid form of BMS-663749.

Step 3: Salt Formation The free acid is then treated with L-lysine in a suitable solvent system to form the final this compound salt, which can then be isolated and purified.

Characterization Methods

A suite of analytical techniques is employed to confirm the identity, purity, and stability of the synthesized this compound salt.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor the progress of the synthesis reactions. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the molecule, confirming the presence of both the BMS-663749 and lysine moieties, and ensuring the correct connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Powder X-ray Diffraction (PXRD): Used to characterize the solid-state properties of the lysine salt, such as its crystallinity.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal properties of the compound, including its melting point and decomposition temperature.

Characterization_Workflow Sample This compound Salt Sample Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure SolidState Solid-State Properties Sample->SolidState Thermal Thermal Properties Sample->Thermal HPLC HPLC Purity->HPLC NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS FTIR FTIR Structure->FTIR PXRD PXRD SolidState->PXRD TGA_DSC TGA/DSC Thermal->TGA_DSC

Workflow for the analytical characterization of this compound salt.

Conclusion

This compound salt represents a sophisticated approach to improving the druggability of a potent HIV-1 attachment inhibitor. Its chemical design as a phosphonooxymethyl prodrug in a salt form addresses key challenges in oral drug delivery. A thorough understanding of its chemical structure, mechanism of action, and the methodologies for its synthesis and characterization are essential for researchers and professionals in the field of antiviral drug development. The data and workflows presented in this guide provide a foundational understanding for further research and development efforts targeting HIV-1.

References

In-Depth Technical Guide: BMS-663749 (Fostemsavir) Against Diverse HIV-1 Clades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a significant global health challenge, largely due to its high genetic diversity and the emergence of drug-resistant strains. The development of novel antiretroviral agents with unique mechanisms of action is crucial for managing treatment-experienced patients with limited options. BMS-663749, the prodrug of temsavir (BMS-626529), is a first-in-class HIV-1 attachment inhibitor that offers a new strategy for combating the virus. This technical guide provides a comprehensive overview of the activity of BMS-663749 against various HIV-1 clades, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and relevant experimental workflows.

Mechanism of Action

Fostemsavir is a phosphonooxymethyl prodrug that is rapidly hydrolyzed to its active moiety, temsavir, after oral administration.[1] Temsavir targets the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host cells.[2][3][4] Specifically, temsavir binds to a conserved pocket within gp120, near the CD4 binding site.[5][6] This binding event locks the gp120 protein in a "closed" or prefusion conformation, preventing the conformational changes necessary for its interaction with the primary host cell receptor, CD4.[3][5][6] By blocking the initial attachment of the virus to the CD4+ T cell, temsavir effectively neutralizes the virus and prevents the subsequent steps of viral entry.[1][2][3] This unique mechanism of action means that fostemsavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[1]

HIV_Entry_Inhibition_by_Temsavir cluster_host Host CD4+ T-Cell HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 interaction blocked Host_Cell gp120->Host_Cell Viral Entry (Inhibited) Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor conformational change prevented Temsavir Temsavir (BMS-626529) Temsavir->gp120

Mechanism of Temsavir Action

Efficacy of Temsavir Against Diverse HIV-1 Clades

The in vitro activity of temsavir has been evaluated against a broad panel of HIV-1 isolates from various clades using the PhenoSense® Entry assay. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the geometric mean IC50 values of temsavir against different HIV-1 subtypes.

HIV-1 Subtype/CRFNumber of IsolatesGeometric Mean IC50 (nM)IC50 Range (nM)
All Isolates 1337 1.7 <0.1 - >5000
Subtype B8811.3<0.1 - 231
Subtype C1561.6<0.1 - 42.5
Subtype A1-2.1-
Subtype A-3.8-
CRF02_AG-4.3-
Subtype BF-4.6-
Subtype G-5.8-
Subtype F1-17.9-
CRF01_AE5>100>100

Data compiled from publicly available studies. The number of isolates and IC50 ranges were not consistently reported across all subtypes.

The data indicates that temsavir is highly potent against a wide variety of HIV-1 clades, with most exhibiting IC50 values in the low nanomolar range. A notable exception is the CRF01_AE clade, which has shown reduced susceptibility to temsavir. This reduced susceptibility is associated with natural polymorphisms at key amino acid positions within the gp120 protein.

Experimental Protocols

The primary method for assessing the susceptibility of HIV-1 to temsavir is the PhenoSense® Entry assay. This is a single-cycle infectivity assay that measures the ability of a virus to enter host cells in the presence of a drug.

PhenoSense® Entry Assay Protocol

The PhenoSense Entry assay is a proprietary test developed by Monogram Biosciences. While the exact, detailed internal protocols are not publicly available, the general principles and steps are well-documented in scientific literature and can be summarized as follows:

1. Sample Preparation and RNA Extraction:

  • Patient-derived plasma samples containing HIV-1 are collected. A viral load of at least 500 copies/mL is generally required.

  • Viral RNA is extracted from the plasma.

2. RT-PCR and Gene Amplification:

  • The extracted viral RNA is subjected to reverse transcription-polymerase chain reaction (RT-PCR) to convert the RNA into DNA and amplify the gene encoding the gp160 envelope protein (which includes gp120 and gp41).

3. Generation of Pseudovirions:

  • The amplified patient-derived env gene is inserted into an HIV-1 genomic vector that lacks its own env gene but contains a luciferase reporter gene.

  • This recombinant vector is then co-transfected into producer cells (e.g., HEK293T cells) along with a plasmid expressing the HIV-1 Gag and Pol proteins.

  • The producer cells generate replication-defective viral particles (pseudovirions) that have the patient's envelope proteins on their surface and contain the luciferase reporter gene.

4. Antiviral Activity Assay:

  • Target cells (e.g., TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

  • The target cells are incubated with serial dilutions of temsavir.

  • The pseudovirions are then added to the wells containing the target cells and the drug.

  • The plates are incubated to allow for viral entry.

5. Measurement of Viral Entry (Luciferase Activity):

  • After the incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added.

  • The amount of light produced (luminescence) is measured using a luminometer. The intensity of the light is directly proportional to the number of cells that were successfully infected.

6. Data Analysis:

  • The luminescence data is used to calculate the percentage of viral entry inhibition at each drug concentration compared to a no-drug control.

  • The IC50 value, the drug concentration at which 50% of viral entry is inhibited, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow start Start patient_sample Patient Plasma (≥500 copies/mL) start->patient_sample rna_extraction Viral RNA Extraction patient_sample->rna_extraction rt_pcr RT-PCR Amplification of env Gene rna_extraction->rt_pcr vector_prep Cloning of env into HIV-1 Vector rt_pcr->vector_prep transfection Co-transfection into Producer Cells vector_prep->transfection pseudovirion Harvest Pseudovirions transfection->pseudovirion infection Infect Target Cells with Pseudovirions + Temsavir pseudovirion->infection target_cells Seed Target Cells (e.g., TZM-bl) drug_dilution Prepare Serial Dilutions of Temsavir target_cells->drug_dilution drug_dilution->infection incubation Incubate infection->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (IC50 Calculation) luciferase_assay->data_analysis end End data_analysis->end

References

The Vanguard of HIV Treatment: A Technical Guide to the First-in-Class Attachment Inhibitor, Fostemsavir (BMS-663749 Lysine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human immunodeficiency virus type 1 (HIV-1) pandemic continues to present significant therapeutic challenges, particularly for heavily treatment-experienced (HTE) individuals harboring multidrug-resistant (MDR) virus. The development of novel antiretroviral agents with unique mechanisms of action is critical to providing viable treatment options for this vulnerable population. Fostemsavir (formerly BMS-663068, with the lysine salt being BMS-663749) is a first-in-class HIV-1 attachment inhibitor that offers a new paradigm in antiretroviral therapy. It is a prodrug of temsavir (BMS-626529), which acts by a novel mechanism: binding directly to the viral envelope glycoprotein 120 (gp120) and preventing the initial attachment of the virus to the host cell's CD4 receptor. This guide provides an in-depth technical overview of fostemsavir, detailing its unique mechanism, preclinical and clinical data, and the experimental protocols that have defined its profile as a groundbreaking therapeutic agent.

The Novelty of a First-in-Class Mechanism of Action

Fostemsavir's innovation lies in its targeting of the very first step in the HIV-1 lifecycle: attachment to the host cell.[1][2] Unlike other classes of antiretrovirals that inhibit later stages such as reverse transcription, integration, or protease activity, fostemsavir provides a new line of attack.

The active moiety, temsavir, is an HIV-1 attachment inhibitor that binds directly to the gp120 subunit of the viral envelope.[3] This binding locks the gp120 protein in a "closed" conformational state, which allosterically prevents its interaction with the CD4 receptor on host T-cells.[4] By blocking this crucial initial contact, temsavir effectively neutralizes the virus particle before it can engage with the host cell, thereby inhibiting subsequent entry and replication.[1][4] This mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains and, importantly, shows no in vitro cross-resistance with other existing antiretroviral classes, making it a vital option for patients with extensive resistance.[3][5]

HIV-1 Entry Signaling Pathway and Temsavir's Point of Inhibition

The entry of HIV-1 into a host CD4+ T-cell is a sequential process. The following diagram illustrates this pathway and the specific inhibitory action of temsavir.

Caption: HIV-1 entry pathway and the inhibitory action of temsavir.

Quantitative Preclinical and Clinical Data

The development of fostemsavir has been supported by robust quantitative data from in vitro studies and extensive clinical trials.

In Vitro Antiviral Activity and Cytotoxicity

The potency of temsavir (BMS-626529) has been evaluated against a broad range of HIV-1 isolates. The compound demonstrates potent activity, with efficacy varying by viral subtype and tropism.

ParameterVirus Type / Cell LineValueReference
EC50 (Median) CCR5-tropic Clinical Isolates4.41 nM[6]
CXCR4-tropic Clinical Isolates20.2 nM[6]
Dual-tropic Clinical Isolates2.38 nM[6]
Laboratory Strain (LAI)0.7 ± 0.4 nM[7]
CC50 (Cytotoxicity) Peripheral Blood Mononuclear Cells (PBMCs)192 µM[7]
MT-2 T-cell Line>200 µM[7]
HCT116, HeLa, HepG2, HEK293>200 µM[7]

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Human Pharmacokinetics of Temsavir

Fostemsavir is a phosphonooxymethyl prodrug designed to improve the solubility and oral bioavailability of temsavir.[8] Following oral administration, fostemsavir is rapidly hydrolyzed by intestinal alkaline phosphatase to the active moiety, temsavir.[8][9]

ParameterValueConditionsReference
Time to Steady State 2-3 daysTwice-daily oral administration[10]
Plasma Half-life (t1/2) ~11 hoursHealthy subjects[10]
Bioavailability 26.9%N/A[10]
Plasma Protein Binding ~88%N/A[10]
Volume of Distribution (Vd) 29.5 LN/A[10]
Metabolism Esterase-mediated hydrolysis, CYP3A4 oxidationN/A[9]
Effect of Food on AUC +81%High-fat meal vs. fasting[10]
Effect of Ritonavir on AUC +63% to +93%Co-administration[4][11]
Effect of Etravirine on AUC ~ -50%Co-administration[4][11]

AUC: Area under the concentration-time curve.

Clinical Efficacy from the Phase III BRIGHTE Study

The pivotal Phase III BRIGHTE trial (NCT02362503) evaluated the efficacy and safety of fostemsavir in HTE adults with multidrug-resistant HIV-1. The study included a randomized cohort (RC) and a non-randomized cohort (NRC) for participants with no remaining fully active agents.[12][13]

EndpointTime PointRandomized Cohort (Fostemsavir + OBT)Non-Randomized Cohort (Fostemsavir + OBT)Reference
Mean HIV-1 RNA Change Day 8-0.79 log10 copies/mL (vs. -0.17 for placebo)N/A[12]
Virologic Suppression Week 2453% (144/272)37% (37/99)[13][14]
(HIV-1 RNA <40 c/mL) Week 4854% (146/272)37% (at Week 96)[13][14][15]
Week 9660% (163/272)37% (37/99)[13][14]
Mean CD4+ T-cell Count Week 24+90 cells/mm³+41 cells/mm³[12]
Increase from Baseline Week 96+205 cells/mm³+119 cells/mm³[13]

OBT: Optimized Background Therapy.

Key Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC Assay)

This protocol outlines a standard method for determining the half-maximal effective concentration (EC50) of temsavir against clinical HIV-1 isolates in human peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2) for 2-3 days.

  • Compound Dilution: Prepare a serial dilution series of temsavir (BMS-626529) in culture medium. A typical starting concentration is 10 µM, with 10-fold or 3-fold serial dilutions.

  • Infection: Plate the stimulated PBMCs in 96-well plates. Add the diluted temsavir to the wells, followed by a standardized amount of cell-free HIV-1 virus stock. Include control wells with virus but no drug (virus control) and cells with no virus or drug (cell control).

  • Incubation: Incubate the plates for 6-7 days at 37°C in a humidified, 5% CO2 incubator.

  • Endpoint Measurement: After incubation, collect the cell supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a quantitative enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic regression curve.

Genotypic and Phenotypic Resistance Profiling

Resistance to temsavir is associated with specific amino acid substitutions in the gp120 protein.[4] Profiling involves both genotypic and phenotypic methods.

Genotypic Assay Protocol:

  • Sample Collection: Collect plasma from patients experiencing virologic failure on a fostemsavir-containing regimen.

  • RNA Extraction: Extract HIV-1 RNA from the plasma sample using a commercial kit.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the env gene region encoding gp120.

  • Sequencing: Sequence the amplified PCR product using next-generation sequencing (NGS) or Sanger sequencing methods.

  • Analysis: Align the resulting sequence to a wild-type reference sequence (e.g., HXB2). Identify amino acid substitutions at known resistance-associated positions (e.g., S375, M426, M434, M475).[4][14]

Phenotypic Assay Protocol:

  • Recombinant Virus Generation: Create recombinant viruses by inserting the patient-derived, PCR-amplified env gene into an HIV-1 laboratory vector backbone that lacks its own env gene.

  • Susceptibility Testing: Perform an antiviral activity assay (as described in 3.1) using the patient-derived recombinant virus and a wild-type reference virus.

  • Analysis: Calculate the EC50 for both the patient virus and the reference virus. The fold-change (FC) in resistance is determined by dividing the EC50 of the patient virus by the EC50 of the reference virus. A significant increase in FC indicates reduced susceptibility.[16]

BRIGHTE Phase III Clinical Trial Workflow

The BRIGHTE study was designed to assess fostemsavir in a complex patient population with very limited treatment options. The two-cohort design was essential for ethically and effectively evaluating the drug.

BRIGHTE_Workflow cluster_RC Randomized Cohort (RC) (1-2 Fully Active ARVs Remaining) cluster_NRC Non-Randomized Cohort (NRC) (0 Fully Active ARVs Remaining) Start Screening: Heavily Treatment-Experienced Adults (MDR HIV-1, Failing Regimen, HIV RNA ≥400 c/mL) Stratify Assess Remaining Fully Active Antiretroviral (ARV) Agents Start->Stratify Randomize Randomization (3:1) Stratify->Randomize 1-2 Agents OpenLabel_NRC All NRC Participants Receive: Open-Label Fostemsavir + Optimized Background Therapy (OBT) Stratify->OpenLabel_NRC 0 Agents FTR_Arm Fostemsavir 600mg BID + Failing Regimen Randomize->FTR_Arm PBO_Arm Placebo + Failing Regimen Randomize->PBO_Arm Day8_Endpoint Primary Endpoint: Mean HIV-1 RNA Change from Baseline FTR_Arm->Day8_Endpoint Day 1-8 (Functional Monotherapy) PBO_Arm->Day8_Endpoint Day 1-8 (Functional Monotherapy) OpenLabel_RC All RC Participants Receive: Open-Label Fostemsavir + Optimized Background Therapy (OBT) Day8_Endpoint->OpenLabel_RC Day 8 Onward FollowUp Long-Term Follow-Up (Weeks 24, 48, 96, 240+) Secondary Endpoints: - Virologic Suppression (HIV RNA <40 c/mL) - Change in CD4+ T-cell Count - Safety and Tolerability OpenLabel_RC->FollowUp OpenLabel_NRC->FollowUp

Caption: Workflow of the Phase III BRIGHTE clinical trial.

Conclusion

Fostemsavir (BMS-663749 lysine) represents a landmark achievement in antiretroviral drug development. Its first-in-class mechanism as an HIV-1 attachment inhibitor provides a critically needed option for heavily treatment-experienced individuals with multidrug-resistant HIV-1. The robust data from preclinical studies and the pivotal BRIGHTE trial demonstrate its significant and sustained virologic and immunologic efficacy, coupled with a manageable safety profile. By targeting the initial gp120-CD4 interaction, fostemsavir circumvents existing resistance pathways and serves as a cornerstone for constructing new, effective regimens for patients with few or no other therapeutic choices. This technical guide summarizes the core data and methodologies that underscore the novelty and clinical utility of this important therapeutic agent.

References

Foundational Research on HIV-1 Attachment Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical, multi-step process that initiates infection. This cascade begins with the attachment of the viral envelope glycoprotein (Env) to the host cell's surface receptors, making it a prime target for antiretroviral therapy.[1][2][3] Attachment inhibitors represent a class of antiretroviral drugs that specifically block this initial interaction, thereby preventing the virus from gaining entry and replicating.[1][3] Fostemsavir, the first FDA-approved drug in this class, underscores the clinical viability of this therapeutic strategy.[1][2][3] This technical guide provides an in-depth overview of the foundational research on HIV-1 attachment inhibitors, detailing the molecular mechanisms, key chemical compounds, and the experimental protocols used for their discovery and characterization.

The HIV-1 Entry and Attachment Pathway

HIV-1 entry is mediated by the Env protein, a trimer of non-covalently linked gp120 and gp41 heterodimers.[3][4] The process unfolds in a sequential manner:

  • Attachment: The surface subunit, gp120, first binds to the primary receptor, the CD4 protein, on the surface of target cells like T-helper lymphocytes and macrophages.[3][4][5][6]

  • Co-receptor Binding: This initial binding induces conformational changes in gp120, exposing a binding site for a second receptor, known as a co-receptor.[3][4][7] The primary co-receptors are CCR5 and CXCR4, and the specific co-receptor used determines the virus's tropism (R5-tropic, X4-tropic, or dual-tropic).[8][9][10]

  • Membrane Fusion: Engagement of the co-receptor triggers further dramatic conformational changes in the transmembrane subunit, gp41. This leads to the insertion of the gp41 fusion peptide into the host cell membrane and the formation of a stable six-helix bundle, which pulls the viral and cellular membranes together, allowing the viral core to enter the cytoplasm.[3][6][7][11]

This intricate process offers several targets for therapeutic intervention, with attachment inhibitors specifically designed to block the initial gp120-CD4 binding.[12][13]

HIV_Entry_Pathway cluster_virion cluster_cell HIV_Virion HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Host_Cell Host CD4+ T-Cell CoReceptor CCR5 / CXCR4 Co-receptor CD4->CoReceptor 2. gp120 Conformational Change & Co-receptor Binding gp41 gp41 CoReceptor->gp41 3. gp41 Activation Fusion Membrane Fusion gp41->Fusion Entry Viral Core Entry Fusion->Entry 5. 6-Helix Bundle Formation & Core Release

Caption: The sequential steps of the HIV-1 entry process into a host cell.

Foundational Attachment Inhibitors and Their Mechanism of Action

The discovery of small molecules that could inhibit HIV-1 attachment was a significant breakthrough. These compounds typically bind directly to gp120, locking it in a conformation that is incapable of binding to the CD4 receptor.[3][14][15]

Inhibitor_Mechanism cluster_pathway Mechanism of Action gp120_unbound gp120 (Ground State) gp120_bound_CD4 gp120-CD4 Complex (Binding-Competent State) gp120_unbound->gp120_bound_CD4 Binds to gp120_inhibited gp120-Inhibitor Complex (Binding-Incompetent State) gp120_unbound->gp120_inhibited Binds to CD4 CD4 Receptor Attachment_Inhibitor Attachment Inhibitor (e.g., Temsavir) Viral_Entry Viral Entry Proceeds gp120_bound_CD4->Viral_Entry Leads to gp120_inhibited->CD4 Prevents Binding Blocked_Entry Viral Entry Blocked gp120_inhibited->Blocked_Entry Results in

Caption: Mechanism of action for gp120-directed attachment inhibitors.
BMS-378806: A Prototypical Inhibitor

BMS-378806 was a pioneering small molecule discovered through a whole-cell infection screen.[16][17] It demonstrated potent and selective activity against a range of HIV-1 isolates, including those resistant to other antiretroviral classes.[16][17] Foundational studies confirmed that BMS-378806 binds directly to gp120 within the CD4 binding pocket, competitively inhibiting the gp120-CD4 interaction.[16][18][19] Resistance mutations to BMS-378806 were mapped to this pocket, further validating its mechanism of action.[16][17]

Fostemsavir (BMS-663068) and Temsavir (BMS-626529)

While promising, BMS-378806 faced development challenges. An extensive optimization program led to temsavir (BMS-626529), which showed a significantly improved antiviral profile.[14][15] To overcome solubility and absorption issues, the phosphonooxymethyl prodrug, fostemsavir (BMS-663068), was developed.[14][15][20] After oral administration, fostemsavir is rapidly converted to its active form, temsavir.[20][21] Temsavir binds to gp120, preventing the conformational changes required for interaction with the host cell CD4 receptor.[20][22] This unique mechanism gives it a high barrier to resistance and no cross-resistance with other antiretroviral classes, making it a crucial option for heavily treatment-experienced patients with multidrug-resistant HIV-1.[3][22][23][24]

Co-receptor Antagonists: A Related Class of Entry Inhibitors

While not strictly attachment inhibitors (which block the primary CD4 binding), co-receptor antagonists are a closely related class of entry inhibitors that block the second step of viral entry.

  • CCR5 Antagonists (e.g., Maraviroc): These drugs bind to the CCR5 co-receptor, preventing R5-tropic HIV-1 from engaging with it.[9][25][26] Maraviroc is an FDA-approved oral medication used for treating CCR5-tropic HIV-1 infection.[25][27]

  • CXCR4 Antagonists (e.g., AMD3100/Plerixafor): These agents block the CXCR4 co-receptor, inhibiting the entry of X4-tropic viruses.[8][28][29] AMD3100 was shown to be a potent and specific CXCR4 antagonist.[8][30]

Quantitative Data on HIV-1 Attachment and Entry Inhibitors

The efficacy of antiviral compounds is quantified by several key metrics. The 50% effective concentration (EC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes death to 50% of host cells. A high therapeutic index (CC₅₀/EC₅₀) is desirable. The 50% inhibitory concentration (IC₅₀) is often used to measure inhibition in biochemical assays, such as receptor binding.

Table 1: Antiviral Activity of Key Attachment Inhibitors

Compound Virus Strain Cell Type EC₅₀ (nM) Reference
BMS-378806 HIV-1 Laboratory Strains (Panel) Various Median: 12 [16]
HIV-1 B Subtype Isolates (Panel) Various Median: 40 [16][17]

| Temsavir (BMS-626529) | HIV-1 Laboratory & Clinical Isolates | In vitro | ~10-fold more potent than predecessors |[3] |

Table 2: Activity of Key Co-receptor Antagonists

Compound Target Virus Tropism IC₅₀ / EC₅₀ (nM) Reference
AMD3100 CXCR4 X4-tropic Low nanomolar range [30]
Compound 7 (Purine-based) CXCR4 X4-tropic EC₅₀ = 0.5 [28]
TAK-779 CCR5 R5-tropic Potent but variable activity [8]

| Maraviroc | CCR5 | R5-tropic | FDA-approved, potent activity |[9][25] |

Note: EC₅₀ and IC₅₀ values can vary significantly based on the specific viral isolate, cell line, and assay conditions used.

Key Experimental Protocols

The characterization of attachment inhibitors relies on a suite of specialized virological and biochemical assays.

Phenotypic Antiviral Assay

This is a cell-based assay used to determine the EC₅₀ of a compound against viral infection. A common method uses pseudotyped virions, which are engineered to be capable of only a single round of replication and contain a reporter gene like luciferase.

Methodology:

  • Cell Plating: Target cells (e.g., TZM-bl or HeLa cells expressing CD4 and a co-receptor) are seeded in microtiter plates.

  • Compound Addition: The test compound is serially diluted and added to the cells.

  • Infection: A standardized amount of pseudotyped virus is added to the wells.

  • Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral entry and expression of the reporter gene.

  • Lysis and Readout: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting signal (luminescence) is measured, which is proportional to the extent of viral infection.

  • Data Analysis: The signal is plotted against the compound concentration to calculate the EC₅₀ value.

Phenotypic_Assay_Workflow start Start step1 1. Seed Target Cells (e.g., TZM-bl) in Plate start->step1 step2 2. Add Serial Dilutions of Test Compound step1->step2 step3 3. Infect Cells with Pseudotyped HIV-1 (Luciferase Reporter) step2->step3 step4 4. Incubate for 48 hours step3->step4 step5 5. Lyse Cells & Add Luciferase Substrate step4->step5 step6 6. Measure Luminescence step5->step6 end 7. Calculate EC50 step6->end

Caption: Workflow for a single-cycle phenotypic antiviral assay.
gp120-CD4 Binding Inhibition Assay (ELISA)

This biochemical assay directly measures a compound's ability to block the interaction between gp120 and CD4.

Methodology:

  • Plate Coating: Microtiter plates are coated with a capture molecule, typically recombinant soluble CD4 (sCD4).

  • Blocking: Unbound sites on the plate are blocked with a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

  • Incubation with Inhibitor: Recombinant gp120 is pre-incubated with various concentrations of the test inhibitor.

  • Binding Step: The gp120/inhibitor mixture is added to the sCD4-coated wells and incubated to allow binding.

  • Washing: The plate is washed to remove unbound gp120.

  • Detection: A primary antibody that recognizes gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Development: A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity, which is proportional to the amount of bound gp120, is measured and used to calculate the IC₅₀ of the inhibitor.[18]

ELISA_Workflow start Start step1 1. Coat Plate with Soluble CD4 (sCD4) start->step1 step2 2. Block Plate step1->step2 step3 3. Add gp120 pre-incubated with Test Compound step2->step3 step4 4. Wash to Remove Unbound gp120 step3->step4 step5 5. Add Primary Ab (anti-gp120) followed by Enzyme-linked Secondary Ab step4->step5 step6 6. Add Substrate & Measure Signal step5->step6 end 7. Calculate IC50 step6->end

Caption: Workflow for a gp120-CD4 binding ELISA.
Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 life cycle that an inhibitor targets. The compound is added at various times before, during, and after cells are infected.

Methodology:

  • Synchronized Infection: Target cells are exposed to a high concentration of virus, often at a low temperature (e.g., 4°C) to allow binding but not fusion. The temperature is then raised to initiate entry.

  • Staggered Compound Addition: The inhibitor is added to different wells at specific time points (e.g., -2h, 0h, +2h, +4h relative to infection).

  • Assay Readout: After a single round of replication, the level of infection is quantified (e.g., via a luciferase reporter).

  • Interpretation: If a compound loses its inhibitory effect when added shortly after infection begins, it indicates that it acts at an early stage, such as entry or attachment.[3][29] Attachment inhibitors like the indole glyoxamide family (precursors to temsavir) show reduced activity if added more than 30 minutes after infection.[3]

Conclusion

Foundational research into HIV-1 attachment inhibitors has successfully validated the gp120-CD4 interface as a druggable target. Through the development of sophisticated screening assays and detailed mechanistic studies, researchers have progressed from early prototypes like BMS-378806 to the clinically approved drug Fostemsavir. These inhibitors, with their unique mechanism of action, provide a critical new tool in the arsenal against multidrug-resistant HIV-1, offering hope to patients with limited treatment options. Continued research in this area focuses on developing next-generation attachment inhibitors to overcome potential resistance and further improve therapeutic outcomes.[1][2]

References

Methodological & Application

Application Notes and Protocols for BMS-663749 Lysine In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749 is a phosphonooxymethyl prodrug of BMS-626529, also known as Temsavir. Temsavir is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing its binding to the host cell's CD4 receptor. This action is the initial step in HIV-1 entry, and its inhibition effectively blocks viral infection of host cells. BMS-663749 lysine is a salt form of the prodrug, likely formulated to improve solubility and bioavailability. In in vitro cell-based assays, BMS-663749 is expected to be metabolized to the active compound, Temsavir. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.

Mechanism of Action

Temsavir binds to a conserved pocket on the HIV-1 gp120 protein, stabilizing it in a "closed" conformation. This prevents the conformational changes necessary for gp120 to interact with the CD4 receptor on target T-cells, thus inhibiting the first step of viral entry.[1][2] This mechanism of action makes it effective against various HIV-1 subtypes and strains, including those resistant to other classes of antiretroviral drugs.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Temsavir (the active form of BMS-663749) in various cell lines and against different HIV-1 isolates.

Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529)

Cell Line/Isolate TypeHIV-1 Strain/SubtypeEC50 (nM)Reference
TZM-blLAI0.7 ± 0.4[2]
TZM-blVarious Clinical Isolates<10[2][4][5]
Peripheral Blood Mononuclear Cells (PBMCs)Various Clinical IsolatesSubnanomolar to >0.1 µM[2]
MT-2RF0.09 µM[6]
PM1Various0.09 - 5.9 µM[6]

Table 2: In Vitro Cytotoxicity of Temsavir (BMS-626529)

Cell LineIncubation TimeCC50 (µM)Reference
PM1 T-cell line6 days105[2]
Peripheral Blood Mononuclear Cells (PBMCs)6 days192[2]
Various Human Cell LinesNot specified>200[6]

Signaling Pathway and Experimental Workflow

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change MembraneFusion Membrane Fusion CCR5_CXCR4->MembraneFusion ViralEntry Viral Entry & Replication MembraneFusion->ViralEntry BMS663749 This compound (Temsavir) BMS663749->gp120 Binding & Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by Temsavir.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CompoundPrep Prepare this compound Stock Solutions AddCompound Add Serial Dilutions of This compound CompoundPrep->AddCompound CellCulture Culture Target Cells (e.g., TZM-bl) PlateCells Plate Target Cells in 96-well plates CellCulture->PlateCells VirusPrep Prepare HIV-1 Pseudovirus (Luciferase Reporter) AddVirus Infect with HIV-1 Pseudovirus VirusPrep->AddVirus PlateCells->AddCompound AddCompound->AddVirus Incubate Incubate for 48-72 hours AddVirus->Incubate LyseCells Lyse Cells Incubate->LyseCells AddSubstrate Add Luciferase Substrate LyseCells->AddSubstrate ReadLuminescence Measure Luminescence AddSubstrate->ReadLuminescence CalculateEC50 Calculate EC50 ReadLuminescence->CalculateEC50

Caption: Experimental workflow for HIV-1 entry inhibition assay.

Experimental Protocols

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of BMS-663749 to inhibit the entry of single-round infectious HIV-1 pseudoviruses into target cells.

Materials:

  • This compound

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • HIV-1 Env-pseudotyped virus (e.g., carrying the luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase Assay System (e.g., Promega Bright-Glo™)

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the assay. It is recommended to prepare 2X final concentrations for addition to the assay plates.

  • Cell Plating:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day before the assay, trypsinize and seed TZM-bl cells into a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Infection:

    • On the day of the assay, remove the culture medium from the wells.

    • Add 50 µL of the 2X serially diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with DMSO vehicle control (virus control).

    • Immediately add 50 µL of HIV-1 pseudovirus diluted in culture medium to each well (except cell control wells) to achieve a multiplicity of infection (MOI) that yields a strong luciferase signal (to be determined empirically).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (cell control wells).

    • Normalize the data by setting the virus control (no compound) to 100% infection.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell Viability Assay (MTS or similar)

This assay is performed in parallel to the antiviral assay to determine the cytotoxicity of this compound.

Materials:

  • This compound

  • TZM-bl cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates (clear)

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Protocol:

  • Compound and Cell Plating:

    • Follow the same procedure for compound preparation and cell plating as described in the HIV-1 Pseudovirus Entry Assay, but use clear 96-well plates.

  • Incubation:

    • Add the serially diluted this compound to the cells.

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • After incubation, add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by setting the untreated cell control to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. The HIV-1 pseudovirus entry assay is a sensitive and high-throughput method to determine the antiviral potency (EC50), while the parallel cell viability assay is crucial for assessing the compound's safety profile (CC50). These assays are fundamental for the preclinical characterization of novel HIV-1 attachment inhibitors. Researchers should optimize assay conditions, such as cell density and virus titer, to ensure reliable and reproducible results.

References

Determining the IC50 of Temsavir in TZM-bl Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that potently blocks viral entry into host cells. It is the active metabolite of the prodrug fostemsavir.[1] Temsavir exerts its antiviral activity by binding directly to the gp120 subunit of the HIV-1 envelope glycoprotein, thereby preventing the initial interaction between the virus and the host cell's CD4 receptor.[2][3][4][5] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of temsavir in TZM-bl cells, a widely used reporter cell line in HIV research. The TZM-bl cell line is a HeLa-derived cell line genetically engineered to express CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[5] Upon successful viral entry and Tat expression, the LTR is activated, leading to the expression of the reporter genes, which can be quantified to measure the extent of viral infection.

Data Presentation

The antiviral activity of temsavir against various HIV-1 subtypes has been documented across multiple studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of temsavir in TZM-bl cells.

HIV-1 Subtype/StrainIC50/EC50 (nM)Reference
Subtype A2.26[2]
Subtype B0.34[2]
Subtype C1.3[2]
Laboratory Strains & Clinical Isolates0.4 - 2,000[3]
LAI Virus (average)0.7 ± 0.4[3]
Most Susceptible Virus0.01[3]
Least Susceptible Virus>2,000[3]

Signaling Pathway of HIV-1 Entry and Temsavir's Mechanism of Action

The entry of HIV-1 into a host T-cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of the T-cell. This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor leads to further conformational changes in the viral envelope, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Temsavir inhibits the very first step of this cascade by binding to gp120 and preventing its attachment to the CD4 receptor.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Cell_Membrane Cell Membrane Coreceptor->Cell_Membrane 3. Membrane Fusion Temsavir Temsavir Temsavir->gp120 Inhibits Attachment

HIV-1 entry pathway and the inhibitory action of Temsavir.

Experimental Protocols

Materials and Reagents
  • Cells and Virus:

    • TZM-bl cells (NIH AIDS Reagent Program)

    • HIV-1 pseudovirus stock (e.g., subtype B, clade C, etc.)

  • Cell Culture Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • DEAE-Dextran

  • Compound:

    • Temsavir (BMS-626529) dissolved in DMSO

  • Assay Reagents and Consumables:

    • 96-well flat-bottom cell culture plates (white, solid bottom for luminescence)

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • Phosphate-Buffered Saline (PBS)

    • Luminometer

Experimental Workflow Diagram

IC50_Workflow A 1. Prepare Temsavir Dilutions C 3. Add Temsavir Dilutions to Cells A->C B 2. Seed TZM-bl Cells in 96-well Plate B->C D 4. Add HIV-1 Pseudovirus C->D E 5. Incubate for 48 hours D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis: Calculate IC50 G->H

Workflow for determining the IC50 of Temsavir in TZM-bl cells.
Detailed Protocol

1. Cell Culture and Seeding:

1.1. Maintain TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

1.2. On the day of the assay, harvest logarithmically growing TZM-bl cells using Trypsin-EDTA.

1.3. Resuspend the cells in fresh growth medium and perform a cell count.

1.4. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in growth medium containing DEAE-Dextran at a final concentration of 20 µg/mL.

1.5. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, solid-bottom plate.

1.6. Incubate the plate for 3-6 hours at 37°C to allow for cell attachment.

2. Compound Dilution and Addition:

2.1. Prepare a stock solution of temsavir in DMSO.

2.2. Perform a serial dilution of the temsavir stock solution in growth medium to achieve a range of final concentrations (e.g., from 10 µM to 0.01 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

2.3. Prepare a "virus control" (no compound) and a "cell control" (no virus, no compound) in triplicate.

2.4. Carefully remove the medium from the attached cells and add 50 µL of the appropriate temsavir dilution or control medium to each well.

3. Viral Infection:

3.1. Thaw the HIV-1 pseudovirus stock on ice.

3.2. Dilute the virus stock in growth medium to a predetermined titer that yields a high signal-to-background ratio in the luciferase assay.

3.3. Add 50 µL of the diluted virus to each well, except for the "cell control" wells.

3.4. The final volume in each well should be 100 µL.

4. Incubation and Luminescence Measurement:

4.1. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

4.2. After incubation, carefully remove 50 µL of the supernatant from each well.

4.3. Prepare the luciferase assay reagent according to the manufacturer's instructions.

4.4. Add 50 µL of the luciferase reagent to each well.

4.5. Incubate the plate at room temperature for 2-5 minutes to allow for cell lysis and signal stabilization.

4.6. Measure the luminescence in each well using a luminometer.

5. Data Analysis:

5.1. Subtract the average relative light unit (RLU) value of the "cell control" wells from all other wells.

5.2. Calculate the percentage of inhibition for each temsavir concentration using the following formula: % Inhibition = 100 * (1 - (RLU of Temsavir-treated well / RLU of Virus Control well))

5.3. Plot the percentage of inhibition against the logarithm of the temsavir concentration.

5.4. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of temsavir that inhibits viral infection by 50%.

Conclusion

This application note provides a comprehensive guide for determining the IC50 of the HIV-1 attachment inhibitor temsavir using the TZM-bl reporter cell line. The described protocol, coupled with the provided data and diagrams, offers researchers a robust framework for assessing the in vitro potency of temsavir and other potential HIV entry inhibitors. Adherence to proper cell culture techniques and careful execution of the assay are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Pseudovirus Neutralization Assay Using BMS-663749 Lysine and its More Potent Successor, Fostemsavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting a pseudovirus neutralization assay to evaluate the efficacy of HIV-1 attachment inhibitors. While the query specified BMS-663749 lysine, a prodrug of the attachment inhibitor BMS-488043, this document will focus on the more potent and clinically advanced successor, Fostemsavir (BMS-663068), and its active metabolite, Temsavir (BMS-626529). The principles and protocols described herein are broadly applicable to the evaluation of HIV-1 entry inhibitors, including the BMS-488043 series.

HIV-1 entry into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy.[1] Attachment inhibitors, a class of antiretroviral drugs, function by binding to the HIV-1 envelope glycoprotein gp120, thereby preventing its interaction with the primary cellular receptor, CD4.[2][3] This inhibition blocks the initial attachment of the virus to the host cell, a prerequisite for subsequent fusion and entry.[2] Pseudovirus neutralization assays are a safe and effective method for quantifying the in vitro potency of such inhibitors. These assays utilize replication-incompetent viral particles that express the HIV-1 envelope protein on their surface and contain a reporter gene (e.g., luciferase) for quantifying viral entry into target cells.[4][5]

Mechanism of Action of Fostemsavir (Active Metabolite: Temsavir, BMS-626529)

Fostemsavir is a phosphonooxymethyl prodrug that is rapidly converted in vivo to its active form, temsavir (BMS-626529).[6] Temsavir is a small-molecule attachment inhibitor that directly binds to a conserved pocket within the HIV-1 gp120 subunit.[7][8] This binding event stabilizes the gp120 trimer in a "closed," pre-fusion conformation, which prevents the necessary conformational changes required for its interaction with the host cell's CD4 receptor.[7][8] By blocking the gp120-CD4 interaction, temsavir effectively inhibits the initial attachment of the virus to the host T-cell, thereby preventing viral entry and subsequent replication.[2]

Pseudovirus_Production cluster_prep Preparation cluster_transfection Transfection cluster_harvest Harvest seed_cells Seed 293T cells cotransfect Co-transfect 293T cells with plasmids using a transfection reagent seed_cells->cotransfect prep_plasmids Prepare Env-expressing plasmid and Env-deficient HIV-1 backbone plasmid prep_plasmids->cotransfect incubate_transfection Incubate for 48-72 hours cotransfect->incubate_transfection collect_supernatant Collect supernatant containing pseudovirus incubate_transfection->collect_supernatant filter_supernatant Filter supernatant (0.45 µm filter) collect_supernatant->filter_supernatant aliquot_store Aliquot and store at -80°C filter_supernatant->aliquot_store Neutralization_Assay_Workflow cluster_setup Assay Setup cluster_incubation Neutralization cluster_infection Infection & Readout prep_inhibitor Prepare serial dilutions of This compound mix_incubate Mix inhibitor dilutions with pseudovirus and incubate for 1 hour at 37°C prep_inhibitor->mix_incubate prep_virus Dilute pseudovirus to pre-determined titer prep_virus->mix_incubate add_cells Add TZM-bl cells to the mixture mix_incubate->add_cells incubate_infection Incubate for 48 hours add_cells->incubate_infection measure_luciferase Measure luciferase activity (RLU) incubate_infection->measure_luciferase calculate_ic50 Calculate 50% inhibitory concentration (IC50) measure_luciferase->calculate_ic50

References

Application Notes and Protocols: Preparation of BMS-663749 Lysine Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749, also known as Fostemsavir, is a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor BMS-626529. It targets the viral envelope glycoprotein gp120, preventing the initial interaction between the virus and host CD4+ T cells, thereby inhibiting viral entry. For in vitro studies, the preparation of a sterile, accurate, and stable stock solution is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of a stock solution of BMS-663749 lysine salt for use in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound salt and its preparation.

ParameterValueReference
Compound Name This compound SaltN/A
Active Moiety BMS-626529[1]
Molecular Weight 678.63 g/mol N/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Solubility in DMSO 50 - 100 mg/mL[2][3]
EC₅₀ (in vitro) < 10 nM for most HIV-1 isolates[1][3]
Recommended Stock Solution Concentration 10 mM - 50 mM in DMSON/A
Stock Solution Storage -20°C or -80°C for long-term storage[2][4]
Final DMSO Concentration in Culture Should not exceed 0.5% (v/v)N/A

Experimental Protocols

Materials
  • This compound salt powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile cell culture medium

  • 0.22 µm sterile syringe filter (optional, for DMSO)

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound salt in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound salt = 678.63 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 x 10⁻³ mol/L x 1 x 10⁻³ L x 678.63 g/mol x 1000 mg/g

      • Mass = 6.7863 mg

  • Weighing the compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 6.79 mg of this compound salt powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound salt powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional):

    • DMSO is inherently a sterilizing agent. However, for critical applications, the DMSO can be pre-filtered through a 0.22 µm sterile syringe filter before use. Do not filter the final stock solution as the compound may bind to the filter membrane.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability.[2][4]

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Determine the final desired concentration:

    • Based on the published EC₅₀ values (<10 nM), a typical starting concentration range for cell culture experiments could be 0.1 nM to 100 nM.

  • Serial Dilution:

    • It is recommended to perform a serial dilution of the high-concentration stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the concentrated DMSO stock.

  • Example Dilution for a 10 nM Working Solution:

    • Thaw a 10 mM stock solution aliquot.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium to get a 10 µM solution. Mix well.

    • Prepare the final working solution by adding 1 µL of the 10 µM intermediate solution to 999 µL of cell culture medium to achieve a final concentration of 10 nM.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound salt used in the experiment.

Visualizations

Experimental Workflow

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation (in sterile hood) cluster_storage Storage cluster_working Working Solution Preparation calc 1. Calculate Mass (e.g., 6.79 mg for 1 mL of 10 mM) weigh 2. Weigh BMS-663749 Lysine Salt Powder calc->weigh Required Mass dissolve 3. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve Powder vortex 4. Vortex until Completely Dissolved dissolve->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot 10 mM Stock Solution store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw For Experiment dilute 8. Serially Dilute in Cell Culture Medium thaw->dilute treat 9. Add to Cell Culture dilute->treat Final Concentration

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway (Mechanism of Action)

HIV_Entry_Inhibition Mechanism of Action of BMS-663749 cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Prevents Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) gp120->CCR5_CXCR4 Conformational Change & Co-receptor Binding (Blocked) Viral_Entry Viral Entry BMS663749 BMS-663749 (Fostemsavir) BMS626529 BMS-626529 (Active Drug) BMS663749->BMS626529 Metabolized to Active Form BMS626529->gp120 Binds to

References

Application Notes and Protocols for HIV-1 Drug Susceptibility Assays Using BMS-663749 Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749 is the lysine salt of fostemsavir, a phosphonooxymethyl prodrug of the first-in-class HIV-1 attachment inhibitor, temsavir (BMS-626529)[1][2][3]. Fostemsavir, sold under the brand name Rukobia, is an antiretroviral medication used in combination with other antiretrovirals for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults[4][5]. Upon oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatase to its active moiety, temsavir[6]. Temsavir targets the HIV-1 envelope glycoprotein gp120, binding to a conserved pocket and preventing the initial attachment of the virus to the host cell's CD4 receptor[7][8]. This unique mechanism of action makes it a critical component in salvage therapy regimens.

These application notes provide detailed methodologies for assessing the susceptibility of HIV-1 to temsavir, the active form of BMS-663749 lysine, in vitro. The protocols and data presented are intended to guide researchers in the evaluation of this novel antiretroviral agent against clinical and laboratory strains of HIV-1.

Mechanism of Action

Temsavir inhibits HIV-1 entry by binding directly to the gp120 protein on the viral envelope. This binding event locks the gp120 in a "closed" or state 1 conformation, which prevents the necessary conformational changes required for its interaction with the CD4 receptor on host T-cells[7][9]. By blocking this initial and essential step of the viral life cycle, temsavir effectively prevents viral entry and subsequent infection. This mechanism is distinct from other classes of antiretroviral drugs, and as such, temsavir does not exhibit cross-resistance with them[10].

BMS-663749_Mechanism_of_Action cluster_host Host CD4+ T-Cell cluster_virus HIV-1 Virion CD4_Receptor CD4 Receptor gp120 gp120 gp120->CD4_Receptor Attachment Blocked Fostemsavir Fostemsavir (this compound) Temsavir Temsavir (Active Moiety) Fostemsavir->Temsavir Temsavir->gp120 Binds to

Mechanism of Action of Fostemsavir/Temsavir.

Data Presentation

In Vitro Activity of Temsavir Against Diverse HIV-1 Subtypes

The in vitro antiviral activity of temsavir has been evaluated against a broad panel of HIV-1 isolates. The 50% inhibitory concentration (IC50) values demonstrate potent activity against the majority of subtypes, with the notable exception of CRF01_AE.

HIV-1 SubtypeNumber of IsolatesMedian IC50 (nM)Geometric Mean IC50 (nM)90th Percentile IC50 (nM)
All 13370.81.775.4
B 881--47.6
C 156--22.9
A1 17--4.3
F1 -13.817.9892.9
BF --4.6190.4
CRF01_AE 5>100->100

Data compiled from studies utilizing the PhenoSense® Entry assay.[11]

Temsavir Resistance Profile

Resistance to temsavir is associated with specific amino acid substitutions in the gp120 glycoprotein. The fold change (FC) in IC50 values indicates the degree of reduced susceptibility conferred by these mutations.

gp120 SubstitutionFold Change (FC) in IC50 vs. Wild-Type (HIV-1 LAI background)
S375H Variable, can be significant[9]
S375I Significant reduction in susceptibility[9]
S375M Significant reduction in susceptibility[9]
S375N Significant reduction in susceptibility[9]
M426L >100-fold[12]
M434I Minor fold changes[12]
M475I >100-fold[12]
S375H + M475I >29,700-fold (in JRFL background)[13]

Note: The impact of resistance-associated substitutions can be highly dependent on the viral envelope context.[9]

Experimental Protocols

Phenotypic Drug Susceptibility Assay for Temsavir (Representative Protocol)

This protocol outlines a representative method for determining the phenotypic susceptibility of HIV-1 to temsavir using a recombinant virus assay with a luciferase reporter gene, based on the principles of commercially available assays like the PhenoSense® assay[14][15][16][17][18].

1. Materials and Reagents:

  • Patient-derived plasma or laboratory HIV-1 strains

  • HIV-1 RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers specific for the HIV-1 env gene (gp160)

  • An HIV-1 vector backbone deleted of its env gene and containing a luciferase reporter gene

  • Competent E. coli

  • Plasmid purification kit

  • HEK293T cells (or other suitable packaging cell line)

  • Transfection reagent

  • Target cells expressing CD4, CCR5, and CXCR4 (e.g., TZM-bl cells)

  • Temsavir (BMS-626529)

  • Cell culture media and supplements

  • Luciferase assay substrate

  • Luminometer

  • Reference HIV-1 envelope clone (e.g., from a laboratory-adapted strain like NL4-3)

2. Experimental Workflow:

Phenotypic_Assay_Workflow Start Patient Plasma Sample RNA_Extraction 1. Viral RNA Extraction Start->RNA_Extraction RT_PCR 2. RT-PCR Amplification of env Gene RNA_Extraction->RT_PCR Ligation 3. Ligation into env-deleted Luciferase Vector RT_PCR->Ligation Transformation 4. Transformation into E. coli and Plasmid Purification Ligation->Transformation Transfection 5. Co-transfection into Packaging Cells Transformation->Transfection Harvest 6. Harvest of Pseudotyped Virus Transfection->Harvest Infection 7. Infection of Target Cells with Serial Dilutions of Temsavir Harvest->Infection Incubation 8. Incubation (48-72h) Infection->Incubation Lysis 9. Cell Lysis and Luciferase Assay Incubation->Lysis Analysis 10. Data Analysis (IC50 Calculation) Lysis->Analysis End Report Fold Change vs. Reference Analysis->End

Workflow for a Phenotypic Drug Susceptibility Assay.

3. Detailed Methodology:

a. Generation of Recombinant Virus:

  • Extract viral RNA from patient plasma (minimum viral load of 500-1000 copies/mL is recommended) or from viral culture supernatant.

  • Perform reverse transcription followed by PCR (RT-PCR) to amplify the full-length env gene.

  • Ligate the amplified patient-derived env PCR product into an env-deleted HIV-1 vector that contains a luciferase reporter gene.

  • Transform the resulting recombinant plasmids into competent E. coli for amplification.

  • Purify the plasmid DNA from selected bacterial colonies.

  • Co-transfect the purified plasmid DNA along with a plasmid expressing the vesicular stomatitis virus G protein (VSV-G) into a packaging cell line (e.g., HEK293T). The VSV-G plasmid allows for efficient production of pseudotyped virus particles.

  • After 48-72 hours, harvest the supernatant containing the recombinant virus particles.

  • Determine the viral titer, for example, by measuring p24 antigen concentration.

b. Drug Susceptibility Assay:

  • Prepare serial dilutions of temsavir in cell culture medium. A typical concentration range would span from picomolar to micromolar concentrations.

  • Seed target cells (e.g., TZM-bl) in a 96-well plate.

  • Add the temsavir dilutions to the cells.

  • Infect the cells with a standardized amount of the patient-derived recombinant virus. Include a "no drug" control.

  • In parallel, perform the same assay with a reference virus containing a wild-type env gene.

  • Incubate the plates for 48-72 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

c. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.

  • Plot the percentage of inhibition against the log of the drug concentration and use a nonlinear regression analysis to determine the IC50 value (the drug concentration that inhibits 50% of viral replication).

  • Calculate the fold change in susceptibility by dividing the IC50 of the patient-derived virus by the IC50 of the reference virus. A fold change significantly greater than 1 indicates reduced susceptibility. A technical cutoff of a >3-fold increase is often used to define a significant change in susceptibility[10].

Conclusion

The use of this compound (fostemsavir) and its active moiety temsavir represents a significant advancement in the treatment of multidrug-resistant HIV-1. The methodologies described herein provide a framework for the accurate assessment of viral susceptibility to this novel attachment inhibitor. Understanding the in vitro efficacy and resistance profile of temsavir is crucial for its effective clinical use and for the ongoing development of next-generation HIV-1 entry inhibitors. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and research questions.

References

Application Notes and Protocols: Assessing Temsavir Cytotoxicity (CC50)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir is the active metabolite of the prodrug fostemsavir, an antiretroviral drug used in the treatment of HIV-1 infection.[1][2] It functions as an attachment inhibitor, binding directly to the gp120 subunit of the HIV-1 envelope glycoprotein, thereby preventing the initial interaction of the virus with host CD4+ T-cells.[1][3] As part of the preclinical safety assessment of antiviral compounds, determining the 50% cytotoxic concentration (CC50) is crucial. The CC50 value represents the concentration of a drug that reduces the viability of uninfected cells by 50%.[4][5] This protocol provides a detailed methodology for assessing the in vitro cytotoxicity of temsavir using a luminescence-based cell viability assay.

Mechanism of Action of Temsavir

Temsavir specifically targets the HIV-1 envelope glycoprotein gp120, preventing its attachment to the CD4 receptor on host T-cells.[1][6] This action blocks the first essential step in the HIV-1 lifecycle, viral entry.[2] By inhibiting this interaction, temsavir effectively neutralizes the virus before it can infect host cells.

Experimental Protocol: Temsavir CC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the determination of the CC50 of temsavir in a relevant human T-lymphocyte cell line. The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[7][8] The luminescent signal is directly proportional to the number of viable cells in culture.[8]

1. Materials and Reagents

  • Temsavir (BMS-626529)

  • Human T-lymphocyte cell line (e.g., MT-2, PM1, or CEM)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well opaque-walled, sterile cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

2. Cell Culture

  • Maintain the selected T-lymphocyte cell line in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion before initiating the assay.

3. Experimental Procedure

  • Cell Seeding:

    • Harvest and count the cells.

    • Adjust the cell density with fresh culture medium to achieve a concentration that will result in exponential growth during the incubation period. A typical starting point is 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Compound Preparation and Addition:

    • Prepare a stock solution of temsavir in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the temsavir stock solution in culture medium to obtain a range of final concentrations to be tested. Based on published data indicating low cytotoxicity, a suggested range is from 0.1 µM to 500 µM.[1][9]

    • Include a "cells only" control (vehicle control) and a "medium only" blank control.

    • Add 100 µL of each temsavir dilution or control solution to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for a period that is consistent with the cell doubling time and allows for potential cytotoxic effects to manifest, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence of each well using a luminometer.

4. Data Analysis

  • Subtract the average luminescence value of the "medium only" blanks from all other measurements.

  • Express the viability of the temsavir-treated cells as a percentage of the vehicle-treated control cells.

    • % Cell Viability = (Luminescence_of_Treated_Cells / Luminescence_of_Control_Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the temsavir concentration.

  • Determine the CC50 value by performing a non-linear regression analysis to fit a sigmoidal dose-response curve. The CC50 is the concentration of temsavir that corresponds to 50% cell viability.

Data Presentation

The quantitative data from the cytotoxicity assay should be organized in a clear and structured table for easy comparison and analysis.

Temsavir Concentration (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Average Luminescence (RLU)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
200
500
Medium BlankN/A

Visualizations

Signaling Pathway of Temsavir Action

Temsavir_Mechanism cluster_host Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked Temsavir Temsavir Temsavir->gp120

Caption: Temsavir binds to the gp120 subunit of HIV-1, preventing its attachment to the CD4 receptor on host T-cells.

Experimental Workflow for Temsavir CC50 Determination

CC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture T-Lymphocyte Cells C Seed Cells in 96-well Plate A->C B Prepare Temsavir Dilutions D Add Temsavir Dilutions to Cells B->D C->D E Incubate for 48-72 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Calculate % Cell Viability G->H I Plot Dose-Response Curve H->I J Determine CC50 Value I->J

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of temsavir.

References

Application of BMS-663749 Lysine in Primary CD4+ T Cell Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, an attachment inhibitor that potently and selectively blocks the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell CD4 receptor. This interaction is the initial and critical step in the HIV-1 entry process. By preventing this attachment, BMS-663749 effectively inhibits viral entry into CD4+ T cells, the primary target of HIV-1. This document provides detailed application notes and protocols for utilizing BMS-663749 lysine in primary CD4+ T cell infection models to evaluate its antiviral efficacy and mechanism of action.

Mechanism of Action

BMS-663749 is orally bioavailable and is rapidly converted to its active form, BMS-488043, in the body. BMS-488043 is a small molecule that binds to a pocket within the HIV-1 gp120 protein. This binding induces and stabilizes a conformation of gp120 that is unable to interact with the CD4 receptor on the surface of T cells.[1] Consequently, the conformational changes in gp120 that are necessary for subsequent binding to the co-receptors (CCR5 or CXCR4) and membrane fusion are prevented, thus blocking viral entry.[1][2][3]

Signaling Pathway

The binding of HIV-1 gp120 to the CD4 receptor on T cells is not a passive event; it initiates a cascade of intracellular signals that can facilitate viral infection.[4][5] This signaling involves the activation of protein tyrosine kinases such as Lck and ZAP-70, leading to the activation of downstream transcription factors like NF-κB and NF-AT.[5] These transcription factors can promote a cellular environment conducive to HIV-1 replication. By blocking the initial gp120-CD4 interaction, BMS-663749 is presumed to prevent the initiation of these signaling cascades.

HIV_Entry_Signaling cluster_virus HIV-1 Virion cluster_tcell Primary CD4+ T Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 Co-receptor Binding (after CD4 binding) Lck Lck CD4->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Activates NFkB NF-κB ZAP70->NFkB Activates Viral_Replication Viral Replication NFkB->Viral_Replication Promotes BMS663749 BMS-663749 (BMS-488043) BMS663749->gp120 Inhibits

Diagram 1: HIV-1 Entry and Signaling Pathway Inhibition by BMS-663749.

Quantitative Data

Table 1: In Vitro Antiviral Activity of BMS-488043

HIV-1 Subtype EC50 (nmol/liter)
Subtype B 36.5 (median)
Subtype C 61.5 (median)

Data represents the median 50% effective concentration (EC50) against a panel of clinical isolates.

Table 2: Antiviral Response to BMS-488043 in HIV-1-Infected Subjects (8-Day Monotherapy)

Dose Group Mean Plasma HIV-1 RNA Decrease from Baseline (log10 copies/ml)
800 mg 0.72
1,800 mg 0.96
Placebo 0.02

Data from a clinical trial evaluating the antiviral activity of BMS-488043.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in a primary CD4+ T cell infection model.

Protocol 1: Isolation and Culture of Primary CD4+ T Cells
  • Isolation:

    • Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ T cells from PBMCs using negative selection magnetic beads to ensure a pure and untouched population.

  • Culture and Activation:

    • Culture the isolated CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 20 U/mL of recombinant human IL-2.

    • Activate the CD4+ T cells by stimulating with anti-CD3/anti-CD28 antibodies coated on beads or plates for 48-72 hours prior to infection.

Protocol 2: In Vitro HIV-1 Infection of Primary CD4+ T Cells
  • Virus Stock:

    • Use a laboratory-adapted HIV-1 strain (e.g., NL4-3 for CXCR4-tropic or BaL for CCR5-tropic) or a clinical isolate.

    • Determine the 50% tissue culture infectious dose (TCID50) of the virus stock on activated primary CD4+ T cells.

  • Infection:

    • Plate the activated CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Incubate for 4 hours at 37°C.

    • Wash the cells to remove the viral inoculum and resuspend in fresh culture medium containing the respective concentrations of this compound.

    • Maintain the cultures for 7-14 days, collecting supernatant every 2-3 days for analysis.

Protocol 3: Assessment of Antiviral Activity
  • p24 Antigen ELISA:

    • Measure the concentration of HIV-1 p24 antigen in the collected culture supernatants using a commercially available ELISA kit.

    • A reduction in p24 levels in the BMS-663749-treated wells compared to the untreated control indicates antiviral activity.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract viral RNA from the culture supernatants.

    • Perform qRT-PCR to quantify the number of HIV-1 RNA copies.

    • A decrease in viral RNA copies in the treated samples demonstrates the inhibitory effect of the compound.

  • Cell Viability Assay:

    • Assess the cytotoxicity of this compound on primary CD4+ T cells using an MTT or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) of this compound by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

    • Determine the selectivity index (SI) by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

Experimental_Workflow cluster_prep Cell and Virus Preparation cluster_infection Infection and Treatment cluster_analysis Data Analysis Isolate_CD4 Isolate Primary CD4+ T Cells Activate_CD4 Activate CD4+ T Cells (anti-CD3/CD28 + IL-2) Isolate_CD4->Activate_CD4 Pretreat Pre-treat Cells with This compound Activate_CD4->Pretreat Viability Cell Viability Assay (MTT) Activate_CD4->Viability Parallel Control Prepare_Virus Prepare HIV-1 Stock (Determine TCID50) Infect Infect Cells with HIV-1 Prepare_Virus->Infect Pretreat->Infect Wash Wash and Culture with Drug Infect->Wash Collect_Supernatant Collect Supernatant (Days 3, 5, 7, etc.) Wash->Collect_Supernatant p24_ELISA p24 Antigen ELISA Collect_Supernatant->p24_ELISA qRT_PCR qRT-PCR for Viral RNA Collect_Supernatant->qRT_PCR Calculate_EC50 Calculate EC50, EC90, CC50, SI p24_ELISA->Calculate_EC50 qRT_PCR->Calculate_EC50 Viability->Calculate_EC50

Diagram 2: Experimental Workflow for Assessing BMS-663749 Efficacy.

Conclusion

This compound, as a prodrug of the potent HIV-1 attachment inhibitor BMS-488043, represents a valuable tool for studying the initial stages of HIV-1 infection in primary CD4+ T cells. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate its antiviral activity, determine its potency, and further investigate its mechanism of action. The use of primary CD4+ T cells in these models offers a more physiologically relevant system compared to cell lines, providing more robust and translatable data for drug development and HIV research.

References

Application Note and Protocols for the Quantification of BMS-663749 Lysine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749 is a phosphonooxymethyl prodrug of BMS-626529, a novel attachment inhibitor that binds directly to the HIV-1 gp120 envelope glycoprotein, preventing the initial interaction between the virus and host CD4+ T-cells. The lysine salt of BMS-663749 enhances the aqueous solubility of the compound for potential intravenous administration. Accurate quantification of BMS-663749 lysine and its active moiety in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a detailed application note and protocol for a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of similar small molecule HIV entry inhibitors in human plasma.

Due to the limited availability of specific public data on the bioanalysis of this compound, this note details a validated method for BMS-378806, a structurally related HIV entry inhibitor developed by Bristol-Myers Squibb.[1] This method can serve as a strong foundational template for the development and validation of a robust assay for this compound.

Representative Analytical Method: LC-MS/MS Quantification of an HIV Entry Inhibitor in Human Plasma

This section outlines a typical LC-MS/MS method for the quantitative determination of a small molecule HIV entry inhibitor in human plasma. The protocol is based on the validated method for BMS-378806 and is expected to be readily adaptable for this compound with appropriate optimization.[1]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract the analyte from the plasma matrix and remove proteins and other interfering substances.

  • Procedure:

    • In a 96-well plate, add 50 µL of human plasma samples, calibration standards, or quality control samples.

    • Add an appropriate volume of internal standard (IS) working solution to each well (a structurally similar compound not present in the sample).

    • Add 300 µL of methyl tert-butyl ether (MTBE) to each well.[1]

    • Seal the plate and vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the plate at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer (supernatant) to a new 96-well plate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

    • Seal the plate and vortex for 2 minutes. The plate is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Objective: To chromatographically separate the analyte from other components in the reconstituted sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (2) Luna, 2 x 50 mm, 5 µm.[1]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) 0.1% formic acid in water and acetonitrile (ACN).[1]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Objective: To detect and quantify the analyte and internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Detection Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard need to be determined through infusion and optimization experiments.

4. Calibration and Quantification

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte into blank plasma.

  • Concentration Range: A typical range for such an assay would be from 1.25 to 1000 ng/mL.[1]

  • Regression Model: The calibration curve is typically fitted using a weighted (e.g., 1/x²) quadratic regression model.[1]

  • Quantification: The concentration of the analyte in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation: Quantitative Method Parameters

The following table summarizes the expected quantitative performance of the described LC-MS/MS method, based on the validation data for BMS-378806.[1]

ParameterPlasma Assay
Analyte HIV Entry Inhibitor (e.g., BMS-378806)
Matrix Human Plasma
Extraction Method Liquid-Liquid Extraction (MTBE)
Linearity Range 1.25 - 1000 ng/mL
Regression Model Weighted (1/x²) Quadratic
Accuracy Within ±15% of nominal values
Precision (CV%) ≤15%
Lower Limit of Quantification (LLOQ) 1.25 ng/mL
Internal Standard Structurally similar analog

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of a small molecule drug in plasma using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (50 µL) is_add Add Internal Standard start->is_add lle Liquid-Liquid Extraction (MTBE) is_add->lle vortex1 Vortex (5 min) lle->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject hplc Chromatographic Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant result Concentration Results quant->result

Caption: Workflow for LC-MS/MS quantification of an analyte in plasma.

Prodrug to Active Moiety Relationship

This diagram illustrates the logical relationship between the prodrug, this compound, and its active form, BMS-626529, through metabolic conversion.

prodrug_conversion prodrug This compound (Prodrug) process In Vivo Metabolic Conversion (e.g., hydrolysis by esterases) prodrug->process active BMS-626529 (Active Moiety) target HIV-1 gp120 active->target Binds and Inhibits process->active

Caption: Conversion of this compound to its active form.

References

High-performance liquid chromatography (HPLC) for BMS-663749 lysine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-663749 is the lysine salt of Fostemsavir, a phosphonooxymethyl prodrug of Temsavir (BMS-626529). Temsavir is a first-in-class HIV-1 attachment inhibitor that binds to the viral envelope glycoprotein gp120, preventing the initial interaction of the virus with host CD4+ T cells. As a critical component in antiretroviral therapy, accurate and robust analytical methods for the quantification of BMS-663749 are essential for quality control in drug development and manufacturing. This application note details a high-performance liquid chromatography (HPLC) method for the analysis of BMS-663749 lysine salt.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of Fostemsavir from its lysine salt. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its UV absorbance, and the peak area is proportional to the concentration of the analyte.

Materials and Reagents

  • This compound Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Disodium Hydrogen Phosphate (Na₂HPO₄): AR grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade

  • Orthophosphoric Acid: AR grade

  • Water: Deionized, 18.2 MΩ·cm

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Phenomenex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 0.01N Disodium Hydrogen Phosphate : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm[1][2][3][4]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E Sample Injection B->E C Sample Solution Preparation C->E F Chromatographic Separation E->F G UV Detection at 278 nm F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: Experimental workflow for HPLC analysis of this compound.

Protocols

Mobile Phase Preparation (0.01N Disodium Hydrogen Phosphate : Acetonitrile, 55:45)
  • Prepare 0.01N Disodium Hydrogen Phosphate: Dissolve 1.42 g of Disodium Hydrogen Phosphate in 1000 mL of deionized water.

  • Mobile Phase Mixture: Mix 550 mL of the 0.01N Disodium Hydrogen Phosphate solution with 450 mL of acetonitrile.

  • Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser.

Standard Solution Preparation (100 µg/mL)
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a quantity of the test sample equivalent to 10 mg of BMS-663749 and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Inject the sample solutions in duplicate.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) for 30 minutes before storing it in an appropriate solvent.

Method Validation Summary

The analytical method was validated according to ICH guidelines. A summary of the validation parameters is provided in Table 2.

ParameterResult
Linearity (Concentration Range) 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.18 µg/mL[1][3][4]
Limit of Quantification (LOQ) 0.54 µg/mL[1][3][4]
Specificity No interference from blank and placebo

Signaling Pathway (Illustrative)

As BMS-663749 is an antiretroviral drug, its mechanism of action involves the inhibition of HIV-1 attachment to host cells. The following diagram illustrates this inhibitory pathway.

HIV_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Attachment Viral Attachment BMS663749 BMS-663749 (Fostemsavir Lysine) Temsavir Temsavir (Active Metabolite) BMS663749->Temsavir Metabolism Temsavir->gp120 Inhibition Inhibition

Caption: Mechanism of action of BMS-663749 (Fostemsavir).

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis.

References

Application Notes and Protocols for BMS-663749 Lysine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

BMS-663749, also known as Fostemsavir, is a phosphonooxymethyl prodrug of the active moiety temsavir (BMS-626529).[1][2] Temsavir is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][3][4] By binding to gp120, temsavir blocks the initial interaction of the virus with the host cell's CD4 receptor, preventing viral entry and subsequent replication.[1][3][4][5] The lysine salt formulation of BMS-663749 is designed to improve the solubility and pharmacokinetic properties of the compound.[6][7]

These application notes provide detailed protocols for the proper storage, handling, and use of BMS-663749 lysine powder in a laboratory research setting.

Product Information

PropertyValueReference
Product Name This compound[8]
Synonyms Fostemsavir Lysine, this compound Salt[8]
CAS Number 864953-34-4[8]
Molecular Formula C23H25N4O9P · C6H14N2O2[9]
Molecular Weight 678.63 g/mol [9]
Appearance Solid powder[8]
Purity >98%[8]

Storage and Stability

Proper storage of this compound powder is critical to maintain its integrity and activity.

ConditionRecommendationRationale
Powder Storage Store at -20°C for long-term (months to years). Store at 0-4°C for short-term (days to weeks). Keep in a dry, dark environment.To prevent degradation and maintain stability.[8]
Stock Solution Storage Store at -20°C for long-term (months). Store at 0-4°C for short-term (days to weeks).To maintain the stability of the compound in solution.[8]
Stability The solid form is stable under ambient shipping conditions for several weeks.[8] The prodrug is stable in solution under acidic and neutral conditions for at least 24 hours at 37°C.[9] It is susceptible to degradation under alkaline, acidic, and oxidative stress conditions.[10]Provides guidance on handling and experimental design.

Safety and Handling

This compound powder should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat, and eye protection.[11]

Handling Precautions:

  • Avoid breathing dust, fumes, or vapors.[11]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[11]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[11]

  • Waste containing BMS-663749 should be treated as chemical waste.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in DMSO.[8]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of powder using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in Section 3.

In Vitro HIV-1 Entry Assay Protocol (Example)

This protocol provides a general framework for assessing the inhibitory activity of temsavir (the active form of BMS-663749) on HIV-1 entry into target cells.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter)

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid cytotoxicity. A typical starting concentration for an IC50 determination might be in the low micromolar range, with subsequent dilutions.

  • Pre-incubation with Virus: In a separate plate, pre-incubate the desired amount of HIV-1 virus with the serially diluted BMS-663749 for 1 hour at 37°C. This allows the prodrug to be converted to the active temsavir by phosphatases that may be present and for the active drug to bind to the viral gp120.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Lysis and Luciferase Measurement: After incubation, remove the supernatant. Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

BMS-663749 is a prodrug that is rapidly hydrolyzed in vivo by alkaline phosphatases to its active metabolite, temsavir.[2][12] Temsavir is an HIV-1 attachment inhibitor that binds directly to the gp120 subunit of the viral envelope glycoprotein.[3][4] This binding event locks gp120 in a closed conformation, which prevents its interaction with the CD4 receptor on the surface of host immune cells.[1][4] By blocking this initial and critical step of viral attachment, temsavir effectively inhibits the entry of the virus into the host cell.[5]

Caption: Mechanism of action of BMS-663749.

Experimental_Workflow cluster_powder Powder Handling cluster_solution Stock Solution Preparation cluster_assay In Vitro Assay storage Store at -20°C weigh Weigh Powder storage->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store_solution Store at -20°C aliquot->store_solution dilute Serial Dilution store_solution->dilute Use for experiment preincubate Pre-incubate with Virus dilute->preincubate infect Infect Target Cells preincubate->infect readout Measure Readout (e.g., Luciferase) infect->readout

Caption: Experimental workflow for BMS-663749.

References

Application Notes and Protocols: BMS-663749 Lysine for Studying HIV-1 Env-Mediated Cell-Cell Fusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in Env, leading to subsequent binding to a coreceptor (CCR5 or CXCR4) and ultimately mediating the fusion of the viral and cellular membranes. This fusion event allows the viral core to enter the cytoplasm, initiating infection. The study of HIV-1 Env-mediated cell-cell fusion is crucial for understanding viral transmission and for the development of novel antiretroviral therapies.

BMS-663749 is a lysine salt of a phosphonooxymethyl prodrug of BMS-626529. BMS-626529 is a first-in-class, orally available small molecule that potently inhibits HIV-1 attachment by binding directly to the viral envelope glycoprotein gp120.[1][2][3] This binding prevents the initial interaction between gp120 and the host cell CD4 receptor, thereby blocking the first step of viral entry.[2][3][4] These application notes provide detailed protocols and data for utilizing BMS-663749 lysine (and its active form, BMS-626529) as a tool to study and inhibit HIV-1 Env-mediated cell-cell fusion.

Mechanism of Action

BMS-626529 exerts its antiviral activity by binding to a conserved site on the HIV-1 gp120 protein.[5] This binding site is an induced pocket formed by elements of a conserved helix and the β20-β21 hairpin of gp120. By occupying this pocket, BMS-626529 allosterically inhibits the conformational changes in gp120 that are necessary for CD4 binding.[5] This mechanism effectively blocks the attachment of the virus to CD4+ T cells, preventing the subsequent steps of coreceptor binding and membrane fusion.[1][2]

Data Presentation

The following tables summarize the in vitro antiviral activity of BMS-626529, the active form of this compound, against various HIV-1 strains. The half-maximal effective concentration (EC50) values from single-round viral infectivity assays are presented, which are indicative of the compound's ability to inhibit Env-mediated viral entry, a process culminating in membrane fusion.

Table 1: In Vitro Antiviral Activity of BMS-626529 against Laboratory-Adapted HIV-1 Strains [1]

HIV-1 StrainCoreceptor TropismEC50 (nM)
LAICXCR40.7 ± 0.4
NL4-3CXCR41.1 ± 0.5
IIIbCXCR41.5 ± 0.7
MNCXCR40.3 ± 0.1
BalCCR50.5 ± 0.2
JRFLCCR51.2 ± 0.6
SF-162CCR50.9 ± 0.4
89.6Dual (R5/X4)0.6 ± 0.3

Data are presented as mean ± standard deviation.

Table 2: In Vitro Antiviral Activity of BMS-626529 against a Panel of HIV-1 Clinical Isolates (Subtype B) [1]

Number of IsolatesEC50 Range (nM)Median EC50 (nM)
400.03 - 48.91.4

Table 3: Neutralization Potency of BMS-626529 against BG505 Pseudovirus [5]

PseudovirusIC50 (nM)
BG50514
BG505 T332N14

Experimental Protocols

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay (Reporter Gene-Based)

This protocol describes a quantitative assay to measure HIV-1 Env-mediated cell-cell fusion using a reporter gene, such as luciferase or β-galactosidase, which is activated upon cell fusion.

Materials:

  • Effector Cells: A cell line (e.g., HEK293T) stably or transiently expressing the desired HIV-1 Env glycoprotein and HIV-1 Tat.

  • Target Cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4, and containing a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter.

  • This compound (to be dissolved and diluted to desired concentrations).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • 96-well cell culture plates (white, clear-bottom for luminescence assays).

  • Lysis buffer and luciferase substrate (commercially available kits).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed effector cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • On a separate plate, seed target cells (e.g., 2 x 10^4 cells/well) and incubate overnight.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the effector cells and add the diluted compound. Pre-incubate for 1 hour at 37°C.

  • Co-culture:

    • Detach the target cells using a non-enzymatic cell dissociation solution.

    • Add the target cells (e.g., 2 x 10^4 cells/well) to the wells containing the pre-incubated effector cells.

  • Incubation:

    • Co-culture the effector and target cells for 6-8 hours at 37°C to allow for cell-cell fusion.

  • Measurement of Reporter Gene Activity:

    • Remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each concentration of this compound compared to the untreated control (cells with no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Env_Mediated_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41-Mediated Membrane Fusion BMS626529 BMS-626529 BMS626529->gp120

Caption: Mechanism of action of BMS-626529 in inhibiting HIV-1 entry.

Experimental_Workflow A 1. Seed Effector Cells (Expressing HIV-1 Env) C 3. Pre-incubate Effector Cells with this compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Target Cells (Expressing CD4/Coreceptors & Reporter Gene) C->D E 5. Co-culture for 6-8 hours D->E F 6. Lyse Cells and Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data and Determine IC50 G->H

Caption: Workflow for the HIV-1 Env-mediated cell-cell fusion assay.

References

Troubleshooting & Optimization

Troubleshooting low potency of BMS-663749 lysine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the in vitro potency of the HIV-1 attachment inhibitor prodrug, BMS-663749 lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: BMS-663749 is a phosphonooxymethyl prodrug of its active form, BMS-488043.[1][2] The lysine salt formulation is utilized to improve the compound's aqueous solubility and suitability for oral administration.[3] The active compound, BMS-488043, is a first-generation HIV-1 attachment inhibitor. It functions by binding directly to the viral envelope glycoprotein gp120, which prevents the virus from attaching to the CD4 receptor on host T-cells, the crucial first step in HIV infection.[4]

Q2: Why am I testing a prodrug (BMS-663749) instead of the active compound (BMS-488043)?

A2: BMS-663749 was developed to overcome the limited solubility of the parent drug, BMS-488043.[1][3] In in vivo studies, the prodrug allows for better oral absorption and pharmacokinetic properties.[1] For in vitro experiments, while it is possible to use the active parent compound directly, the prodrug is often used. It is critical to ensure your in vitro system can efficiently convert the prodrug to its active form.

Q3: How is BMS-663749 converted to the active BMS-488043 in vitro?

A3: BMS-663749 is a phosphonooxymethyl prodrug designed to be activated by cellular enzymes. This conversion is typically catalyzed by ubiquitous cellular phosphatases, such as alkaline phosphatase, which cleave the phosphonooxymethyl group to release the active drug, BMS-488043.[5][6][7] The efficiency of this conversion can depend on the cell type and its enzymatic activity.

Q4: What are the expected in vitro potency (EC50) values for the active form of this compound?

A4: The potency of the active compound (BMS-488043/BMS-626529) is highly dependent on the HIV-1 strain and subtype being tested. A wide range of activity has been reported. For example, against subtype B and C clinical isolates, median EC50 values were approximately 36.5 nM and 61.5 nM, respectively.[8] However, against highly susceptible viruses, potencies can be in the low picomolar range, while resistant isolates may have EC50 values greater than 10,000 nM.[4] This variability is a key factor to consider.

Troubleshooting Guide for Low Potency

This section addresses specific issues in a question-and-answer format to help you diagnose why you might be observing lower-than-expected potency for this compound in your in vitro assays.

My calculated IC50/EC50 value is significantly higher than reported in the literature. What are the primary causes?

This is the most common issue and can stem from three main areas: the compound itself, the experimental setup, or the specific virus and cell system used. Follow the troubleshooting workflow below to diagnose the problem.

Diagram: Troubleshooting Workflow for Low Potency

TroubleshootingWorkflow Start Low Potency Observed CheckProdrug Issue 1: Prodrug Activation Start->CheckProdrug CheckAssay Issue 2: Assay System & Protocol Start->CheckAssay CheckReagents Issue 3: Reagent Integrity & Specificity Start->CheckReagents Sub_Prodrug1 Is the cell line known to have high phosphatase activity? CheckProdrug->Sub_Prodrug1 Sub_Assay1 Are you using a single-round infection assay (e.g., pseudovirus)? CheckAssay->Sub_Assay1 Sub_Reagents1 Is your HIV-1 Env strain known to be susceptible? CheckReagents->Sub_Reagents1 Sub_Prodrug2 Action: Test active parent compound (BMS-488043) directly as a control. Sub_Prodrug1->Sub_Prodrug2 No / Unsure Resolution Problem Identified Sub_Prodrug2->Resolution Sub_Assay2 Action: Switch from multi-round to a more reproducible single-round assay. Sub_Assay1->Sub_Assay2 No Sub_Assay3 Is the incubation time >48h? Sub_Assay1->Sub_Assay3 Yes Sub_Assay2->Resolution Sub_Assay4 Action: Check compound stability in media over time via HPLC. Sub_Assay3->Sub_Assay4 Yes Sub_Assay4->Resolution Sub_Reagents2 Action: Test a reference strain (e.g., HIV-1 NL4-3) known to be susceptible. Sub_Reagents1->Sub_Reagents2 No / Unsure Sub_Reagents3 Has the compound been stored correctly? Sub_Reagents1->Sub_Reagents3 Yes Sub_Reagents2->Resolution Sub_Reagents4 Action: Use a fresh, validated lot of the compound. Sub_Reagents3->Sub_Reagents4 No Sub_Reagents4->Resolution

Caption: A decision tree to systematically troubleshoot low potency issues.

Issue 1: Inefficient Prodrug Conversion

Q: Could my cell line be failing to activate BMS-663749?

A: Yes. The conversion to the active BMS-488043 relies on cellular phosphatases.[6] If your chosen cell line has low or absent phosphatase activity, the prodrug will not be efficiently converted, leading to artificially low potency.

Troubleshooting Steps:

  • Run a Positive Control: The most definitive control is to test the active parent compound, BMS-488043, in parallel with the prodrug. If BMS-488043 shows high potency while BMS-663749 does not, inefficient conversion is the likely cause.

  • Cell Line Selection: Cell lines like HEK293T and HeLa-derived lines (e.g., TZM-bl) are commonly used and generally support prodrug conversion. However, activity can vary. If you suspect your cell line is the issue, consider testing in a different recommended cell line.

Issue 2: Assay System and Protocol

Q: Does the type of infectivity assay I use matter?

A: Absolutely. For measuring inhibitors, single-round infectivity assays are strongly recommended over multi-round replication assays.[9]

  • Single-Round Assays (e.g., Pseudovirus/Luciferase): These assays measure only the initial entry and infection event. They are highly reproducible and are the standard for evaluating entry inhibitors.[10][11]

  • Multi-Round Assays (e.g., p24 quantification over several days): These assays measure the cumulative effect of infection over time. They are prone to higher variability and can be confounded by factors like cell death, viral evolution, and effects on later stages of the viral life cycle.[9]

Q: Could my long experiment duration be affecting the compound?

A: Yes. Long incubation times (e.g., > 48-72 hours) can lead to compound degradation in the culture medium.[12] The chemical stability of any compound can be affected by components in the media, pH shifts, temperature, and light exposure.[13][14][15] This would result in a lower effective concentration of the drug over time, leading to a higher apparent IC50.

Troubleshooting Steps:

  • Assess Compound Stability: If you suspect degradation, you can perform a stability study. Incubate BMS-663749 in your complete cell culture medium at 37°C for the duration of your assay (e.g., 0, 24, 48, 72 hours). At each time point, take an aliquot and quantify the remaining compound concentration using a suitable analytical method like HPLC.

  • Reduce Incubation Time: If possible, optimize your assay to use the shortest incubation time that still provides a robust signal.

Issue 3: Reagent Integrity and Specificity

Q: What if the virus strain I'm using is resistant?

A: This is a significant possibility. The potency of attachment inhibitors is known to vary dramatically between different HIV-1 strains and subtypes due to polymorphisms in the gp120 envelope protein.[4] Furthermore, specific mutations can confer high-level resistance.[16]

Troubleshooting Steps:

  • Use a Reference Strain: Test your compound against a well-characterized, sensitive laboratory reference strain (e.g., NL4-3, JR-FL) to confirm that your experimental setup can detect potent inhibition.

  • Check for Known Resistance Mutations: If you are using a clinical isolate or a specific lab strain, check the literature for known resistance mutations to this class of drugs (e.g., S375N in gp120).[16]

  • Phenotypic Screening: If you are working with clinical isolates, it is expected that a fraction may show reduced susceptibility. The goal of such screens is often to determine this distribution of susceptibility.

Q: Could my this compound stock be degraded?

A: Yes. Improper storage or handling can lead to compound degradation. Always follow the manufacturer's instructions for storage (typically -20°C or -80°C, protected from light and moisture).

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Use a New Lot: If you have ruled out other factors, consider obtaining a new, quality-controlled lot of the compound to ensure its integrity.

Data Summary Table

The potency of the active form, BMS-488043, varies significantly. The table below provides a summary of expected values to serve as a benchmark. Note that BMS-626529 is the active component of a second-generation prodrug but is structurally analogous to BMS-488043 and its potency data is relevant.

CompoundHIV-1 SubtypeAssay Cell TypePotency MetricReported Value (nM)
BMS-488043Subtype B (Median)PBMCsEC5036.5
BMS-488043Subtype C (Median)PBMCsEC5061.5
BMS-626529Various SubtypesPBMCsEC50<10 nM for most isolates
BMS-626529Highly Susceptible StrainsPBMCsEC50Can be in low pM range

Data compiled from references[4][8].

Key Experimental Protocols

Protocol: HIV-1 Env-Pseudovirus Single-Round Infection Assay

This protocol describes a standard method for determining the in vitro potency of an entry inhibitor using Env-pseudotyped viruses and a luciferase-based reporter cell line (e.g., TZM-bl).

Materials:

  • TZM-bl cells (or similar reporter cell line)

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

  • HIV-1 Env-pseudotyped virus stock (pre-titered)

  • This compound and/or BMS-488043

  • DEAE-Dextran (optional, can enhance infectivity)

  • Luciferase assay reagent (e.g., Bright-Glo, Steady-Glo)

  • White, solid-bottom 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed TZM-bl cells in a white 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in complete growth medium. Typically, an 11-point, 3-fold serial dilution is appropriate, starting from a high concentration (e.g., 10 µM).

    • Include "cells only" (no virus) and "virus only" (no compound) controls.

  • Infection:

    • Dilute the Env-pseudovirus stock in complete growth medium to a concentration that yields a luciferase signal of ~100,000 to 500,000 Relative Light Units (RLUs) in the absence of inhibitor (this must be determined empirically by titrating the virus).

    • Add 50 µL of the diluted compound to the appropriate wells containing cells.

    • Immediately add 50 µL of the diluted virus to the wells. The final volume will be 200 µL.

    • Gently mix the plate and incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Measurement:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Remove 100 µL of medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2-5 minutes at room temperature to allow for cell lysis.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Subtract the average RLU value of the "cells only" wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "virus only" control wells: % Inhibition = 100 * (1 - (RLU_compound / RLU_virus_control))

    • Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Diagram: HIV-1 Attachment and Inhibition Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Inhibition Attachment Blocked gp120->Inhibition gp41 gp41 CD4->gp120 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion BMS488043 BMS-488043 (Active Drug) BMS488043->gp120 Binds to gp120, preventing interaction with CD4

Caption: Mechanism of HIV-1 entry and inhibition by BMS-488043.

References

Overcoming BMS-663749 lysine solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of BMS-663749 lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a key consideration?

A1: BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, a potent HIV-1 attachment inhibitor. The parent compound, BMS-488043, is poorly soluble in water, which can limit its oral bioavailability. BMS-663749 was developed as a water-soluble prodrug to overcome this limitation. The lysine salt form is utilized to further enhance its solubility and stability. Understanding and properly managing its aqueous solubility is crucial for accurate and reproducible results in various experimental settings, from in vitro assays to preclinical studies.

Q2: What is the expected solubility of this compound in aqueous buffers?

A2: While specific quantitative solubility data for this compound in various buffers is not extensively published in public literature, phosphonooxymethyl prodrugs are designed to be highly water-soluble. The parent compound, BMS-488043, has a very low aqueous solubility of 0.04 mg/mL. The prodrug, this compound, is expected to have a significantly higher solubility, likely in the mg/mL range, especially at neutral pH.

Q3: I am observing precipitation after dissolving this compound in my aqueous buffer. What could be the cause?

A3: Several factors could contribute to precipitation:

  • Conversion to the parent drug: BMS-663749 is a prodrug that can be hydrolyzed to the poorly soluble parent compound, BMS-488043, especially in the presence of phosphatases (which can be present in serum-containing media or cell lysates). This conversion can lead to the precipitation of the parent drug.

  • pH of the medium: The solubility of both the prodrug and the parent compound can be pH-dependent. A shift in pH upon addition of the compound to the buffer could lead to supersaturation and precipitation.

  • Buffer composition: Certain buffer components may interact with the compound, affecting its solubility.

  • Compound stability: At certain pH values and temperatures, the prodrug itself might have limited stability, leading to degradation and precipitation.

Q4: How can I prevent precipitation of my compound during my experiments?

A4: To prevent precipitation, consider the following:

  • Use freshly prepared solutions: Prepare your stock and working solutions of this compound immediately before use to minimize the risk of hydrolysis.

  • Optimize the pH of your buffer: If you suspect pH-dependent solubility issues, conduct a small-scale solubility test in a range of pH values to determine the optimal pH for your experiment.

  • Control enzymatic activity: If working with biological samples that may contain phosphatases, consider adding a phosphatase inhibitor to your medium, if compatible with your experimental design.

  • Use a co-solvent for stock solutions: While this compound is water-soluble, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can sometimes aid in initial dissolution. However, be mindful of the final solvent concentration in your experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty dissolving the lyophilized powder Insufficient mixing or inappropriate solvent.- Ensure vigorous vortexing or sonication. - Use a high-quality, pure aqueous solvent (e.g., Milli-Q water or a suitable buffer). - For high concentrations, consider preparing a stock solution in DMSO and then diluting it into the aqueous medium.
Precipitation observed immediately after dissolution - pH of the final solution is not optimal. - The concentration exceeds the solubility limit in the chosen buffer.- Check and adjust the pH of your buffer. - Perform a serial dilution to find the highest soluble concentration.
Precipitation occurs over time - Hydrolysis of the prodrug to the less soluble parent compound (BMS-488043). - Instability of the compound in the specific buffer and storage conditions.- Prepare solutions fresh and use them immediately. - If using biological media, consider the presence of enzymes like phosphatases. - Store solutions at appropriate temperatures (e.g., on ice for short-term use) and protect from light if the compound is light-sensitive.
Inconsistent results in biological assays - Variable amounts of dissolved compound due to precipitation. - Conversion of the prodrug to the active parent drug at different rates.- Visually inspect solutions for any signs of precipitation before each use. - If possible, quantify the concentration of the dissolved compound (prodrug and/or parent drug) using a suitable analytical method (e.g., HPLC). - Ensure consistent timing between solution preparation and application in your assays.

Data Presentation

Table 1: Comparison of Physicochemical Properties of BMS-488043 and this compound

PropertyBMS-488043 (Parent Drug)This compound (Prodrug)
Aqueous Solubility Poor (0.04 mg/mL)[1]High (Expected to be in the mg/mL range)
Rationale for Use Active HIV-1 Attachment InhibitorTo improve aqueous solubility and oral bioavailability of the parent drug.
Key Consideration Dissolution rate-limited absorption.Potential for in-situ conversion to the poorly soluble parent drug, leading to precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure no particulate matter is present. e. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

  • Materials: Prepared this compound stock solution in DMSO, desired sterile aqueous buffer (e.g., PBS, cell culture medium).

  • Procedure: a. Thaw the stock solution aliquot at room temperature. b. Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. c. Crucially , add the stock solution to the buffer in a stepwise manner with gentle mixing. For example, add the stock solution to a small volume of the buffer first, mix, and then add the remaining buffer volume. This gradual change in solvent composition can help prevent precipitation. d. Vortex the final solution gently. e. Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Aqueous Solubility Assessment

  • Materials: this compound powder, a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0), a shaker/incubator, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of this compound powder to a known volume of each buffer in separate vials. b. Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached. c. After incubation, centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter. e. Quantify the concentration of BMS-663749 in the filtrate using a validated analytical method. f. Plot the solubility (mg/mL) as a function of pH.

Visualizations

This compound to BMS-488043 Conversion Prodrug This compound (Water-Soluble) ParentDrug BMS-488043 (Poorly Water-Soluble) Prodrug->ParentDrug Hydrolysis Enzyme Phosphatases Enzyme->Prodrug

Caption: Conversion of water-soluble this compound to the poorly soluble parent drug.

Troubleshooting Workflow for Solubility Issues Start Compound Precipitation Observed CheckFreshness Was the solution freshly prepared? Start->CheckFreshness CheckpH Is the buffer pH optimal? CheckFreshness->CheckpH Yes PrepareFresh Prepare fresh solution CheckFreshness->PrepareFresh No CheckConcentration Is the concentration too high? CheckpH->CheckConcentration Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No ConsiderEnzymes Could enzymatic conversion be occurring? CheckConcentration->ConsiderEnzymes No LowerConcentration Lower the working concentration CheckConcentration->LowerConcentration Yes AddInhibitor Consider adding a phosphatase inhibitor ConsiderEnzymes->AddInhibitor Yes Resolved Issue Resolved ConsiderEnzymes->Resolved No PrepareFresh->Resolved AdjustpH->Resolved LowerConcentration->Resolved AddInhibitor->Resolved

Caption: A decision-making flowchart for troubleshooting this compound precipitation.

General Experimental Workflow Start Start Experiment PrepareStock Prepare Concentrated Stock (e.g., in DMSO) Start->PrepareStock PrepareWorking Prepare Fresh Aqueous Working Solution PrepareStock->PrepareWorking VisualInspection Visually Inspect for Precipitation PrepareWorking->VisualInspection Proceed Proceed with Experiment VisualInspection->Proceed Clear Solution Troubleshoot Troubleshoot Solubility VisualInspection->Troubleshoot Precipitate Observed

Caption: Recommended experimental workflow for handling this compound.

References

Optimizing temsavir concentration for effective HIV-1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with temsavir to inhibit HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for temsavir?

A1: Temsavir is an HIV-1 attachment inhibitor. It directly binds to the gp120 subunit of the viral envelope glycoprotein, close to the CD4 binding site.[1][2][3] This binding event locks the gp120 protein in a "closed" conformation, which prevents its initial interaction with the CD4 receptor on host T-cells.[1][4] By blocking this crucial first step of viral entry, temsavir effectively prevents HIV-1 from infecting host cells.[1][2] This mechanism is distinct from other classes of antiretroviral drugs and is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[1]

Q2: What is the typical effective concentration range for temsavir?

A2: The in vitro 50% inhibitory concentration (IC50) of temsavir can vary widely depending on the HIV-1 isolate, but for most laboratory and clinical isolates, the IC50 is less than 10 nM.[5] Some studies have reported IC50 values ranging from subnanomolar to over 0.1 µM.[6] For specific HIV-1 subtypes, the median IC50 values have been reported as 2.26 nM for subtype A, 0.34 nM for subtype B, and 1.3 nM for subtype C.[7]

Q3: Is temsavir cytotoxic?

A3: Temsavir generally exhibits low cytotoxicity in cell culture.[6] The 50% cytotoxic concentration (CC50) values have been reported to be 105 µM in the PM1 T-cell line and 192 µM in peripheral blood mononuclear cells (PBMCs) after six days of culture.[6]

Q4: What are the known resistance mutations for temsavir?

A4: Resistance to temsavir is primarily associated with amino acid substitutions in the gp120 protein. Key mutations have been identified at positions S375, M426, M434, and M475.[8][9][10] The most frequent substitutions observed in clinical settings include S375N and M426L.[5] The presence of these mutations can significantly increase the IC50 of temsavir.[5][8]

Troubleshooting Guide

Problem 1: Observed temsavir potency (IC50) is lower than expected.

Possible Cause Suggested Solution
HIV-1 Isolate/Subtype Variability Different HIV-1 subtypes and clinical isolates exhibit varying susceptibility to temsavir.[11] For example, CRF01_AE viruses have shown intrinsically higher IC50 values.[11] Confirm the subtype of your viral isolate and compare your results to published data for that specific subtype.
Presence of Resistance Mutations Pre-existing or emergent resistance mutations at key positions in gp120 (e.g., S375, M426, M434, M475) can significantly reduce temsavir's efficacy.[8][9][10] Sequence the env gene of your viral isolate to check for these mutations.
Experimental Assay Conditions Assay parameters such as cell density, virus input (MOI), and incubation time can influence IC50 values. Ensure these parameters are consistent across experiments and align with established protocols.
Compound Integrity Improper storage or handling of the temsavir stock solution can lead to degradation. Confirm the integrity and concentration of your temsavir stock.

Problem 2: High variability in results between experimental replicates.

Possible Cause Suggested Solution
Inconsistent Virus Titer Inaccurate or inconsistent virus titration will lead to variable multiplicity of infection (MOI) between wells, causing inconsistent inhibition results. Re-titer your virus stock carefully before each experiment.
Pipetting Errors Inaccurate pipetting of the virus, cells, or temsavir dilutions is a common source of variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can affect viral infection and drug efficacy.

Problem 3: Observed cytotoxicity is higher than expected.

Possible Cause Suggested Solution
Cell Line Sensitivity Different cell lines can have varying sensitivities to chemical compounds. If using a novel cell line, it is crucial to perform a baseline cytotoxicity assay.
Contamination of Compound The temsavir stock may be contaminated. Use a fresh, validated batch of the compound.
Assay-Specific Effects The cytotoxicity assay itself (e.g., MTT, XTT) might be affected by the compound. Consider using an alternative method to measure cell viability (e.g., trypan blue exclusion, CellTiter-Glo).

Data Summary

Table 1: In Vitro Inhibitory Concentration (IC50) of Temsavir Against Different HIV-1 Subtypes

HIV-1 SubtypeMedian IC50 (nM)
Subtype A2.26[7]
Subtype B0.34[7]
Subtype C1.3[7]
Most Isolates< 10[5]

Table 2: Cytotoxicity (CC50) of Temsavir in Different Cell Lines

Cell LineCC50 (µM)Culture Duration
PM1 T-cells105[6]6 days
PBMCs192[6]6 days

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Neutralization Assay (TZM-bl Reporter Cell Line)

This protocol determines the concentration of temsavir required to inhibit 50% of viral entry (IC50) using pseudoviruses expressing the HIV-1 envelope protein and a luciferase reporter cell line (TZM-bl).

Materials:

  • HIV-1 Env-pseudotyped virus stock

  • TZM-bl cells

  • Temsavir

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of temsavir in complete DMEM.

  • Virus Preparation: Dilute the HIV-1 pseudovirus stock in complete DMEM containing DEAE-Dextran to a final concentration that yields a high luciferase signal in control wells.

  • Neutralization Reaction: In a separate plate, mix equal volumes of the diluted virus and the temsavir dilutions. Incubate for 1 hour at 37°C.

  • Infection: Remove the media from the TZM-bl cells and add 100 µL of the virus-temsavir mixture to each well. Also include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luciferase Assay: After incubation, remove the supernatant and lyse the cells. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each temsavir concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the temsavir concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (XTT)

This protocol measures the effect of temsavir on cell viability to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Target cell line (e.g., PM1, PBMCs)

  • Temsavir

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • XTT cell proliferation assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete medium.

  • Compound Addition: Prepare a serial dilution of temsavir in complete medium and add it to the wells. Include control wells with cells and medium only.

  • Incubation: Incubate the plate for the desired duration (e.g., 6 days) at 37°C, 5% CO2.[6]

  • XTT Assay: Add the XTT reagent to each well according to the manufacturer's protocol and incubate for the recommended time to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each temsavir concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of viability against the temsavir concentration and fitting the data to a dose-response curve.

Visualizations

HIV1_Entry_Inhibition cluster_virion On HIV-1 Surface cluster_cell Host Cell Surface HIV1 HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Normal Binding Temsavir Temsavir Temsavir->gp120 Binds to gp120 Binding Binding & Entry Temsavir->Binding Prevents Interaction HostCell Host CD4+ T-Cell CD4->Binding Infection Infection Binding->Infection NoInfection Infection Blocked Binding->NoInfection

Caption: Temsavir's mechanism of action in blocking HIV-1 entry.

Temsavir_Optimization_Workflow start Start: Prepare Virus Stock & Cell Cultures titer Titer Virus Stock start->titer cc50 Determine Temsavir CC50 (Cytotoxicity Assay) start->cc50 ic50 Determine Temsavir IC50 (Neutralization Assay) titer->ic50 data_analysis Data Analysis: Calculate Therapeutic Index (TI = CC50 / IC50) cc50->data_analysis ic50->data_analysis optimize Optimize Concentration for Further Experiments data_analysis->optimize end End optimize->end

Caption: Experimental workflow for optimizing temsavir concentration.

References

Technical Support Center: HIV-1 Entry Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common artifacts in HIV-1 entry inhibitor screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of false positives in our HIV-1 entry inhibitor screening?

A1: False-positive results in HIV-1 entry inhibitor screens can arise from several sources unrelated to the specific inhibition of viral entry. Key sources include:

  • Compound Cytotoxicity: If a test compound is toxic to the target cells, it will lead to a reduction in the reporter signal (e.g., luciferase) that mimics viral inhibition. It is crucial to perform parallel cytotoxicity assays to distinguish true entry inhibition from cell death.[1]

  • Inhibition of Reporter Enzyme: Some compounds may directly inhibit the reporter enzyme (e.g., luciferase or β-galactosidase) used in the assay, leading to a decreased signal that is incorrectly interpreted as inhibition of viral entry.

  • Interference with Assay Components: Compounds can interfere with other assay components, such as the substrate for the reporter enzyme, causing a reduction in signal.

  • Non-specific Inhibition: Some compounds, particularly at high concentrations, can cause non-specific inhibition of cellular processes that indirectly affect viral entry or reporter gene expression.

Q2: How can we differentiate a true HIV-1 entry inhibitor from a compound that inhibits a later stage of the viral lifecycle?

A2: Time-of-addition experiments are a critical tool for distinguishing entry inhibitors from compounds that target later stages of the HIV-1 replication cycle, such as reverse transcription, integration, or protease activity.[2] By adding the inhibitor at different time points relative to viral infection, you can pinpoint its window of activity. Entry inhibitors will only be effective if added at the beginning of the infection process.[2]

Q3: We are observing high background in our luciferase-based entry assay. What are the potential causes and solutions?

A3: High background luminescence in a luciferase-based assay can obscure the signal from viral entry and reduce the assay's sensitivity. Common causes include:

  • Reagent Quality: Ensure that the luciferase substrate and buffer are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.

  • Cell Health: Unhealthy or dying cells can sometimes lead to increased background signal. Ensure that cell cultures are healthy and seeded at the correct density.

  • Contamination: Bacterial or fungal contamination can sometimes produce light or interfere with the assay chemistry.

  • Promoter Leakiness: The promoter driving the luciferase gene in the reporter cell line may have some basal activity even in the absence of viral Tat protein. Using a cell line with a tightly controlled promoter can help.

Q4: What is the significance of the Z'-factor, and what is a good value for a high-throughput screen (HTS)?

A4: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It reflects the separation between the positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS.[3][4]

Troubleshooting Guides

Guide 1: Env-Pseudotyped Virus Entry Assays (e.g., TZM-bl Luciferase Assay)
Problem Possible Cause Troubleshooting Steps
Low Luciferase Signal (Low Infectivity) 1. Low Virus Titer: The pseudovirus stock may have a low infectious titer. 2. Suboptimal DEAE-Dextran Concentration: The concentration of DEAE-Dextran, used to enhance infection, may not be optimal. 3. Cell Health: TZM-bl cells may be unhealthy or at a high passage number, reducing their permissiveness to infection.1. Titer Virus Stock: Accurately determine the 50% tissue culture infectious dose (TCID50) of your virus stock before performing the main experiment.[5] 2. Optimize DEAE-Dextran: Perform a titration of DEAE-Dextran to find the optimal concentration for your specific virus and cell batch.[6] 3. Use Healthy Cells: Ensure TZM-bl cells are healthy, within a low passage number range, and seeded at the correct density.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of virus, cells, or compounds. 2. Edge Effects: Wells on the edge of the plate may behave differently due to evaporation or temperature gradients. 3. Cell Clumping: Uneven distribution of cells in the wells.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with media to create a humidity barrier. 3. Ensure Single-Cell Suspension: Gently triturate the cell suspension before plating to break up clumps.
Apparent Inhibition is due to Cytotoxicity 1. Compound is Toxic: The test compound is killing the TZM-bl cells.1. Perform Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) using the same cell type, compound concentrations, and incubation time.[1][7]
Guide 2: Cell-to-Cell Fusion Assays
Problem Possible Cause Troubleshooting Steps
Low Fusion Signal 1. Low Expression of Env or CD4/Co-receptors: Insufficient expression of the HIV-1 envelope protein on the effector cells or CD4 and co-receptors on the target cells. 2. Suboptimal Effector-to-Target Cell Ratio: The ratio of effector cells to target cells may not be optimal for fusion.1. Verify Protein Expression: Confirm the surface expression of Env, CD4, and co-receptors on the respective cell lines using flow cytometry or western blotting. 2. Optimize Cell Ratio: Perform a titration experiment to determine the optimal ratio of effector to target cells that yields the highest fusion signal.
High Background (Spontaneous Reporter Activation) 1. Leaky Reporter Gene: The reporter gene in the target cells may have a high basal level of expression. 2. Cell-Cell Contact Independent Activation: The reporter gene may be activated by factors other than cell fusion.1. Use a Tightly Regulated Reporter: Employ a reporter cell line with a low background level of reporter gene expression. 2. Include Proper Controls: Use effector cells that do not express the HIV-1 Env protein as a negative control to measure background signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common HIV-1 entry inhibitor screening assays.

Table 1: Typical Assay Parameters for High-Throughput Screening (HTS)

ParameterEnv-Pseudotyped Virus AssayCell-to-Cell Fusion Assay
Typical Z'-Factor > 0.6[8]> 0.5
Signal-to-Background Ratio > 10[8]Variable, aim for > 5
Primary Hit Rate 1-5%1-3%
Confirmation Rate ~50%[3]Variable

Table 2: Example IC50/EC50/CC50 Values for Control Compounds

CompoundMechanism of ActionAssay TypeTypical IC50/EC50Typical CC50
Enfuvirtide (T-20) Fusion InhibitorEnv-Pseudotyped Virus1-10 ng/mL> 100 µg/mL
Maraviroc CCR5 AntagonistEnv-Pseudotyped Virus (R5-tropic)1-10 nM> 10 µM
AMD3100 CXCR4 AntagonistEnv-Pseudotyped Virus (X4-tropic)1-20 nM> 10 µM
AZT (Zidovudine) Reverse Transcriptase InhibitorEnv-Pseudotyped Virus1-10 nM> 10 µM

Experimental Protocols

Protocol 1: Single-Round Infectivity Assay using HIV-1 Env-Pseudotyped Virus and TZM-bl Cells

This protocol measures the inhibition of HIV-1 entry using Env-pseudotyped viruses and TZM-bl reporter cells, which express luciferase upon successful infection.

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.[6]

  • Compound Preparation: Prepare serial dilutions of the test compounds in growth medium.

  • Virus and Compound Incubation: Add 50 µL of the diluted compounds to the cells, followed by 50 µL of HIV-1 Env-pseudotyped virus (at a predetermined optimal dilution). Include wells with virus only (positive control) and cells only (negative control).

  • Infection: Incubate the plates for 48 hours at 37°C.[6]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells. Add luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control.

Protocol 2: Cell-to-Cell Fusion Assay

This assay measures the fusion between HIV-1 Env-expressing effector cells and target cells expressing CD4 and co-receptors, leading to the activation of a reporter gene.

  • Target Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.

  • Effector Cell Preparation: Prepare a suspension of effector cells expressing the HIV-1 Env protein.

  • Compound Addition: Add diluted test compounds to the target cells.

  • Co-culture: Add the effector cells to the target cells at an optimized ratio and incubate for 4-6 hours to allow for cell fusion.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of fusion inhibition relative to the control wells without any compound.

Protocol 3: MTT Cytotoxicity Assay

This protocol assesses the cytotoxicity of test compounds on the target cells used in the primary screening assay.

  • Cell Seeding: Seed the same target cells used in the entry assay in a 96-well plate at the same density.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the primary assay (e.g., 48 hours).

  • MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

Visualizations

HIV_Entry_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action PrimaryScreen High-Throughput Screening (e.g., Luciferase Assay) Hits Initial Hits PrimaryScreen->Hits Identify compounds reducing signal Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hits->Cytotoxicity DoseResponse Dose-Response Curve Hits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell Fusion) DoseResponse->OrthogonalAssay ConfirmedHits Confirmed Hits OrthogonalAssay->ConfirmedHits TimeOfAddition Time-of-Addition Experiment ConfirmedHits->TimeOfAddition LeadCandidates Lead Candidates TimeOfAddition->LeadCandidates

Caption: Workflow for HIV-1 Entry Inhibitor Screening and Hit Validation.

Artifact_Troubleshooting_Logic Start Reduced Signal in Primary Screen IsCytotoxic Is the compound cytotoxic? Start->IsCytotoxic InhibitsReporter Does the compound inhibit the reporter enzyme? IsCytotoxic->InhibitsReporter No FalsePositive1 Artifact: Cytotoxicity IsCytotoxic->FalsePositive1 Yes TrueInhibitor Potential True Entry Inhibitor InhibitsReporter->TrueInhibitor No FalsePositive2 Artifact: Reporter Inhibition InhibitsReporter->FalsePositive2 Yes FurtherValidation Proceed to Further Validation Assays TrueInhibitor->FurtherValidation

Caption: Decision tree for troubleshooting common artifacts in screening assays.

HIV1_Entry_Pathway HIV1 HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CoReceptor Co-receptor (CCR5 or CXCR4) CD4->CoReceptor Binding gp41 gp41 CoReceptor->gp41 Conformational Change CellMembrane Target Cell Membrane gp41->CellMembrane Insertion Fusion Membrane Fusion CellMembrane->Fusion Entry Viral Entry Fusion->Entry

Caption: Simplified signaling pathway of HIV-1 entry into a target cell.

References

Addressing variability in pseudovirus neutralization assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in pseudovirus neutralization assay results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in pseudovirus neutralization assays?

Variability in pseudovirus neutralization assays can arise from several factors throughout the experimental workflow. Key sources include:

  • Pseudovirus Production: Inconsistent production batches can lead to variations in viral titer and infectivity. The ratio of the spike protein expression plasmid to the HIV backbone plasmid, as well as the collection time for the pseudovirus, can significantly influence the production efficiency.[1][2]

  • Cell Culture Conditions: The choice of target cell line, cell density at the time of infection, and passage number can all impact assay results.[3][4][5][6] Different cell lines exhibit varying susceptibility to pseudovirus infection.[4]

  • Reagent Quality and Handling: The quality and consistency of reagents such as cell culture media, serum, and the pseudovirus itself are critical.[7][8][9] Proper storage and handling of all reagents are essential to maintain their integrity.

  • Assay Protocol Parameters: Variations in incubation times, temperature, and the volume and concentration of reagents can introduce variability. The amount of pseudovirus inoculum used is a critical parameter that needs to be optimized.[3][10][11][12]

  • Operator-Dependent Variability: Differences in pipetting techniques and other manual handling steps between operators can contribute to inter-assay variability.

  • Data Analysis: The method used to calculate neutralization titers (e.g., IC50) and the normalization of data can affect the final results.[13][14]

Q2: What is an acceptable level of intra- and inter-assay variability?

Acceptable levels of variability can depend on the specific application of the assay. However, some studies have reported relatively low coefficients of variation (CV). For example, one study reported intra-assay and inter-assay CVs of 15.9% and 16.2%, respectively.[4][15] Another study demonstrated a robust performance with an inter-run variability of <10% and an intra-run variability of <3%.[13] Generally, aiming for a CV below 20-30% is a good starting point for many applications.

Q3: How do I choose the optimal pseudovirus dose for my assay?

The optimal pseudovirus dose, often measured as the 50% tissue culture infectious dose (TCID50), is crucial for assay sensitivity and reproducibility.

  • A very low virus dose can lead to a non-smooth neutralization curve and increased variability.[3]

  • Conversely, a very high virus dose can decrease the sensitivity of the assay, making it harder to detect neutralizing antibodies.[12]

It is recommended to perform a virus dose optimization experiment by testing a range of virus dilutions to find a concentration that gives a robust signal (e.g., high relative light units) while still being sensitive to neutralization.[3][10][11]

Q4: How important is the choice of target cell line?

The choice of target cell line is critical as different cell lines can have varying levels of receptor expression (e.g., ACE2 for SARS-CoV-2), which directly impacts pseudovirus entry and infectivity.[6] It is essential to select a cell line that is highly susceptible to the specific pseudovirus being used.[4][5] Optimization of cell number is also crucial, as too few or too many cells can negatively affect the results.[3][11][16]

Troubleshooting Guides

Issue 1: High Intra-Assay Variability (High CV within a single plate)
Potential Cause Recommended Action
Pipetting Errors Ensure proper pipetting technique, use calibrated pipettes, and consider using automated liquid handlers for critical steps.
Edge Effects Evaporation from wells on the edge of the plate can concentrate reagents. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[17]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent seeding volume and technique for all wells.
Reagent Mixing Thoroughly mix all reagents, including pseudovirus and antibody dilutions, before adding them to the wells.
Issue 2: High Inter-Assay Variability (Poor reproducibility between experiments)
Potential Cause Recommended Action
Pseudovirus Batch Variation Use a single, large, quality-controlled batch of pseudovirus for a set of experiments. If using different batches, they must be titered and validated to ensure comparable infectivity.[1]
Cell Passage Number Use cells within a consistent and defined passage number range, as cell characteristics can change with extensive passaging.
Reagent Lot-to-Lot Variability Perform bridging studies when introducing new lots of critical reagents like serum or antibodies to ensure they perform comparably to the old lots.[8]
Incubation Time and Temperature Strictly adhere to the optimized incubation times and temperatures for all steps of the assay.
Control Sample Drift Include standardized positive and negative control sera on every plate to monitor assay performance and for data normalization.
Issue 3: Low or No Neutralization Signal
Potential Cause Recommended Action
Inactive Antibody/Serum Verify the activity of the neutralizing antibody or serum with a known positive control pseudovirus. Ensure proper storage and handling to prevent degradation.
Incorrect Pseudovirus Genotype Ensure the pseudovirus envelope protein matches the target of the neutralizing antibody.
Suboptimal Pseudovirus Titer The virus concentration may be too high, overwhelming the neutralizing antibodies. Re-optimize the virus inoculum.[12]
Cell Health Issues Ensure target cells are healthy and viable. Check for contamination and use cells at an appropriate confluency.

Quantitative Data Summary

Table 1: Impact of Experimental Parameters on Assay Variability

ParameterObservationImpact on VariabilityReference
Pseudovirus Inoculum Low virus dose (200 TCID50/well) resulted in a non-smooth neutralization curve.High[3]
Pseudovirus Inoculum Increasing virus dose from 100 to 500 TCID50/well decreased the calculated neutralization titer (ID50).High[12]
Cell Number Cell numbers greater than 5.00 × 10^4/well led to a dramatic decrease in R^2 values for titration and inhibition.High[11][16]
Assay Type Intra-assay CV reported as 15.9% and inter-assay CV as 16.2%.Low[4][15]
Assay Type Inter-run assay variability <10% and intra-run assay variability <3%.Low[13]

Experimental Protocol: Pseudovirus Neutralization Assay

This protocol provides a general framework. Specific details may need to be optimized for different pseudoviruses, cell lines, and antibodies.

  • Cell Seeding:

    • Culture target cells (e.g., HEK293T-ACE2) to ~80-90% confluency.

    • Trypsinize and resuspend cells in growth medium.

    • Seed cells into a 96-well white, solid-bottom plate at a pre-optimized density (e.g., 2 x 10^4 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Antibody/Serum Dilution:

    • Heat-inactivate serum samples at 56°C for 30 minutes.

    • Perform serial dilutions of the neutralizing antibody or serum in assay medium. A common starting dilution for serum is 1:20 or 1:40.[5][18]

  • Neutralization Reaction:

    • Dilute the pseudovirus stock to the pre-optimized working concentration in assay medium.

    • In a separate 96-well plate, mix equal volumes of the diluted antibody/serum and the diluted pseudovirus.

    • Incubate the antibody-virus mixture for 1 hour at 37°C.[3][18][19]

  • Infection of Target Cells:

    • Carefully remove the growth medium from the seeded cells.

    • Transfer the antibody-virus mixture to the corresponding wells of the cell plate.

    • Include control wells:

      • Virus control (pseudovirus + cells, no antibody)

      • Cell control (cells only, no virus or antibody)

  • Incubation and Readout:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.[18][20]

    • After incubation, measure the reporter gene activity (e.g., luciferase). For luciferase assays, add the substrate and measure luminescence using a plate reader.[14][18]

  • Data Analysis:

    • Subtract the background signal from the cell control wells.

    • Normalize the results to the virus control wells (representing 100% infection).

    • Calculate the 50% inhibitory concentration (IC50) or 50% inhibitory dilution (ID50) by fitting the data to a non-linear regression curve (e.g., four-parameter logistic model).[13][20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_infection Infection & Readout cluster_analysis Data Analysis seed_cells 1. Seed Target Cells infect 6. Add Mixture to Cells seed_cells->infect dilute_ab 2. Serially Dilute Antibody/Serum mix 4. Mix Antibody and Pseudovirus dilute_ab->mix dilute_pv 3. Prepare Pseudovirus Inoculum dilute_pv->mix incubate_mix 5. Incubate Mixture (1 hr, 37°C) mix->incubate_mix incubate_mix->infect incubate_plate 7. Incubate Plate (48-72 hrs, 37°C) infect->incubate_plate readout 8. Measure Reporter Gene Activity incubate_plate->readout analyze 9. Calculate Neutralization Titers (IC50/ID50) readout->analyze troubleshooting_tree start High Assay Variability Observed q_where Where is the variability? start->q_where intra_assay High Intra-Assay CV (within a plate) q_where->intra_assay Within Plate inter_assay High Inter-Assay CV (between plates) q_where->inter_assay Between Plates check_pipetting Review Pipetting Technique Use Calibrated Pipettes intra_assay->check_pipetting check_edge Implement Edge Effect Controls (e.g., PBS in outer wells) intra_assay->check_edge check_seeding Ensure Homogenous Cell Seeding intra_assay->check_seeding check_pv_batch Use Single, Titered Pseudovirus Batch inter_assay->check_pv_batch check_cell_passage Maintain Consistent Cell Passage Number inter_assay->check_cell_passage check_reagent_lots Perform Bridging Studies for New Reagent Lots inter_assay->check_reagent_lots check_controls Verify Consistency of Control Samples inter_assay->check_controls

References

BMS-663749 lysine stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BMS-663749 in various cell culture media. This guidance is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available stability data for BMS-663749 is limited. The following information is based on general principles of small molecule stability in aqueous and biological environments. It is highly recommended to perform stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am seeing inconsistent results in my cell-based assays with BMS-663749. Could this be a stability issue?

A1: Yes, inconsistent results are a common sign of compound instability in cell culture media. The degradation of a small molecule over the course of an experiment can lead to a reduced effective concentration, potentially generating degradation products with altered or off-target activities.[1]

Q2: What are the primary factors that could affect the stability of BMS-663749 in my cell culture medium?

A2: Several factors can influence the stability of a small molecule like BMS-663749 in cell culture:

  • pH: The pH of the culture medium can catalyze the hydrolysis of susceptible chemical bonds.[1][2]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1][3]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.[1]

  • Reactive Components in Media: Serum, a common supplement, contains enzymes that can metabolize the compound. Additionally, reactive oxygen species may be present and cause oxidation.[1]

  • Solubility: Poor solubility can lead to the compound precipitating out of solution over time, thus lowering its effective concentration.[1]

Q3: How can I empirically determine the stability of BMS-663749 in my specific cell culture medium?

A3: To assess the stability, you should incubate BMS-663749 in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) in the absence of cells. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] A decrease in the concentration of the parent compound over time is indicative of instability.

Troubleshooting Guide

If you suspect BMS-663749 is unstable in your experiments, consider the following troubleshooting steps.

Initial Assessment of Stability

This workflow outlines the steps to determine if compound stability is a concern in your experimental setup.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Stability Experiment cluster_2 Phase 3: Data Analysis & Action A Inconsistent or unexpected cell-based assay results B Prepare BMS-663749 in cell culture medium (no cells) A->B C Incubate under experimental conditions (37°C, 5% CO2) B->C D Collect aliquots at multiple time points C->D E Analyze aliquots by HPLC or LC-MS D->E F Plot concentration vs. time E->F G Significant decrease in concentration? F->G H Compound is stable. Troubleshoot other assay parameters. G->H No I Compound is unstable. Proceed to mitigation strategies. G->I Yes cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis BMS BMS-663749 (Parent Compound) H_products Hydrolytic Products BMS->H_products Catalyzed by: H+ / OH- (pH of media) Esterases (in serum) O_products Oxidative Products BMS->O_products Mediated by: Dissolved O2 Reactive Oxygen Species P_products Photolytic Products BMS->P_products Caused by: Exposure to light (ambient or microscope)

References

Preventing degradation of BMS-663749 lysine in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of BMS-663749 lysine during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is BMS-663749 and why is it formulated as a lysine salt?

A1: BMS-663749 is a phosphonooxymethyl prodrug of BMS-626529, an attachment inhibitor that targets the HIV-1 gp120 protein to prevent its binding to CD4+ T cells.[1] The prodrug is designed to increase the solubility of the active compound.[1] It is formulated as a lysine salt to create an advantageous crystalline form for pharmaceutical development.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound, a phosphonooxymethyl prodrug, are expected to be:

  • Enzymatic Hydrolysis: Cleavage of the phosphonooxymethyl group by alkaline phosphatases to release the active drug, BMS-626529. This is the intended activation pathway in vivo.[1]

  • Chemical Hydrolysis: The molecule is susceptible to hydrolysis under both acidic and alkaline conditions. Forced degradation studies on the similar prodrug, fostemsavir, have shown significant degradation under these conditions.

  • Oxidation: Exposure to oxidizing agents can lead to degradation.

  • Photodegradation: Although specific data for BMS-663749 is limited, many complex organic molecules are sensitive to light.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for up to a month.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in long-term experiments.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Possible Cause: Degradation of this compound in stock solutions or experimental media.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound and its solutions are stored at the recommended temperatures and protected from light.

  • Prepare Fresh Solutions: If solutions have been stored for an extended period, prepare fresh stock solutions from the powder.

  • Assess Solution Stability: Perform a stability study of this compound in your experimental media at the working concentration and temperature. A summary of expected degradation under various stress conditions, based on data from a similar compound (fostemsavir), is provided in the table below.

  • Analytical Verification: Use a stability-indicating HPLC method to check the purity of your stock solution and samples from your experiment.

Quantitative Data Summary: Forced Degradation of a Similar Prodrug (Fostemsavir)

The following table summarizes the degradation observed for fostemsavir under various stress conditions. This data can serve as a guide for understanding the potential stability of this compound.

Stress ConditionReagent/TemperatureDurationDegradation (%)Number of Degradants
Acid Hydrolysis 0.1 N HCl at 60°C15 minutes12.16%1
Alkaline Hydrolysis 0.1 N NaOH at 60°C15 minutes16.70%1
Oxidative Degradation 3% H₂O₂48 hoursSignificant1
Wet Heat 80°C1 hourNo degradation0
Dry Heat 100°C5 hoursNo degradation0

Data adapted from forced degradation studies of fostemsavir.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products: If you have access to LC-MS/MS, attempt to identify the mass of the unknown peaks to determine if they correspond to expected degradation products, such as the active drug (BMS-626529) or other adducts.

  • Perform Forced Degradation Study: Conduct a forced degradation study on a sample of this compound to generate degradation products under controlled conditions. This can help in confirming the identity of the unknown peaks in your experimental samples.

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

Objective: To assess the intrinsic stability of this compound and identify potential degradation products.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 15 minutes. Neutralize with 1 mL of 0.1 N NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 15 minutes. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 48 hours.

  • Thermal Degradation:

    • Wet Heat: Heat the stock solution at 80°C for 1 hour.

    • Dry Heat: Place the powdered compound in an oven at 100°C for 5 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Visualizations

Degradation Pathway of BMS-663749

BMS663749 This compound (Prodrug) Active_Drug BMS-626529 (Active Drug) BMS663749->Active_Drug Enzymatic/Chemical Hydrolysis Degradants Other Degradation Products BMS663749->Degradants Oxidation, Photolysis, etc.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Heat Thermal Stress Prep->Heat Light Photolytic Stress Prep->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Analysis and Comparison to Control HPLC->Data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Loss of Potency

Start Inconsistent Results/ Loss of Potency Check_Storage Verify Storage Conditions (Temp, Light, Age) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solutions Check_Storage->Prepare_Fresh Improper HPLC_Check Analyze by Stability- Indicating HPLC Check_Storage->HPLC_Check Proper Prepare_Fresh->HPLC_Check Degradation_Confirmed Degradation Confirmed HPLC_Check->Degradation_Confirmed Impure Purity_OK Purity is Acceptable HPLC_Check->Purity_OK Pure Investigate_Other Investigate Other Experimental Variables Purity_OK->Investigate_Other

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

How to interpret unexpected results in temsavir dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for temsavir dose-response curve analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected shape of a temsavir dose-response curve?

A standard temsavir dose-response curve should exhibit a sigmoidal (S-shaped) relationship. As the concentration of temsavir increases, the inhibition of HIV-1 entry should increase until it reaches a plateau, representing the maximum inhibition. This relationship is typically plotted with the log of the drug concentration on the x-axis and the percentage of inhibition on the y-axis.

Q2: My temsavir dose-response curve is not sigmoidal. What could be the reason?

Non-sigmoidal dose-response curves can arise from various factors, including experimental artifacts, cytotoxicity, or complex biological phenomena. Common non-sigmoidal shapes include incomplete curves, shallow slopes, or biphasic (U-shaped or bell-shaped) curves. Each of these may have different underlying causes that are addressed in the troubleshooting section.

Q3: What is a biphasic or hormetic dose-response curve, and could I see one with temsavir?

A biphasic dose-response, also known as hormesis, is characterized by a U-shaped or inverted U-shaped (bell-shaped) curve, where the response at low doses is opposite to the response at high doses.[1][2] While not commonly reported for temsavir, it is a phenomenon observed with other pharmacological agents.[3][4] Potential, though speculative, reasons for such a curve with an antiviral could include off-target effects at high concentrations or concentration-dependent effects on host cell factors that influence viral entry.

Q4: How do resistance mutations affect the temsavir dose-response curve?

Resistance-associated mutations in the HIV-1 gp120 protein can significantly alter the dose-response curve.[1][5] This typically manifests as a rightward shift in the curve, indicating a higher IC50 value (the concentration required to achieve 50% inhibition).[6] Some mutations may also lead to a decrease in the steepness (slope) of the curve or an incomplete inhibition plateau, where 100% inhibition is not achieved even at high concentrations.[5][7]

Troubleshooting Guide for Unexpected Dose-Response Curves

Issue 1: Incomplete Inhibition (Plateau below 100%)

An incomplete dose-response curve, where the maximum inhibition does not reach 100%, can be perplexing. Below is a table summarizing potential causes and recommended actions.

Potential Cause Description Recommended Action
Compound Solubility Temsavir may precipitate out of solution at high concentrations in the assay medium, reducing its effective concentration.[8]- Visually inspect wells with the highest concentrations for precipitation. - Test the solubility of temsavir in your specific assay medium. - Consider using a different solvent or a lower final solvent concentration.
Viral Resistance The viral strain used may harbor resistance mutations that confer partial resistance to temsavir.[1]- Sequence the gp120 gene of your viral stock to check for known resistance mutations (e.g., at positions S375, M426, M434, M475).[7] - Test the assay with a known sensitive (wild-type) viral strain as a control.
High Viral Input An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory capacity of the drug, leading to incomplete neutralization.[9]- Titrate your virus stock and perform the assay using a lower, optimized MOI.
Assay Window Limitations The dynamic range of the assay may be insufficient to detect 100% inhibition.- Review your assay controls (positive and negative) to ensure a sufficient signal-to-background ratio. - Optimize assay parameters such as incubation times or substrate concentrations.
Issue 2: Biphasic (U-shaped or Bell-Shaped) Curve

A biphasic dose-response is an unexpected but recognized pharmacological phenomenon.[3][4][10]

Potential Cause Description Recommended Action
High-Concentration Artifacts At very high concentrations, some compounds can form aggregates or colloids, which may have different biological activities or interfere with the assay readout.[3][4]- Test the aggregation potential of temsavir at high concentrations using dynamic light scattering. - Include a counterscreen for assay interference (e.g., with the reporter enzyme if applicable).
Cytotoxicity High concentrations of temsavir might induce cellular stress or toxicity, which could paradoxically affect viral replication or the assay signal in a non-linear fashion.[11]- Perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same cell line and drug concentrations but without the virus. - Correlate the cytotoxicity profile with the antiviral dose-response curve.
Off-Target Effects At high concentrations, temsavir could interact with host cell factors that are not its primary target, leading to unexpected biological responses.- This is difficult to diagnose directly. A thorough literature search for known off-target effects of temsavir or structurally related compounds may provide clues.
Issue 3: High Variability Between Replicates

High variability can obscure the true dose-response relationship.

Potential Cause Description Recommended Action
Pipetting Errors Inaccurate or inconsistent pipetting of the compound, virus, or cells.- Use calibrated pipettes and proper technique. - Prepare master mixes to reduce the number of individual pipetting steps.
Inconsistent Cell Seeding Uneven cell density across the plate can lead to variable viral replication and signal.- Ensure thorough mixing of the cell suspension before and during plating. - Avoid "edge effects" by not using the outermost wells of the plate for critical data points.
Compound Instability Temsavir may be unstable in the assay medium over the course of the experiment.- Prepare fresh compound dilutions for each experiment. - Minimize the time the compound is in the assay medium before the addition of the virus.

Experimental Protocols

Temsavir Antiviral Assay using HIV-1 Pseudovirus and TZM-bl cells

This protocol is a standard method for assessing the inhibitory activity of temsavir against HIV-1 entry.

  • Cell Seeding:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 10,000 cells (100 µL) per well in a 96-well flat-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution:

    • Prepare a stock solution of temsavir in DMSO.

    • Perform serial dilutions of temsavir in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Infection:

    • Thaw a pre-titered aliquot of HIV-1 Env-pseudotyped virus.

    • Dilute the virus in culture medium to a concentration that gives a reproducible signal in the linear range of the assay (typically determined through prior virus titration).

    • Remove the culture medium from the TZM-bl cells.

    • Add 50 µL of the diluted temsavir to the appropriate wells, followed by 50 µL of the diluted virus.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the supernatant.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from uninfected cell controls).

    • Normalize the data to the virus control (no drug) to calculate the percentage of inhibition for each temsavir concentration.

    • Plot the percentage of inhibition versus the log of the temsavir concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50.

Cytotoxicity Assay
  • Cell Seeding:

    • Seed TZM-bl cells as described in the antiviral assay protocol.

  • Compound Addition:

    • Prepare and add serial dilutions of temsavir to the cells as in the antiviral assay, but without adding the virus.

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Measure cell viability using a suitable assay (e.g., MTS, XTT, or CellTiter-Glo) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the untreated cell control to calculate the percentage of viability.

    • Plot the percentage of viability versus the log of the temsavir concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Temsavir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked Temsavir Temsavir Temsavir->gp120 Binds to gp120

Caption: Mechanism of action of temsavir.

Troubleshooting_Workflow Start Unexpected Dose-Response Curve Incomplete Incomplete Inhibition? Start->Incomplete Biphasic Biphasic Curve? Incomplete->Biphasic No Check_Solubility Check Compound Solubility and Viral Resistance Incomplete->Check_Solubility Yes Variability High Variability? Biphasic->Variability No Check_Cytotoxicity Perform Cytotoxicity Assay and Check for Aggregation Biphasic->Check_Cytotoxicity Yes Review_Technique Review Pipetting and Cell Seeding Technique Variability->Review_Technique Yes End Refine Protocol and Re-run Variability->End No Check_Solubility->End Check_Cytotoxicity->End Review_Technique->End

Caption: Troubleshooting workflow for unexpected dose-response curves.

References

Technical Support Center: Mitigating Off-Target Effects of BMS-663749 Lysine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-663749 lysine in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, an attachment inhibitor of HIV-1. Its primary on-target effect is to bind to the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to the host cell's CD4 receptor.[1][2] The lysine salt formulation is utilized to enhance the pharmacokinetic properties of the compound, such as its solubility and oral bioavailability.[3][4]

Q2: What are potential off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a drug with cellular components other than its designated target. For BMS-663749, while it is designed to be highly specific for HIV-1 gp120, the possibility of interactions with other cellular proteins cannot be entirely ruled out, especially at higher concentrations. These off-target effects can lead to cellular toxicity, confounding experimental results, and misinterpretation of the drug's activity.

Q3: How can I distinguish between on-target and off-target effects in my cellular assay?

Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Here are several strategies:

  • Use a Rescue Experiment: If the observed phenotype is due to an on-target effect, it should be reversible by introducing a factor that bypasses the need for the target's function. For example, in an HIV infection assay, a pseudovirus with a gp120 variant known to be resistant to BMS-663749 should not be inhibited.

  • Employ a Structurally Unrelated Inhibitor: Use another compound with a different chemical structure that targets the same protein (gp120). If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Knockdown or Knockout of the Target: In a suitable cell line, silencing the expression of the intended target (if it were a host factor) should phenocopy the effect of the inhibitor. For a viral target like gp120, this would involve using a virus that lacks gp120.

  • Dose-Response Correlation: The concentration of this compound required to produce the cellular phenotype should correlate with its known potency for inhibiting gp120 binding.

Q4: What is the role of the lysine formulation in potential off-target effects?

The lysine salt is primarily used to improve the drug's delivery and is not expected to have intrinsic biological activity at the concentrations used for the active compound. However, it is good practice to include a vehicle control that includes the lysine salt at a corresponding concentration to rule out any effects of the formulation itself.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound.

Issue 1: High Cellular Toxicity Observed

Possible Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response curve to determine the EC50 for the antiviral effect and the CC50 for cytotoxicity. Aim to work at concentrations well below the CC50. 2. Conduct a cell viability assay (e.g., MTT, LDH release) in parallel with your primary assay to monitor toxicity.[5][6][7] 3. Screen for off-target interactions using the protocols outlined below.
Prodrug conversion byproducts The conversion of the prodrug BMS-663749 to its active form, BMS-488043, releases formaldehyde and phosphate. While generally at low levels, these byproducts could contribute to toxicity in sensitive cell lines. 1. Include a formaldehyde control in your assays to assess its specific contribution to the observed toxicity. 2. Use a lower, effective concentration of BMS-663749 to minimize byproduct formation.
Cell line sensitivity Different cell lines can have varying sensitivities to small molecules. 1. Test the compound in multiple cell lines to see if the toxicity is cell-type specific. 2. Consult the literature for the use of BMS-663749 or similar compounds in your specific cell model.

Issue 2: Inconsistent or Unexpected Phenotypic Results

Possible Cause Troubleshooting Steps
Off-target activity 1. Validate on-target engagement using methods described in the FAQs (rescue experiments, structurally unrelated inhibitors). 2. Perform a target deconvolution study to identify potential off-targets (see Experimental Protocols).
Experimental variability 1. Ensure consistent cell passage numbers and confluency. 2. Prepare fresh drug dilutions for each experiment. 3. Include appropriate positive and negative controls.
Compound stability 1. Store this compound according to the manufacturer's instructions. 2. Protect from light and repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining Antiviral Potency (EC50) and Cytotoxicity (CC50)

This protocol describes a standard method for assessing the effective concentration for antiviral activity and the concentration that causes 50% cytotoxicity.

cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis plate_cells Plate target cells in a 96-well plate prepare_dilutions Prepare serial dilutions of this compound add_drug Add drug dilutions to cells prepare_dilutions->add_drug add_virus Infect cells with HIV-1 add_drug->add_virus incubate Incubate for 48-72 hours add_virus->incubate measure_antiviral Measure viral replication (e.g., p24 ELISA, luciferase reporter) incubate->measure_antiviral measure_cytotoxicity Measure cell viability (e.g., MTT, CellTiter-Glo®) incubate->measure_cytotoxicity calculate_ec50 Calculate EC50 from dose-response curve measure_antiviral->calculate_ec50 calculate_cc50 Calculate CC50 from dose-response curve measure_cytotoxicity->calculate_cc50 cluster_cell_panel Cell Line Panel cluster_treatment Treatment & Viability cluster_analysis Analysis select_cells Select a diverse panel of cell lines (e.g., cancer, normal, different tissues) plate_cells Plate all cell lines in 96-well plates select_cells->plate_cells treat_cells Treat with a range of this compound concentrations plate_cells->treat_cells measure_viability Measure cell viability after 48-72 hours treat_cells->measure_viability compare_cc50 Compare CC50 values across all cell lines measure_viability->compare_cc50 identify_sensitive Identify cell lines with significantly lower CC50 values compare_cc50->identify_sensitive bms BMS-663749 gp120 HIV-1 gp120 bms->gp120 On-Target Inhibition off_target Potential Off-Target Protein bms->off_target Off-Target Interaction cd4 CD4 Receptor gp120->cd4 Binding Blocked viral_entry Viral Entry cd4->viral_entry Inhibited signaling Altered Signaling Pathway off_target->signaling phenotype Unintended Cellular Phenotype signaling->phenotype

References

Technical Support Center: Improving the Reproducibility of HIV-1 Attachment Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of HIV-1 attachment inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to measure HIV-1 attachment and its inhibition?

A1: The most common methods involve quantifying the amount of virus attached to target cells or measuring viral entry and subsequent gene expression. Key assays include:

  • p24 Antigen Capture ELISA: This assay quantifies the amount of the HIV-1 core protein p24 bound to cells after incubation with the virus. It is a direct measure of physical virus attachment.

  • Reporter Gene Assays: These assays use genetically engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) upon successful HIV-1 entry and gene expression. The signal from the reporter is proportional to the level of viral entry.[1][2][3]

  • Pseudovirus Neutralization Assays: These assays utilize single-cycle infectious pseudoviruses expressing the HIV-1 envelope protein. Inhibition of entry is measured by a reduction in reporter gene expression in target cells.[4][5]

Q2: How does the genetic variability of HIV-1 affect attachment inhibition assays?

A2: HIV-1 has a high degree of genetic variability, particularly in its envelope glycoprotein (Env), which is the primary target for attachment inhibitors.[6][7] This diversity can significantly impact assay reproducibility by:

  • Altering Inhibitor Binding: Variations in the Env protein can change the binding site of an inhibitor, leading to differences in potency across different viral strains.

  • Differential Co-receptor Usage: Different HIV-1 strains can use different co-receptors (CCR5 or CXCR4) for entry, which can affect the mechanism of attachment and the efficacy of certain inhibitors.[8]

  • Varying Sensitivity to Neutralizing Antibodies: The genetic diversity of Env allows the virus to evade the host immune response, and this same mechanism can lead to resistance to neutralizing antibodies and other inhibitors in in vitro assays.[9]

Q3: Why is it important to use a secondary reporter for normalization in luciferase assays?

A3: A secondary reporter, such as Renilla luciferase, is crucial for normalizing the primary luciferase signal (e.g., Firefly luciferase).[10] This normalization accounts for variations in transfection efficiency, cell viability, and cell number between wells, thereby reducing experimental variability and increasing the reliability of the results.[11][12]

Troubleshooting Guides

Section 1: Issues with p24 ELISA-Based Assays
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal - Inactive or expired reagents. - Insufficient virus concentration. - Inefficient washing steps. - Incorrect incubation times or temperatures.[13]- Check the expiration dates and proper storage of all kit components. - Increase the amount of virus used in the assay. - Ensure thorough but not overly aggressive washing to remove unbound components without detaching cells. - Adhere strictly to the protocol's recommended incubation parameters.
High Background - Non-specific binding of antibodies. - Contaminated buffers or reagents. - Incomplete washing. - Cross-reactivity of the detection antibody.- Use a blocking buffer to reduce non-specific binding. - Prepare fresh buffers and ensure reagents are not contaminated. - Ensure complete aspiration of well contents after each wash step. - Run appropriate controls to check for antibody cross-reactivity.
High Variability Between Replicates - Pipetting errors. - Inconsistent cell seeding. - Edge effects in the microplate. - Improper mixing of reagents.- Use calibrated pipettes and ensure proper technique. - Ensure a uniform single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. - Thoroughly mix all reagents before adding them to the wells.
Section 2: Issues with Luciferase Reporter-Based Assays
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal - Low transfection efficiency. - Poor cell viability. - Inactive luciferase enzyme or substrate. - Weak promoter driving the reporter gene.[11]- Optimize the transfection protocol for the specific cell line. - Check cell viability using a method like Trypan Blue exclusion.[14] - Use fresh, properly stored luciferase reagents. - Consider using a cell line with a stronger promoter if the signal is consistently low.
High Background - Autoluminescence from the plate or media. - Contamination of reagents or cell cultures. - Cross-talk between wells.- Use opaque, white-walled plates designed for luminescence assays.[11][15] - Use sterile techniques and fresh reagents. - Ensure there is no light leakage between wells.
High Variability Between Replicates - Inconsistent cell numbers per well. - Uneven distribution of virus. - Pipetting inaccuracies. - Cell clumping.[12]- Perform an accurate cell count and ensure even seeding. - Gently mix the virus solution before adding it to the cells. - Use precise pipetting techniques and pre-wet pipette tips. - Ensure cells are in a single-cell suspension before plating.

Experimental Protocols

Protocol 1: HIV-1 Attachment Inhibition Assay using p24 ELISA

This protocol is a generalized procedure and may require optimization for specific cell lines and viral strains.

  • Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[5]

  • Inhibitor Preparation: Prepare serial dilutions of the attachment inhibitor in culture medium.

  • Virus Preparation: Thaw a pre-titered stock of HIV-1 and dilute it to the desired concentration in culture medium.

  • Incubation with Inhibitor: Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.

  • Virus Addition: Add the diluted virus to the wells containing cells and inhibitor. Include control wells with virus only (no inhibitor) and cells only (no virus).

  • Attachment Incubation: Incubate the plate at 37°C for 2 hours to allow for viral attachment.

  • Washing: Gently wash the cells three to five times with cold PBS to remove unbound virus.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the p24 ELISA kit.

  • p24 ELISA: Quantify the amount of p24 antigen in the cell lysates using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.[16][17][18]

  • Data Analysis: Calculate the percentage of inhibition by comparing the p24 concentration in the inhibitor-treated wells to the virus-only control wells.

Protocol 2: HIV-1 Attachment Inhibition Assay using Luciferase Reporter Cells

This protocol is a generalized procedure and may require optimization.

  • Cell Seeding: Seed reporter cells (e.g., TZM-bl) in a 96-well, white-walled, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.[2]

  • Inhibitor and Virus Preparation: Prepare dilutions of the inhibitor and virus as described in Protocol 1.

  • Incubation and Attachment: Follow steps 4-6 from Protocol 1.

  • Post-Attachment Incubation: After the attachment incubation and washing steps, add fresh culture medium to the wells and incubate for 48-72 hours to allow for viral entry and reporter gene expression.[2]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition by comparing the luciferase signal (Relative Light Units - RLU) in the inhibitor-treated wells to the virus-only control wells.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Incubation Times

Parameterp24 ELISA AssayLuciferase Reporter Assay
Cell Seeding Density 1 x 10^4 cells/well1 x 10^4 cells/well[2]
Inhibitor Incubation 1 hour at 37°C1 hour at 37°C
Virus Attachment 2 hours at 37°C2 hours at 37°C
Post-Attachment Incubation N/A48-72 hours at 37°C[2]
DEAE-Dextran (optional) N/A15 µg/ml[5]

Table 2: Typical Controls for HIV-1 Attachment Inhibition Assays

ControlPurposeExpected Outcome
Cells Only Measures background signal from cells.Low p24/luciferase signal.
Virus Only Represents 100% attachment/infection (no inhibition).High p24/luciferase signal.
Inhibitor Only Assesses cytotoxicity of the inhibitor.Cell viability should be high; low p24/luciferase signal.
Positive Control Inhibitor Validates assay performance with a known inhibitor.Dose-dependent decrease in p24/luciferase signal.

Visualizations

HIV_Attachment_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Viral & Cell\nMembrane Fusion Viral & Cell Membrane Fusion gp41->Viral & Cell\nMembrane Fusion 5. Fusion CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41 Unfolds Viral Entry Viral Entry Viral & Cell\nMembrane Fusion->Viral Entry 6. Capsid Enters Cytoplasm

Caption: The HIV-1 attachment and entry pathway.

Assay_Workflow A 1. Seed Target Cells in 96-well plate B 2. Add serially diluted Attachment Inhibitor A->B C 3. Add HIV-1 Virus B->C D 4. Incubate for Virus Attachment C->D E 5. Wash to remove unbound virus D->E F 6. Assay Readout E->F G p24 ELISA F->G Direct Measurement H Luciferase Assay F->H Indirect Measurement (after 48-72h)

Caption: General workflow for an HIV-1 attachment inhibition assay.

References

Technical Support Center: Best Practices for Using BMS-663749 Lysine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BMS-663749 lysine in high-throughput screening (HTS) applications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is BMS-663749 and what is its mechanism of action?

A1: BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, a small-molecule inhibitor of HIV-1 attachment.[1] Its primary mechanism of action is to bind to the HIV-1 envelope glycoprotein gp120, preventing its initial interaction with the CD4 receptor on host T-cells. This action blocks the first step of viral entry into the host cell.

Q2: Is BMS-663749 suitable for high-throughput screening?

A2: Yes, BMS-663749 and its active form, BMS-488043, are well-suited for HTS campaigns aimed at discovering novel HIV-1 entry inhibitors.[2] Its targeted mechanism allows for the development of specific and robust cell-based and biochemical assays.

Q3: What are the recommended HTS assay formats for screening compounds like BMS-663749?

A3: Several HTS formats are suitable for screening HIV-1 attachment inhibitors. The choice of assay depends on the specific research question and available resources. Recommended formats include:

  • Cell-Based Viral Entry Assays: These assays measure the inhibition of viral entry into host cells. A common method is the use of pseudotyped viruses expressing the HIV-1 envelope glycoprotein and carrying a reporter gene (e.g., luciferase or beta-galactosidase).

  • gp120-CD4 Binding Assays: These are biochemical assays that directly measure the interaction between purified gp120 and CD4 proteins. ELISA-based formats are common for HTS.

  • Cell-Cell Fusion Assays: These assays measure the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Q4: What are the critical quality control parameters to consider during HTS assay development with BMS-663749?

A4: For a robust and reliable HTS assay, it is crucial to validate several parameters, including:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: This ratio should be high enough to distinguish between active and inactive compounds.

  • DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to dissolve test compounds, typically not exceeding 1%.

  • Reagent Stability: All reagents, including BMS-663749 working solutions, should be stable under assay conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells (High CV%) - Inconsistent cell seeding- Pipetting errors- Edge effects in microplates- Reagent instability- Ensure uniform cell suspension before seeding.- Use calibrated and automated liquid handlers.- Avoid using the outer wells of the plate or fill them with media/buffer.- Prepare fresh reagents and assess their stability.
Low Z'-factor (<0.5) - Low signal-to-background ratio- High data variability- Suboptimal reagent concentrations- Optimize concentrations of key reagents (e.g., virus, cells, antibodies).- Address sources of variability (see above).- Re-evaluate the assay principle and detection method.
High number of false positives - Compound cytotoxicity- Compound interference with the reporter system (e.g., luciferase inhibition)- Non-specific inhibition- Perform a counter-screen for cytotoxicity (e.g., MTT or CellTiter-Glo assay).- Use a counter-screen with a different reporter system or a direct binding assay.- Confirm hits in a secondary, orthogonal assay.
High number of false negatives - Insufficient compound concentration- Poor compound solubility- Assay conditions not sensitive enough- Screen at multiple compound concentrations.- Check for compound precipitation in the assay medium.- Optimize assay parameters to increase sensitivity (e.g., incubation time, temperature).
Inconsistent BMS-663749 activity - Degradation of the prodrug- Variability in cellular esterase activity (for cell-based assays)- Inaccurate stock solution concentration- Prepare fresh working solutions of BMS-663749 for each experiment.- Ensure consistent cell passage number and health.- Verify the concentration and purity of the BMS-663749 stock.

Quantitative Data Summary

The following table summarizes the in vitro activity of BMS-488043, the active form of BMS-663749.

Compound Assay Type Cell Line/System Parameter Value Reference
BMS-488043Antiviral ActivityHIV-1 infected subjectsMean plasma HIV-1 RNA decrease (800 mg dose)0.72 log10 copies/ml[3]
BMS-488043Antiviral ActivityHIV-1 infected subjectsMean plasma HIV-1 RNA decrease (1800 mg dose)0.96 log10 copies/ml[3]
BMS-488043Cell-based Fusion AssayHeLa cellsEC50Varies by HIV-1 strain[4]

Experimental Protocols

High-Throughput gp120-CD4 Binding Assay (ELISA)

This protocol describes a competitive ELISA to screen for inhibitors of the gp120-CD4 interaction.

Materials:

  • Recombinant HIV-1 gp120

  • Recombinant soluble CD4 (sCD4)

  • Anti-CD4 monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • 96-well or 384-well high-binding microplates

  • This compound or other test compounds

Procedure:

  • Coating: Coat microplate wells with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Compound Addition: Add test compounds (including BMS-663749 as a positive control) at various concentrations to the wells.

  • gp120 Addition: Immediately add a pre-determined concentration of biotinylated gp120 to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Substrate Addition: Add TMB substrate and incubate in the dark until color develops.

  • Stopping Reaction: Add stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Cell-Based Pseudovirus Entry Assay

This protocol outlines a cell-based assay using pseudoviruses to measure the inhibition of HIV-1 entry.

Materials:

  • HEK293T cells (for pseudovirus production)

  • Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

  • HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

  • HIV-1 envelope expression plasmid

  • Reporter plasmid (e.g., containing luciferase gene)

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound or other test compounds

  • Luciferase assay reagent

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the packaging, envelope, and reporter plasmids. Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

  • Cell Seeding: Seed target cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Treat the target cells with serial dilutions of test compounds (including BMS-663749 as a positive control) for 1 hour.

  • Infection: Add the pseudovirus supernatant to the compound-treated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of viral entry relative to untreated control wells.

Cytotoxicity Assay (MTT Assay)

This protocol is for a counter-screen to identify cytotoxic compounds.

Materials:

  • Target cells used in the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • This compound or other test compounds

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the same concentrations of test compounds used in the primary screen.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percent cytotoxicity relative to untreated control cells.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 2. Co-receptor Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Membrane Fusion CD4->gp120 Conformational Change CCR5_CXCR4->gp41 Triggers Fusion Viral_Entry Viral Entry BMS_663749 BMS-663749 (Active Form) BMS_663749->gp120

Caption: HIV-1 entry signaling pathway and the inhibitory action of BMS-663749.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Validation Compound_Library Compound Library (with BMS-663749 control) Primary_Screen Primary HTS (e.g., Viral Entry Assay) Compound_Library->Primary_Screen Assay_Plate Assay Plate Preparation (Cell Seeding/Reagent Coating) Assay_Plate->Primary_Screen Data_Acquisition Data Acquisition (Plate Reader) Primary_Screen->Data_Acquisition Primary_Analysis Primary Data Analysis (Hit Identification) Data_Acquisition->Primary_Analysis Cytotoxicity_Screen Cytotoxicity Counter-screen Primary_Analysis->Cytotoxicity_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Analysis->Hit_Confirmation Cytotoxicity_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., gp120-CD4 Binding) Hit_Confirmation->Orthogonal_Assay Lead_Compounds Lead Compounds Orthogonal_Assay->Lead_Compounds

Caption: A typical high-throughput screening workflow for identifying HIV-1 entry inhibitors.

References

Adjusting assay parameters for different HIV-1 strains with BMS-663749 lysine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-663749 lysine in HIV-1 assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its active form?

A1: this compound is the lysine salt of a phosphonooxymethyl prodrug. The active form of the drug is temsavir (formerly BMS-626529), which is generated after the prodrug is hydrolyzed by alkaline phosphatases in the gastrointestinal tract or in cell culture.[1][2] Fostemsavir is the tromethamine salt of the same prodrug.[1][2] For in vitro assays, it is important to consider that the conversion to the active form, temsavir, is necessary for antiviral activity.

Q2: What is the mechanism of action of temsavir?

A2: Temsavir is a first-in-class HIV-1 attachment inhibitor. It binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein.[3][4][5] This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, thereby blocking viral entry and infection.[3][4][5]

Q3: Which HIV-1 strains are known to have reduced susceptibility to temsavir?

A3: The most notable HIV-1 subtype with intrinsic resistance to temsavir is CRF01_AE.[6] This is often due to naturally occurring polymorphisms at key amino acid positions in gp120. Additionally, specific mutations at positions S375, M426, M434, and M475 in the gp120 protein have been associated with reduced susceptibility to temsavir.[6][7][8][9]

Q4: Can I use standard phenotypic assays to test this compound?

A4: Yes, standard phenotypic assays, such as those using TZM-bl reporter cells, are suitable for determining the susceptibility of HIV-1 strains to temsavir.[10][11][12] These assays measure the reduction in viral infectivity in the presence of the drug. The PhenoSense® Entry assay is a commercially available phenotypic assay that has been used to evaluate fostemsavir susceptibility.[13]

Q5: What is the expected range of EC50 values for temsavir?

A5: The 50% effective concentration (EC50) of temsavir can vary widely depending on the HIV-1 isolate. For most laboratory and clinical isolates of temsavir-naive HIV-1, the IC50 is typically less than 10 nM.[3][14] However, values can range from picomolar to micromolar concentrations.

Troubleshooting Guides

Issue 1: Higher than Expected EC50/IC50 Values (Low Potency)
Possible Cause Troubleshooting Step
Incorrect Drug Concentration: - Verify calculations for serial dilutions. - Ensure the stock solution of this compound was prepared correctly. - Confirm the molecular weight used for calculations corresponds to the lysine salt form.
Reduced Drug Activity: - Ensure the this compound has been properly stored to prevent degradation. - Prepare fresh drug dilutions for each experiment.
Cell-Specific Effects: - Confirm that the cell line used (e.g., TZM-bl) is appropriate and has not developed resistance or other issues. - Passage cells for a limited time and regularly check for mycoplasma contamination.
Virus Strain Resistance: - The HIV-1 strain being tested may have natural or acquired resistance to temsavir. - Sequence the env gene of the virus to check for known resistance mutations at positions S375, M426, M434, and M475.[6][7][8][9]
Assay Conditions: - Optimize the concentration of DEAE-Dextran, as this can influence viral infectivity.[10][12] - Ensure the incubation times for drug-virus and virus-cell exposure are consistent with the protocol.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Pipetting Inaccuracy: - Use calibrated pipettes and proper pipetting techniques. - For small volumes, consider preparing master mixes to minimize pipetting errors.
Uneven Cell Seeding: - Ensure a homogenous cell suspension before seeding. - Mix the cell suspension gently between plating each replicate.
Edge Effects in Plate: - Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Drug Mixing: - Gently mix the plate after adding the drug and before adding the virus.
Issue 3: Cytotoxicity Observed at Higher Drug Concentrations
Possible Cause Troubleshooting Step
Drug-Induced Cell Death: - Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). - Ensure that the EC50/IC50 values are significantly lower than the CC50 to confirm that the observed reduction in viral signal is due to antiviral activity and not cell death.
Solvent Toxicity: - If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the assay wells is non-toxic to the cells (typically ≤0.5%).

Data Presentation

Table 1: In Vitro Activity of Temsavir Against a Panel of HIV-1 Subtypes

HIV-1 SubtypeNumber of Isolates (n)Median EC50 (nM)EC50 Range (nM)
A332.240.38 to >100
B1330.340.05 to >100
C920.460.06 to >100
D200.300.10 to 1.45
CRF01_AE3689.60.33 to >100
CRF02_AG230.280.08 to 1.10
G110.290.10 to 0.90

Data adapted from studies evaluating the in vitro activity of temsavir.[15]

Table 2: Impact of Key gp120 Substitutions on Temsavir Susceptibility

Amino Acid SubstitutionFold Change in Temsavir IC50 (Cell-Cell Fusion Assay)Fold Change in Temsavir IC50 (Pseudovirus Assay)
S375H114
S375M2910
S375N3211
M426L114
M434I9.5Not Reported
M475I570

Fold change is relative to the wild-type reference virus. Data compiled from site-directed mutagenesis studies.[9]

Experimental Protocols

Protocol 1: Phenotypic Susceptibility Assay using TZM-bl Reporter Cells

This protocol is adapted from standard TZM-bl neutralization assays.[10][11][12]

Materials:

  • This compound

  • HIV-1 Env-pseudotyped or infectious molecular clone viruses

  • TZM-bl cells (from NIH AIDS Reagent Program)

  • Complete Growth Medium (GM): DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Britelite™ Plus)

  • Luminometer

Methodology:

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO or cell culture medium. Note: The tromethamine salt of the prodrug (fostemsavir) has high aqueous solubility.[1]

    • Perform serial dilutions of the drug in GM to achieve the desired final concentrations for the assay.

  • Prepare Virus:

    • Thaw the virus stock and dilute it in GM to a concentration that yields a luciferase signal of approximately 50,000-150,000 Relative Luminescence Units (RLU) in the virus control wells.[10]

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of the appropriate drug dilution to triplicate wells.

    • Add 50 µL of the diluted virus to each well containing the drug.

    • Include virus control wells (virus + GM, no drug) and cell control wells (GM only, no virus).

    • Incubate the plate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Add Cells:

    • Trypsinize and count TZM-bl cells. Resuspend the cells in GM containing DEAE-Dextran to a final concentration of 1 x 10^5 cells/mL. The optimal DEAE-Dextran concentration should be pre-determined for each batch.

    • Add 100 µL of the cell suspension (10,000 cells) to each well.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Measurement:

    • After incubation, remove 100 µL of the medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Transfer 150 µL of the lysate to a 96-well black plate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent neutralization for each drug concentration by comparing the RLU of the test wells to the virus and cell control wells.

    • Determine the EC50 value by plotting the percent neutralization against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay

Materials:

  • This compound

  • TZM-bl cells

  • Complete Growth Medium (GM)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of this compound in GM at 2x the final desired concentrations.

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 10,000 cells/well in 50 µL of GM.

    • Incubate for 24 hours to allow cells to adhere.

  • Drug Treatment:

    • Add 50 µL of the 2x drug dilutions to the corresponding wells.

    • Include cell control wells (GM only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48 hours (to match the duration of the antiviral assay).

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, typically an equal volume of reagent is added to each well, the plate is mixed, and luminescence is measured after a short incubation.

  • Data Analysis:

    • Calculate the percent cytotoxicity for each drug concentration relative to the untreated cell control.

    • Determine the CC50 value by plotting the percent cytotoxicity against the log of the drug concentration.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 MembraneFusion Membrane Fusion gp41->MembraneFusion 4. Viral Entry CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolding BMS663749 Temsavir (Active form of BMS-663749) BMS663749->gp120 Inhibition

Caption: HIV-1 entry pathway and the mechanism of action of Temsavir.

Troubleshooting_Workflow Start Start: High EC50/IC50 Value Check_Drug Verify Drug Concentration & Preparation Start->Check_Drug Check_Cells Assess Cell Health & Mycoplasma Check_Drug->Check_Cells [Concentration OK] Problem_Solved Problem Resolved Check_Drug->Problem_Solved [Error Found & Corrected] Check_Virus Sequence Virus Env Gene for Resistance Mutations Check_Cells->Check_Virus [Cells Healthy] Check_Cells->Problem_Solved [Contamination/Issue Found & Corrected] Check_Assay Optimize Assay Conditions (e.g., DEAE-Dextran) Check_Virus->Check_Assay [No Resistance Mutations] Consult_Support Consult Technical Support for Further Assistance Check_Virus->Consult_Support [Resistance Mutations Found] Check_Assay->Problem_Solved [Optimization Successful] Check_Assay->Consult_Support [Optimization Fails]

Caption: Troubleshooting workflow for high EC50/IC50 values.

References

Validation & Comparative

Preclinical Showdown: A Comparative Analysis of BMS-663749 Lysine and Fostemsavir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, HIV-1 attachment inhibitors represent a critical class of therapeutics that block the initial interaction between the virus and host cells. This guide provides a detailed preclinical comparison of two notable investigational drugs in this class: BMS-663749 lysine and fostemsavir. While both are prodrugs designed to improve oral bioavailability, they deliver different active compounds that target the HIV-1 envelope glycoprotein gp120. This compound is the prodrug of BMS-488043, an earlier-generation attachment inhibitor. Fostemsavir (BMS-663068) is the prodrug of temsavir (BMS-626529), a more potent and later-generation compound. This comparison will focus on the preclinical profiles of their respective active forms, BMS-488043 and temsavir (BMS-626529), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance.

Mechanism of Action: Targeting HIV-1 Entry

Both BMS-488043 and temsavir are small-molecule inhibitors that bind to a pocket within the HIV-1 gp120 glycoprotein.[1] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the primary host cell receptor, CD4.[1] By blocking this initial attachment, these inhibitors effectively halt the first step of the viral entry process, preventing subsequent fusion of the viral and cellular membranes.

While sharing a common target, the evolution from BMS-488043 to temsavir brought significant improvements in potency and pharmacokinetic properties.[2] Temsavir was developed through extensive structure-activity relationship (SAR) studies to optimize its interaction with the gp120 binding pocket, resulting in enhanced antiviral activity.[2]

cluster_0 HIV-1 Viral Entry cluster_1 Inhibitor Action HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 binds to Blocked Binding Blocked gp120->Blocked results in HostCell Host T-cell CD4->HostCell on surface of Fusion Membrane Fusion CD4->Fusion triggers Infection Viral Infection Fusion->Infection Inhibitor BMS-488043 or Temsavir (BMS-626529) Inhibitor->gp120 binds to

Mechanism of Action of HIV-1 Attachment Inhibitors.

Comparative Antiviral Activity

Preclinical studies have demonstrated that temsavir (BMS-626529) possesses significantly greater antiviral potency than its predecessor, BMS-488043. This enhanced activity is observed across a range of HIV-1 laboratory strains and clinical isolates.

CompoundHIV-1 StrainEC50 (nM)Fold Improvement (vs. BMS-488043)
BMS-488043 LAI4.1 ± 1.8-
Temsavir (BMS-626529) LAI0.7 ± 0.4~6x
BMS-488043 JRFL--
Temsavir (BMS-626529) JRFL-~7.5x
BMS-488043 Bal--
Temsavir (BMS-626529) Bal-~14x
BMS-488043 89.6--
Temsavir (BMS-626529) 89.6-~15x
BMS-488043 MN--
Temsavir (BMS-626529) MN->67x

Table 1: Comparative Antiviral Potency against Laboratory HIV-1 Strains. Data compiled from in vitro antiviral assays.[3]

Against a panel of 22 subtype B clinical isolates, temsavir consistently demonstrated lower EC50 values compared to BMS-488043.[4] The median EC50 for temsavir against 40 subtype B viruses was 0.65 nM, while for BMS-488043 against 22 subtype B viruses, it was 39.8 nM.[3]

Binding Affinity to gp120

The enhanced antiviral potency of temsavir is directly correlated with its improved binding affinity for the gp120 envelope glycoprotein. In vitro binding assays have quantified this difference.

CompoundBinding Affinity (Kd, nM)Dissociation Half-life (min)
BMS-488043 19 ± 143
Temsavir (BMS-626529) 0.83 ± 0.08458 ± 67

Table 2: Comparative Binding Affinity and Dissociation from gp120. Data from direct binding assays using purified gp120.[3]

Temsavir exhibits an approximately 23-fold improvement in binding affinity to soluble gp120 compared to BMS-488043.[3] Furthermore, temsavir dissociates from gp120 much more slowly, with a half-life that is over 10 times longer than that of BMS-488043.[3] This prolonged interaction likely contributes to its superior and more sustained antiviral effect.

Resistance Profile

The development of drug resistance is a critical consideration for all antiretroviral agents. In vitro resistance selection studies have identified key mutations in the gp120 protein that confer reduced susceptibility to both BMS-488043 and temsavir.

Mutation Position in gp120Associated with Resistance to
V68BMS-488043
L116BMS-488043, Temsavir
A204DTemsavir
T257BMS-488043
S375BMS-488043, Temsavir
F382BMS-488043
W427BMS-488043
M426BMS-488043, Temsavir
M434Temsavir
M475Temsavir
V506MTemsavir

Table 3: Key Resistance-Associated Mutations in gp120. Mutations identified through in vitro selection and analysis of clinical isolates.[5][6][7]

While some resistance mutations affect both compounds, the improved potency of temsavir is thought to provide a higher barrier to the development of resistance compared to BMS-488043.[2] Notably, HIV-1 clade AE viruses have shown intrinsic resistance to both compounds.[2]

In Vitro Combination Studies

To assess their potential role in combination antiretroviral therapy, in vitro studies have evaluated the interaction of temsavir with other classes of antiretroviral drugs. These studies have shown that temsavir demonstrates additive or synergistic effects when combined with various approved antiretrovirals, with no evidence of antagonism.[8] This suggests that fostemsavir could be a valuable component of combination regimens for treatment-experienced patients.

Experimental Protocols

Antiviral Activity Assay (Single-Cycle Infection Assay)

This assay quantifies the ability of a compound to inhibit viral entry in a single round of infection.

start Start prepare_cells Plate target cells (e.g., TZM-bl) start->prepare_cells add_compound Add serial dilutions of test compound prepare_cells->add_compound prepare_virus Prepare Env-pseudotyped virus stock add_virus Infect cells with pseudovirus prepare_virus->add_virus add_compound->add_virus incubate Incubate for 48-72 hours add_virus->incubate measure Measure reporter gene (e.g., Luciferase) incubate->measure analyze Calculate EC50 values measure->analyze end End analyze->end

Workflow for a Single-Cycle HIV-1 Infection Assay.
  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates.[9]

  • Compound Preparation: Test compounds (BMS-488043 or temsavir) are serially diluted to a range of concentrations.

  • Infection: The diluted compounds are added to the cells, followed by the addition of a fixed amount of Env-pseudotyped HIV-1. These pseudoviruses are capable of a single round of infection.[9]

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.[10]

  • Data Acquisition: Luciferase activity is measured using a luminometer.

  • Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral infection, is calculated from the dose-response curve.

In Vitro Resistance Selection Assay

This assay is designed to identify mutations that arise under drug pressure.

start Start infect_cells Infect susceptible cells (e.g., MT-4) with wild-type HIV-1 start->infect_cells add_drug Add inhibitor at a starting concentration (e.g., EC50) infect_cells->add_drug monitor Monitor for viral replication (e.g., p24 antigen) add_drug->monitor passage Passage supernatant to fresh cells with increasing drug concentration monitor->passage repeat Repeat passaging until significant resistance emerges passage->repeat Continue sequence Sequence the gp120 gene of the resistant virus repeat->sequence end End sequence->end

Workflow for In Vitro HIV-1 Resistance Selection.
  • Initial Infection: A susceptible T-cell line (e.g., MT-4 cells) is infected with a wild-type HIV-1 strain.[11]

  • Drug Application: The infected cells are cultured in the presence of the test compound at a starting concentration typically around its EC50.[12]

  • Monitoring: Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.[12]

  • Passaging: When viral replication is detected, the culture supernatant is used to infect fresh cells in the presence of an increased concentration of the drug.[13]

  • Dose Escalation: This process of passaging and dose escalation is repeated until the virus can replicate at significantly higher drug concentrations, indicating the development of resistance.[13]

  • Genotypic Analysis: Viral RNA is extracted from the resistant virus, and the gp120 gene is sequenced to identify mutations responsible for the resistant phenotype.

Conclusion

The preclinical data clearly demonstrates that temsavir (BMS-626529), the active form of fostemsavir, represents a significant advancement over the earlier-generation attachment inhibitor BMS-488043, the active form of this compound. Temsavir exhibits substantially greater antiviral potency, driven by a higher binding affinity and a longer dissociation half-life from its target, the HIV-1 gp120 glycoprotein. While both compounds share a similar mechanism of action and are affected by some of the same resistance mutations, the superior profile of temsavir suggests a higher barrier to resistance. These findings underscore the successful optimization of this class of HIV-1 attachment inhibitors, leading to the development of fostemsavir as a promising therapeutic option for individuals with multi-drug resistant HIV-1 infection.

References

Temsavir and Other gp120-Targeting Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolving landscape of HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein reveals a fascinating journey of drug development, culminating in the approval of temsavir, the active form of fostemsavir. This guide provides a comparative analysis of temsavir with other notable gp120-targeting inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The HIV-1 envelope glycoprotein gp120 is a critical component of the viral entry machinery, mediating the initial attachment of the virus to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (CCR5 or CXCR4) and ultimately leading to membrane fusion and viral entry. Consequently, gp120 has been a prime target for the development of antiretroviral drugs. This guide focuses on a comparative analysis of temsavir, a first-in-class attachment inhibitor, with other small molecule inhibitors and a monoclonal antibody that also target the gp120-CD4 interaction axis.

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction among the inhibitors discussed lies in their specific binding targets and mechanisms of action.

Temsavir (active form of Fostemsavir): This small molecule inhibitor binds directly to a highly conserved pocket within the gp120 subunit, near the CD4 binding site.[1] This binding event prevents the initial attachment of HIV-1 to the host cell CD4 receptor, effectively blocking the first step of viral entry.[2] Temsavir has been shown to inhibit a broad range of HIV-1 subtypes, including those resistant to other antiretroviral classes.[3]

Ibalizumab: In contrast to small molecule inhibitors, ibalizumab is a humanized monoclonal antibody. It does not bind to gp120 but rather to the second extracellular domain of the human CD4 receptor.[4][5] By binding to this site, ibalizumab acts as a post-attachment inhibitor. It allows the initial binding of gp120 to CD4 but prevents the subsequent conformational changes in the gp120-CD4 complex that are necessary for coreceptor binding and viral fusion.[6]

Early Generation Small Molecule Inhibitors (BMS-378806 and BMS-488043): These compounds were predecessors to temsavir and also function as small molecule attachment inhibitors that bind to gp120.[7] While they showed promise in early development, their clinical advancement was hampered by factors such as suboptimal pharmacokinetic properties.[7][8] They serve as important historical comparators in the evolution of gp120-targeting drugs.

Comparative Efficacy: Insights from Clinical Trials

The clinical efficacy of these inhibitors has been evaluated in heavily treatment-experienced patients with multidrug-resistant HIV-1.

InhibitorTrialKey Efficacy EndpointResultCD4+ T-Cell Count Change
Fostemsavir (Temsavir) BRIGHTE (Phase 3)Virologic suppression (HIV-1 RNA <40 copies/mL) at Week 9660% in the randomized cohort and 37% in the non-randomized cohort achieved virologic suppression.[9]Mean increase of 205 cells/mm³ in the randomized cohort and 119 cells/mm³ in the non-randomized cohort from baseline.[9]
Ibalizumab TMB-301 (Phase 3)Proportion of patients with ≥0.5 log10 decrease in HIV-1 RNA at Day 1483% of patients achieved this endpoint.[4]Mean increase of 48 cells/µL after 24 weeks of treatment.[4]
Virologic suppression (HIV-1 RNA <50 copies/mL) at Week 2443% of patients achieved virologic suppression.[4]

In Vitro Activity: Potency Against Diverse Viral Strains

The in vitro inhibitory activity of these compounds is a key measure of their potential efficacy.

InhibitorAssayHIV-1 StrainsIC50 / EC50 Range
Temsavir PhenoSense Entry AssayBroad panel of clinical isolates (Subtypes A, B, C, F1, etc.)Median IC50 of 0.8 nM; potent activity against most subtypes with IC50s <10 nM.[10]
Ibalizumab Pseudovirus Neutralization AssayPanel of 116 HIV-1 pseudovirusesMedian IC50 of 0.03 µg/mL.[11]
Cell-based AssayClinical isolatesMedian EC50 of 0.08 µg/mL against R5-tropic HIV-1.[12]
BMS-378806 Cell Culture AssaysLaboratory and clinical isolates (Subtype B)Median EC50 of 0.04 µM.[7]
BMS-488043 Cell Culture AssaysSubtype B and C clinical isolatesMedian EC50 of 36.5 nM and 61.5 nM, respectively.[7]

Resistance Profiles: Understanding Viral Escape Mechanisms

The emergence of drug resistance is a critical consideration in antiretroviral therapy.

Temsavir: Resistance to temsavir is primarily associated with mutations in the gp120 gene, particularly at positions S375, M426, M434, and M475.[13][14] These mutations are located in or near the temsavir binding pocket.[13]

Ibalizumab: Resistance to ibalizumab is associated with the loss of a potential N-linked glycosylation site in the V5 loop of gp120.[15][16] This alteration is thought to reduce the steric hindrance imposed by the antibody after it binds to CD4.

Experimental Methodologies

The data presented in this guide are derived from a variety of established experimental protocols.

HIV-1 Entry Assay (Pseudovirus-Based)

This assay is a cornerstone for evaluating the in vitro efficacy of entry inhibitors.

Principle: This method utilizes single-cycle, replication-incompetent HIV-1 particles pseudotyped with an envelope glycoprotein (Env) from a specific HIV-1 strain. These pseudoviruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP). Target cells, typically engineered to express CD4, CCR5, and CXCR4, are infected with the pseudoviruses in the presence of varying concentrations of the inhibitor. The level of infection is quantified by measuring the reporter gene expression, allowing for the determination of the inhibitor's 50% inhibitory concentration (IC50).

Protocol Outline:

  • Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the HIV-1 Env of interest and a backbone plasmid that contains the proviral genome with a defective env gene and a reporter gene. Harvest the supernatant containing the pseudoviruses after 48-72 hours.

  • Target Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

  • Infection and Inhibition: Pre-incubate the target cells with serial dilutions of the inhibitor for a specified time. Add the pseudovirus inoculum to the wells.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry and reporter gene expression.

  • Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-drug control. Determine the IC50 value by fitting the data to a dose-response curve.

Syncytia Formation Assay

This assay assesses the ability of an inhibitor to block cell-to-cell fusion mediated by the HIV-1 envelope glycoprotein.

Principle: When cells expressing HIV-1 Env are co-cultured with cells expressing CD4 and coreceptors, they can fuse to form large, multinucleated cells called syncytia. This process mimics the membrane fusion step of viral entry. Inhibitors that block the gp120-CD4 interaction or subsequent conformational changes can prevent syncytia formation.

Protocol Outline:

  • Cell Seeding: Seed target cells (e.g., TZM-bl or other CD4+/co-receptor+ cells) in a multi-well plate.

  • Effector Cell Co-culture: Add effector cells (e.g., CHO-K1 cells) that have been engineered to express the HIV-1 Env glycoprotein to the target cell culture in the presence of varying concentrations of the inhibitor.

  • Incubation: Co-culture the cells for a period of 24-48 hours.

  • Visualization and Quantification: Fix and stain the cells (e.g., with Giemsa or crystal violet). Visualize and count the number and size of syncytia under a microscope. The reduction in syncytia formation in the presence of the inhibitor is a measure of its fusion-inhibiting activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time without the need for labels.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., gp120) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., temsavir or a CD4-mimetic) is flowed over the surface. The binding event causes a change in mass at the surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the interaction, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Protocol Outline:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: Recombinant gp120 is immobilized onto the sensor chip surface via amine coupling or other suitable chemistry.

  • Analyte Injection: A series of concentrations of the analyte (e.g., temsavir) are injected over the sensor surface. The binding response is recorded in real-time.

  • Regeneration: After each analyte injection, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

  • Data Analysis: The sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Visualizing the Mechanisms of Action

To further elucidate the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the HIV-1 entry process.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_clinical Clinical Evaluation cluster_resistance Resistance Profiling EntryAssay HIV-1 Entry Assay Phase1 Phase 1 (Safety) EntryAssay->Phase1 Preclinical Data SyncytiaAssay Syncytia Formation Assay SyncytiaAssay->Phase1 BindingAssay Binding Assay (SPR) BindingAssay->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Genotypic Genotypic Analysis Phase3->Genotypic Phenotypic Phenotypic Analysis Phase3->Phenotypic

References

Synergistic Antiviral Effects of BMS-663749 (Fostemsavir Lysine) in Combination with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of BMS-663749, the prodrug of Temsavir, when used in combination with other antiretroviral agents against HIV-1. BMS-663749 is a first-in-class attachment inhibitor that targets the viral envelope glycoprotein gp120, preventing the initial interaction between the virus and the host CD4+ T-cell. Understanding its interactions with other antiretrovirals is crucial for developing more effective and durable treatment regimens, particularly for treatment-experienced patients with multidrug-resistant HIV-1.

Summary of In Vitro Combination Studies

In vitro studies are fundamental in determining the nature of drug-drug interactions, which can be synergistic, additive, or antagonistic. For antiretroviral therapy, combinations that exhibit synergy are highly sought after as they can potentially lead to lower required doses, reduced toxicity, and a higher barrier to the development of drug resistance.

A key study by Yukselten et al. (2025) investigated the in vitro combination of Temsavir (the active moiety of BMS-663749) with other HIV-1 entry inhibitors. The findings from the abstract indicate a complex interplay that is dependent on the specific drug combination, the concentrations used, and the viral envelope glycoprotein being targeted.

The study explored combinations of Temsavir with the following antiretrovirals:

  • Enfuvirtide (T-20): A fusion inhibitor.

  • Ibalizumab: A CD4-directed post-attachment inhibitor.

  • Maraviroc: A CCR5 co-receptor antagonist.

  • BNM-III-170: A CD4 mimetic.

The abstract reports that Temsavir demonstrated synergistic activity at low and medium concentrations when combined with enfuvirtide, ibalizumab, and maraviroc.[1] Conversely, antagonistic effects were observed in combination with the CD4 mimetic BNM-III-170, particularly at low doses.[1] These results highlight the potential for beneficial co-administration of Temsavir with several classes of entry inhibitors, while also underscoring the importance of careful evaluation of specific combinations.

While the full quantitative data from this study, such as Combination Index (CI) values or synergy volumes, are not publicly available at this time, the qualitative results strongly support the exploration of combination therapies involving BMS-663749.

Data Presentation

As the complete quantitative data from the pivotal in vitro synergy studies are not yet published, a detailed comparative table with synergy scores cannot be provided. However, based on the abstract from Yukselten et al. (2025), a qualitative summary is presented below.

Antiretroviral AgentClassInteraction with Temsavir (Active form of BMS-663749)
EnfuvirtideFusion InhibitorSynergy observed at low and medium concentrations[1]
IbalizumabPost-attachment InhibitorSynergy observed at low and medium concentrations[1]
MaravirocCCR5 Co-receptor AntagonistSynergy observed at low and medium concentrations[1]
BNM-III-170CD4 MimeticAntagonism observed at low-dose combinations[1]

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro synergistic effects of antiretroviral drugs, based on common methodologies such as the checkerboard assay. The specific parameters would be optimized for the cell lines, viral strains, and compounds being tested.

Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between BMS-663749 (Temsavir) and other antiretroviral agents against HIV-1 infection.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

  • Virus: Laboratory-adapted or pseudotyped HIV-1 strains with known co-receptor tropism.

  • Compounds: Temsavir (active form of BMS-663749) and other antiretroviral agents of interest.

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, DEAE-Dextran, luciferase assay reagent.

  • Equipment: 96-well cell culture plates, multi-channel pipettes, CO2 incubator, luminometer.

Methodology: Checkerboard Assay

  • Cell Seeding: Seed TZM-bl cells in 96-well plates at a density that will result in approximately 50-70% confluency at the time of infection. Incubate overnight.

  • Drug Dilution: Prepare serial dilutions of Temsavir and the combination drug in cell culture medium. In a separate 96-well "drug plate," create a checkerboard pattern where Temsavir is serially diluted along the y-axis and the other antiretroviral is serially diluted along the x-axis. Each well will contain a unique combination of concentrations of the two drugs.

  • Virus Infection: Add a pre-titered amount of HIV-1 to the wells of the cell plate. The amount of virus should be sufficient to produce a strong signal in the reporter gene assay without causing significant cytotoxicity.

  • Drug Addition: Transfer the drug combinations from the drug plate to the corresponding wells of the cell plate containing the virus-infected cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay: After incubation, measure the extent of viral infection by quantifying the activity of the luciferase reporter gene. This is typically done by lysing the cells and adding a luciferase substrate, then measuring the resulting luminescence with a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control wells (no drug).

    • The interaction between the two drugs is quantified by calculating the Combination Index (CI) using a method such as the Chou-Talalay method, or by analyzing the data using software like MacSynergy II.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Mandatory Visualization

HIV_Entry_and_Inhibitor_Action cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell cluster_inhibitors Antiretroviral Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp41 gp41 Membrane Cell Membrane gp41->Membrane 3. Fusion CD4->CCR5 2. Co-receptor Binding BMS663749 BMS-663749 (Temsavir) BMS663749->gp120 Blocks Attachment Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks Post-attachment steps

Caption: Mechanism of action of HIV-1 entry inhibitors.

Experimental_Workflow start Start plate_cells Plate TZM-bl cells in 96-well plates start->plate_cells prepare_drugs Prepare serial dilutions of BMS-663749 and combination drug plate_cells->prepare_drugs infect_cells Infect cells with HIV-1 plate_cells->infect_cells checkerboard Create checkerboard drug combination plate prepare_drugs->checkerboard add_drugs Add drug combinations to infected cells checkerboard->add_drugs infect_cells->add_drugs incubate Incubate for 48 hours add_drugs->incubate luciferase_assay Perform luciferase reporter assay incubate->luciferase_assay analyze_data Analyze data for synergy (e.g., Combination Index) luciferase_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro synergy testing.

Signaling Pathways

The synergistic effects of combining antiretrovirals that target the same stage of the viral lifecycle, such as viral entry, are likely due to cooperative inhibition of the conformational changes required for the virus to fuse with the host cell membrane.

Temsavir binds to gp120 and stabilizes it in a "closed" conformation, preventing its interaction with the CD4 receptor. Maraviroc blocks the interaction of gp120 with the CCR5 co-receptor, a step that follows CD4 binding. Enfuvirtide inhibits the final fusion step by binding to the gp41 transmembrane protein. Ibalizumab binds to CD4 and prevents the conformational changes in the gp120-CD4 complex necessary for co-receptor binding and subsequent fusion.

The synergy observed between Temsavir and other entry inhibitors like maraviroc, enfuvirtide, and ibalizumab suggests that targeting multiple, distinct steps in the entry process simultaneously is more effective than inhibiting a single step. By creating multiple blockades, the virus has a lower probability of successfully completing the entry process. The antagonism seen with the CD4 mimetic BNM-III-170 may be due to competing or interfering binding mechanisms on the gp120 protein. Further research is needed to elucidate the precise molecular and signaling pathway interactions that lead to these synergistic or antagonistic outcomes.

References

Navigating Resistance: A Comparative Guide to Temsavir and Associated gp120 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impact of key resistance mutations on the efficacy of temsavir, an HIV-1 attachment inhibitor. Temsavir, the active form of the prodrug fostemsavir, represents a critical therapeutic option for treatment-experienced individuals with multidrug-resistant HIV-1. It functions by binding to the viral envelope glycoprotein gp120, thereby preventing the initial attachment of the virus to the host cell's CD4 receptor. However, the emergence of resistance-associated mutations in gp120, specifically at positions S375, M426, M434, and M475, can diminish its antiviral activity. This document summarizes the quantitative data on these resistance mutations, details the experimental protocols used for their characterization, and visualizes the pertinent biological pathways and experimental workflows.

Comparative Analysis of Temsavir Resistance Mutations

The development of resistance to temsavir is primarily associated with amino acid substitutions at four key positions within the HIV-1 gp120 protein: S375, M426, M434, and M475. These mutations can significantly reduce the susceptibility of the virus to the drug, as measured by the fold change in the half-maximal inhibitory concentration (IC₅₀). The following tables consolidate data from various in vitro studies, providing a comparative overview of the impact of specific mutations.

Table 1: Impact of Single Amino Acid Substitutions on Temsavir Susceptibility

This table presents the fold change in IC₅₀ for single mutations at the four key resistance-associated positions in the HIV-1 gp120 protein. The data is derived from cell-cell fusion assays and pseudovirus assays using different viral backbones (e.g., LAI, JR-FL).

Position Wild-Type Amino Acid Substitution Fold Change in IC₅₀ (Range or Specific Value) Reference Strain/Assay Citation(s)
S375 Serine (S)Histidine (H)7 - 1138Clinical Isolate (Cell-cell fusion)[1]
Isoleucine (I)--[1]
Methionine (M)--[1]
Asparagine (N)Emergent substitution notedClinical Study (PhenoSense Entry)[2][3]
Threonine (T)1.0LAI (in vitro)[4]
Tyrosine (Y)Substantial decreaseLAI (in vitro)[1]
M426 Methionine (M)Leucine (L)6.5% prevalence in resistant casesClinical Study[5]
Proline (P)>3-fold increase in susceptibilityLAI (Cell-cell fusion)[2]
Arginine (R)0.86 (no effect)LAI (in vitro)[4]
Valine (V)3.3 (minor effect)LAI (in vitro)[4]
Isoleucine (I)1.8 (no effect)LAI (in vitro)[4]
M434 Methionine (M)Isoleucine (I)9.8% prevalence in resistant casesClinical Study (Botswana)[6]
Lysine (K)Large decline in susceptibilityin vitro[2]
M475 Methionine (M)Isoleucine (I)5.9% prevalence in resistant casesClinical Study (Botswana)[6]

Note: A fold change >1 indicates reduced susceptibility, while a value of 1 indicates no change. A value <1 indicates increased susceptibility. The impact of these mutations can be highly dependent on the viral strain and the presence of other polymorphisms.[1]

Table 2: Impact of Combined Mutations on Temsavir Susceptibility

The presence of multiple resistance-associated mutations can have an additive or synergistic effect on the reduction of temsavir susceptibility.

Combined Mutations Fold Change in IC₅₀ Reference Strain/Assay Citation(s)
S375H + M475I>29,700JR-FL (Pseudovirus assay)[7]
S375M + M475I--[1]
M426L + M475I--[1]

Experimental Protocols

The characterization of temsavir resistance mutations relies on several key in vitro experimental methodologies. Detailed below are the generalized protocols for these assays.

Site-Directed Mutagenesis of HIV-1 gp120

This technique is used to introduce specific mutations into the env gene, which encodes the gp120 protein, allowing for the study of the functional consequences of these changes.

  • Template Preparation: A plasmid vector containing the wild-type HIV-1 env gene (e.g., from the LAI or JR-FL strain) is prepared and purified.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of the specific nucleotide change(s) that will introduce the desired amino acid substitution (e.g., S375H, M426L).

  • PCR Amplification: A high-fidelity DNA polymerase is used in a polymerase chain reaction (PCR) to amplify the entire plasmid. The primers containing the mutation are incorporated into the newly synthesized DNA strands.

  • Template Digestion: The PCR product is treated with a restriction enzyme, typically DpnI, which specifically digests the methylated parental (wild-type) DNA template, leaving only the newly synthesized, mutated plasmids.

  • Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

  • Verification: The plasmid DNA is isolated from the bacterial colonies and the presence of the desired mutation is confirmed by DNA sequencing.

Production of Env-Pseudotyped Viruses

To safely study the effects of gp120 mutations on viral entry, replication-defective pseudoviruses are generated. These viral particles contain the mutated gp120 on their surface but lack the genetic material for full viral replication.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Co-transfection: The HEK293T cells are co-transfected with two plasmids:

    • An env-expressing plasmid carrying the desired gp120 mutation (generated via site-directed mutagenesis).

    • An env-deficient HIV-1 backbone vector that contains a reporter gene, such as firefly luciferase.

  • Incubation: The transfected cells are incubated for 48-72 hours to allow for the production of pseudovirus particles.

  • Harvesting: The cell culture supernatant containing the pseudoviruses is collected and clarified by centrifugation and filtration to remove cellular debris.

  • Titration: The infectivity of the pseudovirus stock is determined by infecting target cells (e.g., TZM-bl cells) and measuring the reporter gene expression (e.g., luciferase activity).

Phenotypic Susceptibility Assay (e.g., PhenoSense Entry Assay)

This assay measures the ability of a drug to inhibit the entry of pseudoviruses into target cells, providing a quantitative measure of drug susceptibility (IC₅₀).

  • Cell Plating: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat protein) are seeded in 96-well plates.

  • Drug Dilution: Temsavir is serially diluted to create a range of concentrations.

  • Infection: The pseudoviruses (both wild-type and mutant) are incubated with the different concentrations of temsavir before being added to the target cells.

  • Incubation: The plates are incubated for approximately 48 hours to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of viral inhibition against the drug concentration. The fold change in IC₅₀ is determined by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.

Cell-Cell Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 Env protein and target cells expressing CD4 and co-receptors, providing an alternative method to assess the inhibitory activity of drugs like temsavir.

  • Cell Lines: Two cell lines are used:

    • Effector cells: Express the HIV-1 Env protein (wild-type or mutant) and a reporter enzyme (e.g., β-lactamase).

    • Target cells: Express CD4 and the appropriate co-receptors (CXCR4 or CCR5) and are loaded with a fluorescent substrate for the reporter enzyme.

  • Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of temsavir.

  • Fusion Event: If cell-cell fusion occurs, the reporter enzyme from the effector cell enters the target cell and cleaves the fluorescent substrate, causing a change in its emission spectrum.

  • Detection: The change in fluorescence is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The IC₅₀ is calculated based on the reduction in the fusion signal at different drug concentrations.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of HIV-1 entry and temsavir action, as well as the experimental workflow for determining temsavir resistance.

HIV_Entry_and_Temsavir_Action cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Fusion Viral Entry CCR5_CXCR4->Fusion 3. Membrane Fusion Temsavir Temsavir Temsavir->gp120

Caption: Mechanism of HIV-1 entry and inhibition by temsavir.

Resistance_Testing_Workflow cluster_patient Clinical Sample cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis PatientSample Patient Plasma Sample (with HIV-1 RNA) RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR & Amplification of env gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Pseudovirus_Production Generate Pseudovirus with Patient's env RT_PCR->Pseudovirus_Production Cloned env gene Genotype_Report Identify Mutations (S375, M426, etc.) Sequencing->Genotype_Report Final_Interpretation Clinical Interpretation & Treatment Decision Genotype_Report->Final_Interpretation Susceptibility_Assay PhenoSense Entry Assay with Temsavir Pseudovirus_Production->Susceptibility_Assay Phenotype_Report Determine IC50 Fold Change Susceptibility_Assay->Phenotype_Report Phenotype_Report->Final_Interpretation

Caption: Workflow for genotypic and phenotypic resistance testing for temsavir.

Conclusion

The emergence of resistance mutations in the HIV-1 gp120 protein poses a challenge to the long-term efficacy of temsavir. Understanding the specific impact of mutations at positions S375, M426, M434, and M475 is crucial for clinical management and the development of next-generation attachment inhibitors. The data presented in this guide highlight the variable and sometimes substantial decrease in temsavir susceptibility conferred by these mutations, both individually and in combination. The detailed experimental protocols provide a foundation for researchers to further investigate these resistance pathways. Continued surveillance and characterization of temsavir resistance are essential to optimize its use in heavily treatment-experienced individuals living with HIV-1.

References

Confirming the mechanism of action of BMS-663749 lysine through competitive binding assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in HIV Drug Development

This guide provides a detailed comparison of BMS-663749 lysine, an HIV-1 attachment inhibitor, with other entry inhibitors. Through an examination of their mechanisms of action and supporting experimental data from competitive binding assays, we aim to elucidate the precise role of BMS-663749 in preventing viral entry and offer a clear perspective on its performance relative to alternative therapies.

Introduction to HIV-1 Entry Inhibition

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host T cells is a critical first step in its lifecycle, presenting a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of the host cell. This compound is a prodrug of temsavir (BMS-626529), a potent small molecule that acts as an attachment inhibitor. Temsavir directly binds to gp120, preventing its interaction with the CD4 receptor and thereby blocking the initial attachment of the virus to the host cell.

Comparative Analysis of HIV-1 Entry Inhibitors

To understand the specific mechanism and relative efficacy of BMS-663749, it is essential to compare it with other HIV-1 entry inhibitors that target different stages of the viral entry process. This guide focuses on a comparison with three other notable inhibitors:

  • Maraviroc: A CCR5 co-receptor antagonist that blocks the interaction between gp120 and the CCR5 co-receptor, a step that follows CD4 binding.

  • Enfuvirtide (T-20): A fusion inhibitor that binds to the gp41 transmembrane glycoprotein, preventing the conformational changes required for the fusion of the viral and cellular membranes.

  • Ibalizumab: A humanized monoclonal antibody that binds to domain 2 of the CD4 receptor. It does not block gp120 binding but rather inhibits the post-binding conformational changes necessary for viral entry.

The following table summarizes the quantitative data from competitive binding and functional assays for these inhibitors, providing a clear comparison of their potency.

Table 1: Comparative Efficacy of HIV-1 Entry Inhibitors

CompoundDrug ClassTargetAssay TypeKey Parameter (IC50)
Temsavir (active form of this compound) Attachment InhibitorHIV-1 gp120Competitive gp120-CD4 BindingSub-nanomolar to >0.1 µM
Maraviroc CCR5 Co-receptor AntagonistCCR5Competitive Chemokine Binding3.3 nM (MIP-1α), 7.2 nM (MIP-1β)
Enfuvirtide (T-20) Fusion InhibitorHIV-1 gp41Cell-Cell Fusion23 ± 6 nM
Ibalizumab Post-attachment InhibitorCD4 ReceptorSingle-cycle Infectivity0.0004 to 0.152 µg/ml

Experimental Protocols: Competitive gp120-CD4 Binding Assay (ELISA-based)

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to determine the ability of an inhibitor to block the binding of HIV-1 gp120 to the CD4 receptor.

Materials:

  • 96-well Maxisorp microtiter plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • This compound (or its active form, temsavir) and other test inhibitors

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBS-T)

  • Anti-gp120 monoclonal antibody (e.g., 2G12)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of sCD4 solution (e.g., 100 ng/mL in PBS) and incubate for 3 hours at room temperature.

  • Blocking: Remove the coating solution and block the wells with 250 µL of blocking buffer (PBS-T with 1% BSA) for 16 hours at 4°C to prevent non-specific binding.

  • Competition:

    • Wash the plate once with PBS-T.

    • Prepare serial dilutions of the test inhibitor (e.g., temsavir).

    • In a separate plate or tubes, pre-incubate a fixed concentration of gp120 (e.g., 1 nM) with the various concentrations of the inhibitor for 2 hours at 30°C.

    • Add 200 µL of the gp120-inhibitor mixture to the sCD4-coated wells and incubate for 2 hours at 30°C.

  • Detection:

    • Wash the wells five times with ice-cold PBS-T.

    • Add 100 µL of a primary anti-gp120 antibody (e.g., 2G12 at 1 µg/mL in PBS-T) to each well and incubate for 1 hour at 30°C.

    • Wash the wells as before.

    • Add 100 µL of HRP-conjugated secondary antibody diluted in PBS-T and incubate for 1 hour at 4°C.

    • Wash the wells as before.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The absorbance values are inversely proportional to the inhibitory activity of the compound. The IC50 value (the concentration of inhibitor that reduces gp120 binding by 50%) can be calculated by plotting the absorbance against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the HIV-1 entry signaling pathway and the experimental workflow of the competitive binding assay.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host T Cell cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor gp41->CCR5 3. Fusion CD4->CCR5 2. Co-receptor Binding BMS BMS-663749 (Temsavir) BMS->gp120 Blocks Attachment Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion Ibalizumab Ibalizumab Ibalizumab->CD4 Post-attachment Inhibition

Figure 1. HIV-1 entry pathway and points of inhibitor intervention.

Competitive_Binding_Assay cluster_prep Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection cluster_result Result Analysis A Coat plate with soluble CD4 (sCD4) B Block non-specific binding sites A->B D Add gp120-inhibitor mixture to sCD4 plate B->D C Pre-incubate gp120 with serial dilutions of BMS-663749/Temsavir C->D E Add anti-gp120 primary antibody D->E F Add HRP-conjugated secondary antibody E->F G Add TMB substrate and measure absorbance F->G H Calculate IC50 value G->H

Figure 2. Workflow of the competitive gp120-CD4 binding ELISA.

Conclusion

Competitive binding assays are a powerful tool for confirming the mechanism of action of antiviral compounds. The data presented here clearly demonstrate that BMS-663749, through its active metabolite temsavir, functions as a potent HIV-1 attachment inhibitor by directly competing with the CD4 receptor for binding to gp120. This mechanism is distinct from other classes of entry inhibitors such as co-receptor antagonists, fusion inhibitors, and post-attachment inhibitors. This comparative analysis provides researchers with a clear understanding of the specific role of BMS-663749 in the landscape of HIV-1 entry inhibition and highlights its significance as a therapeutic agent.

A Comparative Analysis of the In Vitro Resistance Profiles of Temsavir and Maraviroc in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro resistance profiles of two key antiretroviral drugs, temsavir (the active form of fostemsavir) and maraviroc. Both drugs target the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, but through distinct mechanisms, leading to different resistance pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Executive Summary

Temsavir, an attachment inhibitor, binds directly to the HIV-1 gp120 envelope glycoprotein, preventing its interaction with the host cell's CD4 receptor. In contrast, maraviroc, a CCR5 antagonist, binds to the host cell's CCR5 co-receptor, blocking the interaction necessary for viral entry of CCR5-tropic HIV-1. These differing mechanisms result in distinct in vitro resistance profiles. Resistance to temsavir is primarily associated with specific amino acid substitutions in the gp120 protein, leading to a measurable increase in the 50% inhibitory concentration (IC50). Maraviroc resistance, however, can manifest in two ways: a shift in viral tropism from CCR5 to CXCR4 co-receptor usage, or the development of mutations in the V3 loop of gp120 that allow the virus to utilize the maraviroc-bound CCR5 co-receptor, often characterized by a reduction in the maximal percent inhibition (MPI) rather than a significant fold change in IC50.

Data Presentation: Quantitative In Vitro Resistance Data

The following tables summarize the quantitative data on the in vitro resistance profiles of temsavir and maraviroc, highlighting key mutations and their impact on drug susceptibility.

Table 1: Temsavir In Vitro Resistance Profile

gp120 Mutation(s)Fold Change in IC50 (vs. Wild-Type)Reference Virus StrainAssay TypeReference
S375H7 - 1138Clinical IsolatesPhenotypic Assay[1]
M426L>3Clinical IsolatesPhenoSense Entry Assay[2]
M434IMinor fold changesNot SpecifiedIn vitro selection[2]
M475I>3Clinical IsolatesPhenoSense Entry Assay[2]
S375H + M475I>29,700JR-FLPseudovirus Assay[3]
S375H/I/M/N4 - >12,500JR-FLPseudovirus Assay[3][4]

Table 2: Maraviroc In Vitro Resistance Profile

Viral Characteristic/MutationIC50 (nM) or Fold ChangeMaximal Percent Inhibition (MPI)Reference Virus StrainAssay TypeReference
CCR5-tropic (Wild-Type)1.23 - 1.89 (median IC50)>95%HIV-1 Group O / HIV-1 Group MPhenotypic Assay[5]
CXCR4-tropic>1000 (IC50)0%BRU-HXB2, ARP1196, JR001Phenotypic Assay[5]
Dual/Mixed Tropic482 - 496 (IC50)<95%HIV-1 Group OPhenotypic Assay[5]
V3 Loop Mutations (I304V/F312W/T314A/E317D/I318V)>1400-fold resistance (IC50)<95%HIV-1(V3Lib)Pseudovirus Assay[6]
N425K (C4 region of gp120)20-fold resistance (IC50)81%HIV-1 Primary IsolateMultiple-cycle drug susceptibility assay[7]

Experimental Protocols

A variety of in vitro assays are employed to determine the resistance profiles of antiretroviral drugs. The most common methods are phenotypic assays, which directly measure the ability of the virus to replicate in the presence of the drug, and genotypic assays, which identify resistance-associated mutations in the viral genome.

Phenotypic Resistance Assays (e.g., PhenoSense® Assay)

Phenotypic assays provide a direct measure of drug susceptibility. The general workflow is as follows:

  • Sample Collection and RNA Extraction: Viral RNA is extracted from a patient's plasma sample. A viral load of at least 500 copies/mL is typically required for successful amplification.[8][9]

  • Reverse Transcription and PCR Amplification: The target viral gene (e.g., env for entry inhibitors) is reverse transcribed into cDNA and then amplified using polymerase chain reaction (PCR).[10]

  • Generation of Recombinant Viruses: The amplified patient-derived viral gene is inserted into a viral vector that lacks that specific gene. This creates a panel of recombinant viruses carrying the patient's viral envelope proteins.[11][12]

  • Cell Culture and Drug Susceptibility Testing: Target cells expressing the necessary receptors (e.g., CD4, CCR5, CXCR4) are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug.[12]

  • Measurement of Viral Replication: Viral replication is quantified, often by measuring the activity of a reporter gene (e.g., luciferase) that is expressed upon successful viral entry and replication.[10]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in IC50 is determined by comparing the IC50 of the patient's virus to that of a wild-type reference virus. For CCR5 antagonists like maraviroc, the maximal percent inhibition (MPI) is also a critical parameter.[12]

Pseudovirus Neutralization Assay

This is a common method for evaluating entry inhibitors and involves the following steps:

  • Plasmid Preparation: Two plasmids are required: an expression plasmid containing the HIV-1 env gene of interest and a backbone plasmid that contains the rest of the HIV-1 genome but is deficient in env.[13][14]

  • Cell Transfection: Producer cells, typically 293T cells, are co-transfected with the env expression plasmid and the env-deficient backbone plasmid.[15]

  • Pseudovirus Production: The producer cells generate viral particles that incorporate the envelope protein of interest but are replication-incompetent. These are known as pseudoviruses. The supernatant containing the pseudoviruses is harvested.[13][14]

  • Virus Titration: The infectious titer of the pseudovirus stock is determined by infecting target cells (e.g., TZM-bl cells) that express the necessary receptors and a reporter gene like luciferase.[15]

  • Neutralization Assay: The pseudoviruses are incubated with serial dilutions of the drug before being added to the target cells.[16]

  • Data Analysis: The reduction in reporter gene expression at different drug concentrations is used to calculate the IC50 value.[16]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the mechanisms of action of temsavir and maraviroc and the experimental workflow for a phenotypic resistance assay.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 Conformational Change in gp120 CCR5->gp41 3. Fusion Temsavir Temsavir Temsavir->gp120 Inhibits Attachment Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Phenotypic_Assay_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of env gene rna_extraction->rt_pcr recombinant_virus Generation of Recombinant Viruses rt_pcr->recombinant_virus cell_infection Infection of Target Cells with Drug Dilutions recombinant_virus->cell_infection readout Measure Viral Replication (e.g., Luciferase Assay) cell_infection->readout analysis Calculate IC50 and Fold Change readout->analysis end Resistance Profile analysis->end

References

Benchmarking the Potency of BMS-663749 Lysine Against Known HIV-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV-1 potency of BMS-663749 lysine, a prodrug of the attachment inhibitor fostemsavir, against a panel of established HIV-1 inhibitors from different mechanistic classes. The data presented is intended to offer a clear perspective on its relative efficacy, supported by detailed experimental methodologies for the cited assays.

Introduction to this compound

BMS-663749 is a phosphonooxymethyl prodrug of BMS-626529 (temsavir), a first-in-class HIV-1 attachment inhibitor.[1][2] Following oral administration, BMS-663749 is rapidly converted to its active form, temsavir.[2][3] Temsavir exerts its antiviral effect by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T cell.[2][4][5] This mechanism of action is distinct from other classes of antiretrovirals, making it a valuable agent for treatment-experienced patients with multidrug-resistant HIV-1.[2]

Comparative Potency of Temsavir and Benchmark HIV-1 Inhibitors

The in vitro potency of an antiviral compound is a key indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in a cell-based assay. The following table summarizes the EC50 values for temsavir (the active metabolite of this compound) and a selection of benchmark HIV-1 inhibitors from four major classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).

Drug ClassDrug NameMechanism of ActionHIV-1 StrainEC50 (nM)Reference
Attachment Inhibitor Temsavir (BMS-626529) Binds to gp120, preventing viral attachment to CD4+ T cells.Subtype A2.26[6]
Subtype B0.34[6]
Subtype C1.3[6]
Laboratory Strains (range)0.4 - 2,000[6]
Clinical Isolates (majority)<10[4][5]
NRTI Zidovudine (AZT)Competes with natural nucleosides and terminates viral DNA chain synthesis.HIV-1 IIIB5[7]
NNRTI EfavirenzBinds directly to reverse transcriptase, inhibiting its activity.Wild-type1.7 - 3.8[8][9]
PI DarunavirInhibits HIV-1 protease, preventing the maturation of new viral particles.Wild-type1 - 4[10]
INSTI RaltegravirBlocks the integrase enzyme, preventing the integration of viral DNA into the host genome.Wild-type2 - 10[10]

Note: EC50 values can vary depending on the specific HIV-1 isolate, the cell type used in the assay, and other experimental conditions.

Experimental Protocols

The determination of antiviral potency is reliant on standardized and reproducible in vitro assays. The following are detailed methodologies for two common assays used to evaluate the efficacy of HIV-1 inhibitors.

TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition

This assay is a widely used method for quantifying the inhibition of HIV-1 entry. It utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CXCR4, and CCR5, and contains integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[11][12][13]

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • Test compounds (e.g., this compound active form) and control inhibitors

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell adherence.[14]

  • Compound Dilution: Prepare serial dilutions of the test compounds and control inhibitors in complete growth medium.

  • Compound Addition: Remove the culture medium from the cells and add the diluted compounds to the respective wells. Include wells with virus only (no drug) as a positive control and cells only (no virus or drug) as a background control.

  • Virus Infection: Add a predetermined amount of HIV-1 virus stock (typically at a multiplicity of infection that yields a high signal-to-noise ratio) to all wells except the cell-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[14]

  • Luciferase Assay: After incubation, remove the supernatant and lyse the cells. Add luciferase substrate to each well and measure the luminescence using a luminometer.[14]

  • Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in the drug-treated wells to the virus control wells. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is an indicator of viral replication.

Materials:

  • HIV-1 susceptible cells (e.g., peripheral blood mononuclear cells (PBMCs) or a T-cell line)

  • Complete growth medium

  • HIV-1 virus stock

  • Test compounds and control inhibitors

  • 96-well plates

  • p24 Antigen ELISA kit

Procedure:

  • Cell Infection: Incubate susceptible cells with HIV-1 virus in the presence of serial dilutions of the test compounds.

  • Culture: Culture the infected cells for a specified period (e.g., 7 days), periodically collecting the culture supernatant.

  • ELISA: Coat a 96-well plate with a monoclonal antibody specific for HIV-1 p24 antigen.[15][16][17]

  • Sample Addition: Add the collected cell culture supernatants to the coated wells and incubate.[15][17]

  • Detection: Add a biotinylated anti-p24 antibody, followed by streptavidin-horseradish peroxidase and a substrate to produce a colorimetric reaction.[15]

  • Measurement: Measure the absorbance of each well using a microplate reader.[15]

  • Data Analysis: The concentration of p24 in the supernatants is determined by comparison to a standard curve. The EC50 value is calculated as the drug concentration that reduces p24 production by 50% compared to the virus control.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

HIV-1 Lifecycle and Points of Inhibition

HIV_Lifecycle cluster_host Host Cell cluster_inhibitors Antiretroviral Drug Classes Attachment Attachment Fusion Fusion Attachment->Fusion Reverse_Transcription Reverse_Transcription Fusion->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Attachment_Inhibitors Attachment_Inhibitors Attachment_Inhibitors->Attachment BMS-663749 (Temsavir) Fusion_Inhibitors Fusion_Inhibitors Fusion_Inhibitors->Fusion NRTIs_NNRTIs NRTIs_NNRTIs NRTIs_NNRTIs->Reverse_Transcription Integrase_Inhibitors Integrase_Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease_Inhibitors Protease_Inhibitors->Assembly

Caption: Points of intervention for major classes of HIV-1 inhibitors in the viral lifecycle.

Experimental Workflow for TZM-bl Assay

TZM_bl_Workflow Seed TZM-bl cells in 96-well plate Seed TZM-bl cells in 96-well plate Incubate overnight Incubate overnight Seed TZM-bl cells in 96-well plate->Incubate overnight Add serially diluted compounds Add serially diluted compounds Incubate overnight->Add serially diluted compounds Add HIV-1 virus Add HIV-1 virus Add serially diluted compounds->Add HIV-1 virus Incubate for 48 hours Incubate for 48 hours Add HIV-1 virus->Incubate for 48 hours Lyse cells and add luciferase substrate Lyse cells and add luciferase substrate Incubate for 48 hours->Lyse cells and add luciferase substrate Measure luminescence Measure luminescence Lyse cells and add luciferase substrate->Measure luminescence Calculate EC50 values Calculate EC50 values Measure luminescence->Calculate EC50 values

Caption: A simplified workflow for determining antiviral potency using the TZM-bl assay.

Mechanism of Action: HIV-1 Attachment Inhibition

Attachment_Inhibition cluster_cell Host T-Cell gp120 gp120 CD4 CD4 gp120->CD4 Attachment Temsavir Temsavir Temsavir->gp120 Binds to

Caption: Temsavir binds to gp120, blocking its interaction with the CD4 receptor on host T-cells.

References

Safety Operating Guide

Navigating the Disposal of BMS-663749 Lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for BMS-663749 lysine, a phosphonooxymethyl prodrug of an HIV-1 attachment inhibitor, are not publicly available, a comprehensive safety strategy can be implemented by adhering to established guidelines for handling novel research chemicals.

The primary directive for the disposal of any chemical for which a specific Safety Data Sheet (SDS) is unavailable is to treat it as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department. These professionals are equipped to perform a risk assessment and provide guidance that complies with local, state, and federal regulations.

General Protocol for Disposal of Research Compounds

When specific disposal instructions are not available, the following step-by-step procedure should be followed in close collaboration with your EHS department:

  • Hazard Characterization: In the absence of a specific SDS, assume the compound is hazardous. The active component of this compound is a novel molecule, and its toxicological and ecological properties are not widely documented. The lysine component, however, is generally not considered hazardous.[1][2][3]

  • Proper Containment:

    • Store unused or waste this compound in its original container or a compatible, tightly sealed waste container.

    • Ensure the container is in good condition and will not leak.

    • Do not mix this compound with other chemical wastes unless explicitly instructed to do so by EHS.

  • Accurate Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate that it is "Hazardous Waste".

    • List all constituents, including any solvents and their approximate percentages.

    • Attach a hazardous waste tag as required by your institution as soon as the first drop of waste is added.[4]

  • Safe Storage:

    • Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.[5][6]

    • Utilize secondary containment to prevent the spread of material in case of a spill.[5]

  • Scheduled EHS Collection:

    • Contact your EHS department to schedule a pickup for the hazardous waste.

    • Provide the EHS team with all available information about the compound, including its chemical structure and the information on its components, to facilitate a proper disposal route.

Data Presentation: Properties of L-Lysine

To assist in the hazard assessment process, the known properties of L-Lysine, a component of the compound, are summarized below. Note that these properties do not reflect the overall hazard profile of this compound.

PropertyValueReferences
Chemical Formula C₆H₁₄N₂O₂[7]
Molecular Weight 146.19 g/mol [7][8]
Appearance White to light yellow crystalline powder[9]
Melting Point 215 °C (decomposes)[10]
Solubility Very soluble in water; Insoluble in ethanol and ether[7][10]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[10]
Hazard Classification Not classified as a hazardous substance.[1][2][3]

Experimental Protocols & Methodologies

Specific experimental protocols for the disposal of this compound are not available. The recommended methodology is the procedural approach outlined in the "General Protocol for Disposal of Research Compounds" section above, which is a standard practice in the absence of manufacturer guidance.

Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the logical workflow for determining the appropriate disposal path for a laboratory chemical.

G A Identify Chemical for Disposal (e.g., this compound) B Search for Specific SDS and Disposal Procedures A->B C Disposal Protocol Found? B->C D Follow Specific Protocol for Collection and Disposal C->D  Yes E Treat as Potentially Hazardous Waste C->E  No F Consult Institutional EHS Department E->F G Segregate, Contain, and Label According to EHS Guidance F->G H Arrange for EHS Waste Pickup G->H

Caption: Workflow for determining the correct disposal procedure for laboratory chemicals.

References

Essential Safety and Logistics for Handling BMS-663749 Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for BMS-663749 lysine, a phosphonooxymethyl prodrug of an HIV-1 attachment inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety information for L-lysine, a component of the salt form of this compound, and general best practices for handling non-hazardous chemical powders in a laboratory setting.

It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier for definitive handling and safety information.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin and Body Protection: An appropriate lab coat, long pants, and closed-toe shoes should be worn. Wear suitable protective gloves (e.g., nitrile gloves) to prevent skin contact.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

Quantitative Data

The following table summarizes the physical and chemical properties of L-lysine, which may serve as a reference. The exact properties of this compound may differ.

PropertyValue
Physical State Powder Solid
Appearance White to light yellow
Molecular Formula C6H14N2O2 (for L-lysine)
Molecular Weight 146.19 g/mol (for L-lysine)
Melting Point/Range 214 - 216 °C / 417.2 - 420.8 °F (for L-lysine)
Decomposition Temperature 215 °C (for L-lysine)
Solubility No information available

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.

  • Preparation:

    • Read and understand the supplier-provided Safety Data Sheet (SDS) for this compound.

    • Ensure a clean and well-ventilated workspace, preferably a chemical fume hood, is available.

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers.

    • Put on all required Personal Protective Equipment (PPE).

  • Weighing and Aliquoting:

    • Carefully open the container to avoid generating dust.

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container on a calibrated analytical balance.

    • Close the primary container tightly immediately after use.

  • Dissolving the Compound (if applicable):

    • If preparing a solution, add the weighed compound to the appropriate solvent in a designated flask or beaker within a fume hood.

    • Mix gently until the compound is fully dissolved. Avoid splashing.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Follow any specific storage temperature requirements provided by the supplier.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste from Residues/Unused Products: Dispose of waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain unless explicitly permitted by local authorities.

  • Contaminated Packaging: Do not reuse empty containers.[2] Dispose of them in the same manner as the unused product, following institutional and local guidelines.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

A Spill Occurs B Alert others in the area A->B C Assess the spill (size and nature) B->C D Evacuate if necessary (large or hazardous spill) C->D Large/Hazardous E Don appropriate PPE C->E Small/Manageable F Contain the spill with absorbent material E->F G Sweep up solid material F->G H Place waste in a sealed container G->H I Clean the spill area with appropriate solvent H->I J Dispose of all waste according to regulations I->J K Report the incident J->K

Caption: Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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